molecular formula C10H15NO B1587534 3-(4-Methoxyphenyl)propan-1-amine CAS No. 36397-23-6

3-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B1587534
CAS No.: 36397-23-6
M. Wt: 165.23 g/mol
InChI Key: NUZDQSUVPDNSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZDQSUVPDNSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388693
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36397-23-6
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Methoxyphenyl)propan-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its core chemical and physical properties, detailed spectroscopic profile, robust synthesis methodologies, and significant applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Structure

This compound, also known as 4-methoxybenzenepropanamine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure consists of a propyl amine chain attached to a methoxy-substituted phenyl ring. This combination of a nucleophilic primary amine and an electron-rich aromatic system dictates its chemical reactivity and utility.

Structural Diagram: The chemical structure can be represented as follows:

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is critical for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 36397-23-6[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Physical Form Colorless to transparent oily liquid[3][4]
Boiling Point 118-120 °C (at 2 Torr)[3]
Density (Predicted) 0.992 ± 0.06 g/cm³[3]
pKa (Predicted) 10.32 ± 0.10[3]
Storage Room temperature, in a dark place, under an inert atmosphere[4]
Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. Below is a summary of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum in CDCl₃ would be expected to show the following signals:

  • δ 7.10 (d, 2H): Two aromatic protons ortho to the propyl group.

  • δ 6.85 (d, 2H): Two aromatic protons meta to the propyl group.

  • δ 3.72 (s, 3H): Three protons of the methoxy (-OCH₃) group.

  • δ 2.50 (m, 4H): Four protons corresponding to the two methylene (-CH₂-) groups adjacent to the aromatic ring and the amine.[3]

  • δ 1.58 (m, 2H): Two protons of the central methylene (-CH₂-) group of the propyl chain.[3]

  • Variable (br s, 2H): Two protons of the primary amine (-NH₂), which are typically broad and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would display distinct signals for each carbon environment:

  • ~158 ppm: Aromatic carbon attached to the methoxy group.

  • ~133 ppm: Quaternary aromatic carbon attached to the propyl chain.

  • ~129 ppm: Aromatic carbons ortho to the propyl group.

  • ~114 ppm: Aromatic carbons meta to the propyl group.

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~42 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

  • ~35 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

  • ~31 ppm: Central methylene carbon of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

  • 3400-3250 cm⁻¹: Two characteristic bands for the N-H stretching of a primary amine.

  • 3080-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl and methoxy groups.

  • 1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • ~1610, ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 165. Key fragmentation patterns would include the benzylic cleavage to form a stable ion at m/z = 121 (the methoxybenzyl fragment) and loss of the amine group. Predicted collision cross-section data for various adducts provide further confirmation.

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 166.12265135.9
[M+Na]⁺ 188.10459143.0
[M]⁺ 165.11482136.3

Synthesis Methodologies and Mechanistic Insights

One of the most reliable methods for the synthesis of this compound is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide.

Experimental Protocol: Reduction of 3-(4-Methoxyphenyl)propanamide

This protocol details the reduction of the amide precursor using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting amides to amines.

Workflow Diagram:

Synthesis_Workflow start Starting Material: 3-(4-methoxyphenyl)propanamide reaction Reaction Step: Reflux for 3 hours start->reaction reagents Reagents & Solvent: - Lithium Aluminum Hydride (LiAlH₄) - Tetrahydrofuran (THF) reagents->reaction quench Workup 1: Quenching Careful addition of H₂O reaction->quench extraction Workup 2: Extraction Sequential extraction with 10% NaOH(aq) and H₂O quench->extraction filtration Purification 1: Filter to remove aluminum salts extraction->filtration concentration Purification 2: Concentrate filtrate under reduced pressure filtration->concentration distillation Purification 3: Kugelrohr distillation concentration->distillation product Final Product: This compound (Colorless Oil) distillation->product

Caption: Workflow for Amide Reduction Synthesis

Step-by-Step Procedure:

  • Setup: A 1-liter flask is fitted with a Soxhlet extractor. Lithium aluminium hydride (0.01 mol) and 500 ml of anhydrous tetrahydrofuran (THF) are added to the flask under an inert atmosphere (e.g., N₂).

  • Addition of Amide: 3-(4-methoxyphenyl)propanamide (0.056 mol) is placed in the extraction thimble of the Soxhlet apparatus.

    • Causality Insight: Using a Soxhlet extractor allows for the slow, continuous addition of the solid amide to the reaction mixture, which helps to control the exothermic reaction between LiAlH₄ and the amide. THF is the solvent of choice as it is an ether that is stable to LiAlH₄ and effectively solvates the reagents.

  • Reaction: The mixture is heated to reflux and maintained for 3 hours.

    • Causality Insight: Heating provides the necessary activation energy for the reduction. The 3-hour duration ensures the reaction proceeds to completion.

  • Quenching: The flask is cooled in an ice bath, and water (3.5 ml) is added dropwise with extreme caution to quench the excess LiAlH₄.

    • Causality Insight: This is a highly exothermic and hazardous step. Slow, controlled addition of water is crucial to safely decompose the reactive hydride reagent, which produces hydrogen gas.

  • Workup and Extraction: A 10% aqueous solution of sodium hydroxide (3.5 ml) is added, followed by more water (10.5 ml). The resulting mixture is stirred and then filtered.

    • Causality Insight: The addition of NaOH helps to precipitate the aluminum byproducts as granular aluminum salts (Al(OH)₃), which are easier to filter off than the gelatinous precipitate that forms with water alone.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by Kugelrohr distillation to yield the final product as a colorless oil (yield: ~48%).[5]

Applications in Research and Drug Development

This compound is a valuable intermediate primarily due to its utility in constructing more complex molecular architectures.

  • Pharmaceutical Intermediates: It is widely used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[6] Its structure is a key component in molecules designed to interact with serotonin and dopamine pathways, making it relevant for developing potential antidepressant and anxiolytic drugs.[6]

  • Medicinal Chemistry: The methoxyphenyl group can enhance binding affinity to specific biological targets, making it a useful building block in medicinal chemistry campaigns.[6]

  • Heterocyclic Chemistry: The compound is a key precursor for the synthesis of 1,4-benzothiazepine derivatives, a class of heterocyclic compounds with a broad range of biological activities.

Safety and Handling

As a hazardous chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

    • Handling: Avoid breathing fumes or vapors. Wash hands thoroughly after handling.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.

    • In all cases of exposure, seek medical advice if symptoms persist.

References

  • PrepChem. (2020). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine (CAS: 36397-23-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propan-1-amine, a versatile primary amine that serves as a crucial building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis strategies, spectral characteristics, reactivity, and applications of this compound. The narrative emphasizes the causal relationships behind synthetic choices and analytical interpretations, aiming to equip the reader with both theoretical knowledge and practical insights for laboratory applications.

Nomenclature and Physicochemical Properties

This compound is systematically named as such, with common synonyms including 4-methoxybenzenepropanamine. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 36397-23-6[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Physical Form Liquid at room temperature
Boiling Point 118-120 °C at 2 Torr
Density 0.992 ± 0.06 g/cm³ (Predicted)
pKa 10.32 ± 0.10 (Predicted)
Storage Room temperature, under inert atmosphere, protected from light

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the reduction of a carbonyl or related functional group. The choice of a potent hydride donor is critical due to the stability of the precursor.

Primary Synthesis Route: Reduction of an Amide Precursor

A robust and frequently cited method involves the reduction of 3-(4-methoxyphenyl)propanamide using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis_Amide_Reduction Precursor 3-(4-Methoxyphenyl)propanamide Reagent 1. LiAlH₄, THF 2. H₂O workup Precursor->Reagent Product This compound Reagent->Product

Figure 1: Synthesis via Amide Reduction.

Causality and Experimental Insight: The amide carbonyl is significantly less electrophilic than a ketone or aldehyde due to the resonance contribution from the nitrogen lone pair. Consequently, milder reducing agents like sodium borohydride (NaBH₄) are ineffective for this transformation.[3] LiAlH₄ is required due to its nature as a potent, non-selective hydride source capable of reducing highly stable carbonyls. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄ by acidic protons. An aqueous workup is performed to neutralize the reactive aluminum species and protonate the resulting amine alkoxide complex.[3][4]

Mechanism of Amide Reduction by LiAlH₄

The reduction proceeds via a two-stage mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.

Mechanism_Amide_Reduction cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Reduction of Iminium Ion Amide Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Nucleophilic Attack Hydride1 H⁻ (from LiAlH₄) Iminium Iminium Ion Tetrahedral->Iminium Elimination of [AlH₃O]⁻ Hydride2 H⁻ (from LiAlH₄) Amine Amine Product Iminium->Amine Intermediate Transfer Hydride2->Amine Nucleophilic Addition

Figure 2: Mechanism of LiAlH₄ Amide Reduction.

Initially, a hydride ion attacks the amide carbonyl, forming a tetrahedral intermediate.[5][6] This intermediate collapses, and the oxygen, coordinated to an aluminum species, is eliminated as a leaving group, generating a transient, highly electrophilic iminium ion.[3] A second equivalent of hydride rapidly attacks the iminium ion to yield the final amine product.[3][6]

Detailed Experimental Protocol: Amide Reduction

This protocol is adapted from established procedures for LiAlH₄ reduction of amides.

  • Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition: Anhydrous THF (200 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (1.2 eq). The resulting suspension is stirred.

  • Substrate Addition: 3-(4-methoxyphenyl)propanamide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Fieser method): The flask is cooled in an ice bath. The reaction is quenched by the slow, sequential, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF or diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude amine is then purified by vacuum distillation to yield a colorless oil.

Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust analysis can be predicted based on its structural motifs.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propyl chain protons.

  • δ ~7.10 ppm (d, 2H): Aromatic protons ortho to the propyl group (AA'BB' system).

  • δ ~6.85 ppm (d, 2H): Aromatic protons ortho to the methoxy group (AA'BB' system).

  • δ 3.78 ppm (s, 3H): Methoxy group (-OCH₃) protons.

  • δ ~2.70 ppm (t, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂).

  • δ ~2.60 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).

  • δ ~1.80 ppm (quintet, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ ~1.40 ppm (br s, 2H): Amine protons (-NH₂). This signal is broad and its chemical shift is variable; it will exchange with D₂O.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework.

  • δ ~158 ppm: Aromatic carbon attached to the methoxy group (C-O).

  • δ ~134 ppm: Quaternary aromatic carbon attached to the propyl chain (ipso-C).

  • δ ~129 ppm: Aromatic carbons ortho to the propyl group (CH).

  • δ ~114 ppm: Aromatic carbons ortho to the methoxy group (CH).

  • δ 55.2 ppm: Methoxy carbon (-OCH₃).

  • δ ~42 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

  • δ ~34 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

  • δ ~32 ppm: Benzylic methylene carbon (-Ar-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • 3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations, characteristic of a primary amine. These bands are typically sharper and weaker than O-H stretches.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl and methoxy groups.

  • ~1610 & ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[7]

  • ~1245 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether.

  • ~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is expected to fragment via characteristic pathways for phenethylamines.

  • m/z = 165: Molecular ion peak [M]⁺.

  • m/z = 135: Loss of the ethylamine fragment (-CH₂CH₂NH₂), resulting in a stable methoxybenzyl cation.

  • m/z = 121: A prominent peak corresponding to the tropylium-like ion formed after benzylic cleavage and rearrangement, a common fragmentation for alkylbenzenes.

  • m/z = 30: A fragment corresponding to [CH₂=NH₂]⁺, resulting from α-cleavage, a hallmark fragmentation pattern for primary amines. This cleavage occurs at the Cα-Cβ bond relative to the nitrogen.

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its primary amine, which serves as a versatile nucleophilic handle for constructing more complex molecular architectures.

Core Reactivity

The lone pair on the nitrogen atom makes the primary amine group both basic and nucleophilic. It readily participates in:

  • Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: A controlled method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Application Spotlight: Synthesis of 1,4-Benzothiazepine Scaffolds

A significant application of this amine is in the synthesis of heterocyclic systems with known biological activity. 1,4-Benzothiazepine derivatives, for instance, are of great interest in medicinal chemistry. The synthesis often involves the reaction of this compound with a substituted 2-aminothiophenol, leading to cyclization to form the seven-membered benzothiazepine ring.

Application_Workflow cluster_reaction Start_Amine 3-(4-Methoxyphenyl) propan-1-amine Reaction Acid-Catalyzed Condensation & Cyclization Start_Amine->Reaction Start_Thiophenol 2-Aminothiophenol Start_Thiophenol->Reaction Product 1,4-Benzothiazepine Derivative Reaction->Product

Figure 3: Workflow for 1,4-Benzothiazepine Synthesis.

This scaffold is a core component of various pharmaceutically active compounds, and the methoxyphenyl moiety from the starting amine can play a crucial role in modulating the pharmacological profile, including receptor binding and metabolic stability. This makes this compound a valuable starting material in the development of new therapeutics, particularly those targeting the central nervous system.[5]

Safety and Handling

This compound is classified as hazardous and requires appropriate handling procedures.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Wash hands thoroughly after handling.

  • Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry place. Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Store away from strong oxidizing agents and acids.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a foundational building block whose value is defined by its straightforward synthesis and the versatile reactivity of its primary amine functionality. Its structural features make it an attractive starting point for the synthesis of complex molecules, particularly in the discovery of novel therapeutic agents. This guide has provided a detailed examination of its properties, synthesis, analysis, and applications, offering a robust knowledge base for scientists and developers working at the forefront of chemical innovation.

References

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH₄. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • JoVE. (2025). 14.24: Amides to Amines: LiAlH₄ Reduction. Retrieved from [Link]

  • PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

3-(4-Methoxyphenyl)propan-1-amine mechanism of action in neurological pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methoxyphenyl)propan-1-amine in Neurological Pathways

Abstract

This technical guide provides a comprehensive exploration of the potential neurological mechanisms of action for the compound this compound. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its primary molecular targets and effects on neurological pathways. We present a detailed analysis based on structure-activity relationships (SAR) of substituted phenethylamines and phenylpropylamines, proposing potential interactions with monoamine transporters and G-protein coupled receptors. Crucially, this guide serves as a practical whitepaper for researchers by providing detailed, step-by-step experimental protocols required to definitively elucidate the compound's pharmacodynamic profile. These methodologies, including radioligand binding assays, functional transporter uptake assays, and in vivo microdialysis, form a self-validating system for mechanistic investigation in the fields of neuropharmacology and drug development.

Introduction: Unveiling a Potential Neuromodulator

This compound is a phenylalkylamine derivative whose chemical backbone is shared by a vast array of neuroactive compounds. Structurally, it is an analog of phenethylamine, with the ethylamine side chain extended by one carbon to a propylamine chain, and featuring a methoxy group at the para position of the phenyl ring.[1] While this specific compound is primarily documented as a synthetic intermediate for more complex pharmaceuticals, its core structure suggests a high probability of direct interaction with key neurological targets.[2]

The phenethylamine scaffold is the foundation for many central nervous system stimulants, hallucinogens, and antidepressants.[3] The addition of a propyl chain and a methoxy group creates a unique chemical entity whose properties cannot be assumed but can be hypothesized based on well-established structure-activity relationships. This guide will deconstruct the molecule's constituent parts to predict its most likely mechanisms of action and provide the rigorous experimental framework necessary to test these hypotheses.

Structural Analysis and Mechanistic Hypotheses

The pharmacological profile of a molecule is dictated by its three-dimensional shape and electronic properties, which determine its affinity and efficacy at specific biological targets. By analyzing the structural motifs of this compound, we can infer its likely interactions.

The Phenylpropylamine Core: A Monoamine Releasing Agent?

The parent compound, 3-phenylpropylamine, is a known norepinephrine-dopamine releasing agent (NDRA).[4] However, it is significantly less potent than its shorter-chain analog, phenethylamine, and displays a preference for inducing norepinephrine release over dopamine release.[4] This suggests that the three-carbon chain, while permitting interaction with monoamine transporters, may alter the binding pose compared to classic phenethylamine-type stimulants. This lengthening could potentially shift the compound's primary mechanism from a substrate-releaser to a reuptake inhibitor.

The 4-Methoxy Substitution: A Pointer Towards Serotonergic Systems

Methoxy substitutions on the phenyl ring of phenethylamines are known to profoundly influence their pharmacology. Many methoxylated phenethylamines, particularly those with substitutions at the 2 and 5 positions, are potent serotonin 5-HT2A receptor agonists, a hallmark of serotonergic psychedelics.[5] A single methoxy group, as seen in para-methoxyamphetamine (PMA), can produce strong monoamine releasing effects, particularly for serotonin.[5] The electron-donating nature of the methoxy group can enhance binding to specific G-protein coupled receptors (GPCRs) and modulate affinity for monoamine transporters.[6][7]

Hypothesized Molecular Targets and Signaling Pathways

Based on the structural analysis, this compound is hypothesized to interact with one or more of the following primary targets:

  • Monoamine Transporters (DAT, SERT, NET): The compound's phenylpropylamine backbone makes the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters the most probable targets. It may act as either an inhibitor of reuptake (blocker) or a substrate (releaser). The 4-methoxy group could confer selectivity, potentially favoring SERT or NET over DAT.

  • Serotonin (5-HT) Receptors: The methoxy group raises the possibility of direct agonism or antagonism at serotonin receptors, particularly subtypes like 5-HT1A or 5-HT2A, which are common targets for antidepressants and anxiolytics.

  • Trace Amine-Associated Receptor 1 (TAAR1): As a phenethylamine derivative, interaction with TAAR1, a GPCR that modulates monoamine transporter function and neuronal firing, is a distinct possibility.

The potential signaling pathways initiated by these interactions are visualized below.

G cluster_0 Hypothesis 1: Monoamine Transporter Interaction cluster_1 Hypothesis 2: GPCR Interaction Cpd This compound MAT Monoamine Transporter (SERT, DAT, or NET) Cpd->MAT Reuptake Neurotransmitter Reuptake Blocked MAT->Reuptake Inhibition Release Neurotransmitter Release (Efflux) MAT->Release Substrate Activity Synaptic_Inc Increased Synaptic Neurotransmitter Concentration Reuptake->Synaptic_Inc Release->Synaptic_Inc Cpd2 This compound GPCR GPCR (e.g., 5-HT Receptor, TAAR1) Cpd2->GPCR G_Protein G-Protein Activation (Gs, Gi, Gq) GPCR->G_Protein Second_Messenger Second Messenger Modulation (cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response

Figure 1: Hypothesized Neurological Mechanisms of Action.

Experimental Protocols for Mechanistic Elucidation

Protocol 1: In Vitro Target Affinity Profiling via Radioligand Binding

Objective: To determine the binding affinity (Ki) of the test compound for a panel of key neurological targets, including monoamine transporters and receptors. This is the primary screening step to identify direct molecular interactions.

Methodology: Competitive Inhibition Radioligand Binding Assay

  • Receptor/Transporter Source Preparation:

    • Utilize cell membranes from HEK293 or CHO cell lines stably expressing the human recombinant target of interest (e.g., hDAT, hSERT, hNET, h5-HT1A, h5-HT2A, hD2).[8]

    • Alternatively, use prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT/NET).

    • Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup (96-well format):

    • Total Binding: Add assay buffer, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Paroxetine for SERT), and the membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled competitor (e.g., cocaine for DAT) to saturate the target sites.

    • Test Compound: Add a range of concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents: Membranes, Radioligand, Test Compound Plate Dispense into 96-well Plate (Total, NSB, Test) Start->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Harvest via Vacuum Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki (Cheng-Prusoff) Count->Analyze End Determine Target Affinity Profile Analyze->End

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Protocol 2: In Vitro Functional Characterization via Transporter Uptake Assay

Objective: To determine if the compound acts as an inhibitor or a substrate (releaser) at monoamine transporters and to quantify its functional potency (IC₅₀ or EC₅₀).

Methodology: Synaptosome or Cell-Based [³H]-Neurotransmitter Uptake Inhibition Assay

  • Preparation:

    • Prepare synaptosomes from relevant rat brain regions or use HEK293 cells stably expressing the transporter of interest, plated in a 96-well plate.[9][10]

  • Assay Setup:

    • Pre-incubate the synaptosomes or cells with a range of concentrations of this compound or a reference inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

  • Incubation: Allow the uptake to proceed for a short, defined period in the linear range of transport (e.g., 5-10 minutes) at 37°C.

  • Termination and Harvesting: Stop the reaction by rapid vacuum filtration over glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity retained inside the synaptosomes or cells using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of neurotransmitter uptake (relative to vehicle control) against the log concentration of the test compound.

    • Use non-linear regression to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

    • To test for substrate/releaser activity, pre-load the cells/synaptosomes with the radiolabeled neurotransmitter and then expose them to the test compound to measure efflux (reverse transport). An increase in extracellular radioactivity indicates a releasing effect, from which an EC₅₀ can be calculated.[11]

G cluster_workflow Transporter Uptake Assay Workflow Plate_Cells Plate Transporter-Expressing Cells or Prepare Synaptosomes Pre_Incubate Pre-incubate with Test Compound Plate_Cells->Pre_Incubate Add_Substrate Add [3H]-Neurotransmitter to Initiate Uptake Pre_Incubate->Add_Substrate Incubate_Short Incubate for a Fixed Time (e.g., 5 min) Add_Substrate->Incubate_Short Terminate Terminate via Filtration and Washing Incubate_Short->Terminate Quantify Quantify Intracellular Radioactivity Terminate->Quantify Analyze Calculate IC50 for Uptake Inhibition Quantify->Analyze

Figure 3: Workflow for Monoamine Transporter Uptake Assay.

Protocol 3: In Vivo Neurochemical Profiling via Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a live, freely moving animal.

Methodology: Intracerebral Microdialysis in Rats

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a specific brain region (e.g., nucleus accumbens for dopamine/reward, prefrontal cortex for cognition). Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable neurotransmitter levels.

  • Compound Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection) at one or more doses.

  • Post-Injection Sampling:

    • Continue collecting dialysate samples at the same intervals for several hours to monitor changes in neurotransmitter concentrations over time.

  • Sample Analysis:

    • Analyze the concentration of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration.

    • Plot the mean percent baseline against time to generate a time-course curve of the neurochemical response.

    • This data will reveal whether the compound increases synaptic levels of specific monoamines in vivo, corroborating the in vitro findings. An increase is consistent with either reuptake inhibition or release.[13]

Integrated Data Interpretation

The true mechanism of action is revealed by synthesizing the data from all three experimental stages. The table below illustrates hypothetical data sets and their mechanistic interpretations.

Experiment Hypothetical Result A Hypothetical Result B Hypothetical Result C
Binding (Ki, nM) DAT: 500NET: 250SERT: 15 DAT: 25 NET: 40 SERT: 3005-HT2A: 10 All Transporters: >1000
Uptake (IC₅₀, nM) DAT: 800NET: 400SERT: 25 DAT: 50 NET: 75 SERT: 600All Transporters: >1000
Microdialysis (% Baseline) Extracellular Serotonin: +450% Dopamine/NE: No significant changeExtracellular Dopamine: +600% Extracellular NE: +300% No change in monoamines
Interpretation Selective Serotonin Reuptake Inhibitor (SSRI) Dopamine/Norepinephrine Releasing Agent (NDRA) Direct 5-HT2A Receptor Agonist

Conclusion

This guide provides the necessary intellectual and practical framework for any research team to definitively characterize the compound's mechanism of action. By systematically applying the detailed protocols for binding affinity, functional transporter activity, and in vivo neurochemical monitoring, researchers can elucidate its precise role in modulating neurological pathways, thereby paving the way for potential therapeutic applications or a better understanding of structure-activity relationships in neuropharmacology.

References

  • Husbands, S. M., Izenwasser, S., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-4555. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Substituted phenethylamine. [Link]

  • Singh, H., & Sharma, D. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]

  • Bio-protocol. (n.d.). Monoamine Transporter Assays. Retrieved from [Link]

  • Wikipedia. (2023). Substituted methoxyphenethylamine. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545-556. [Link]

  • Mascagni, F., & Di, G. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 11(12), 1131-1144. [Link]

  • Engel, K., & Zhou, M. (2008). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. Molecular Pharmacology. [Link]

  • Basit, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6549. [Link]

  • Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640-657. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(5), 1030-1041. [Link]

  • Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]

  • Jayanthi, L. D., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.17. 1-12.17. 16. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

  • Wikipedia. (2023). Phenylpropylamine. [Link]

  • PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

Sources

Whitepaper: A Technical Guide to the Investigation of 3-(4-Methoxyphenyl)propan-1-amine Derivatives as Novel Antidepressant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of antidepressant drug discovery is in a continuous state of evolution, driven by the need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. This guide delineates a comprehensive, technically-grounded framework for the synthesis and preclinical evaluation of a promising class of compounds: 3-(4-Methoxyphenyl)propan-1-amine derivatives. This chemical scaffold, a key intermediate in the synthesis of neurologically active molecules, presents a rich foundation for developing novel modulators of monoaminergic systems.[1] We provide a rationale for its selection, detail robust synthetic strategies, and present a multi-tiered screening cascade—from high-throughput in vitro assays to definitive in vivo behavioral models. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation antidepressant therapies.

Section 1: The Scientific Rationale for Investigating this compound Derivatives

The monoamine hypothesis, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of depression, remains a cornerstone of antidepressant research.[2][3] The majority of clinically effective antidepressants act by modulating these monoaminergic systems.[4] The this compound scaffold is structurally analogous to endogenous monoamines and serves as a versatile building block for compounds targeting serotonin and dopamine pathways.[1] Its intrinsic features—a phenyl ring amenable to substitution, a flexible propyl linker, and a reactive primary amine—make it an ideal starting point for generating a diverse chemical library with the potential to interact with key targets in monoamine neurotransmission.

This guide provides the strategic and methodological framework to systematically synthesize, screen, and validate derivatives of this scaffold to identify novel lead compounds with significant antidepressant potential.

Section 2: Synthesis Strategies for Derivative Libraries

The successful evaluation of this chemical class hinges on the efficient and versatile synthesis of a diverse library of derivatives. The strategy begins with the synthesis of the core amine, followed by systematic modification of the primary amine functionality.

A common and effective route to the parent compound, this compound, involves the reduction of 3-(4-methoxyphenyl)propanamide using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[5]

Once the core amine is secured, a library of derivatives can be generated to explore the structure-activity relationship (SAR). A primary route for diversification is N-alkylation or N-benzylation of the primary amine. This can be achieved by first converting the primary amine into a sulfonamide (e.g., a 2-nitrobenzenesulfonamide), which can then be alkylated under basic conditions. Subsequent removal of the sulfonamide protecting group with a nucleophile like thiophenol yields the desired secondary amine.[6] This robust, high-yield process allows for the introduction of a wide variety of substituted alkyl and aryl groups.

G cluster_0 Core Synthesis cluster_1 Derivatization Workflow Amide 3-(4-Methoxyphenyl)propanamide LAH LiAlH₄ / THF (Reduction) Amide->LAH CoreAmine This compound (Core Scaffold) LAH->CoreAmine Protect Protection (e.g., 2-Nitrobenzenesulfonyl chloride) CoreAmine->Protect Alkylate N-Alkylation (R-X, Base) Protect->Alkylate Deprotect Deprotection (e.g., Thiophenol, Base) Alkylate->Deprotect Library Derivative Library (Secondary Amines) Deprotect->Library G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (5-HT, DA, NE) Vesicle Vesicular Release MA->Vesicle MAO Monoamine Oxidase (MAO-A/B) TARGET 2 MA->MAO Degradation SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Receptor Postsynaptic Receptors SynapticMA->Receptor Binding Reuptake Monoamine Transporter (SERT, DAT, NET) TARGET 1 SynapticMA->Reuptake Reuptake Signal Signal Transduction Receptor->Signal Reuptake->MA

Caption: Key targets within the monoaminergic synapse.

Section 4: Preclinical Evaluation: A Multi-Tiered Screening Cascade

A logical, tiered approach is essential for efficiently identifying promising candidates from a chemical library. This cascade prioritizes high-throughput in vitro assays for initial hit identification, followed by lower-throughput, higher-content in vivo models for validation.

G cluster_0 cluster_1 Tier 1: In Vitro Screening (High-Throughput) cluster_2 cluster_3 Tier 2: In Vivo Screening (Low-Throughput) cluster_4 Lib Derivative Library (N=100s) MAO_Assay Protocol 4.1: MAO-A/B Inhibition Lib->MAO_Assay Transporter_Assay Protocol 4.2: SERT/DAT/NET Inhibition Lib->Transporter_Assay Hits Identify Hits (Potency & Selectivity Filter) MAO_Assay->Hits Transporter_Assay->Hits TST_Assay Protocol 4.3: Tail Suspension Test (TST) Hits->TST_Assay FST_Assay Protocol 4.4: Forced Swim Test (FST) Hits->FST_Assay Lead Validated Lead Candidates TST_Assay->Lead FST_Assay->Lead G Design Design Analogs (Based on SAR) Synthesize Synthesize New Derivatives Design->Synthesize Test Test In Vitro & In Vivo (Screening Cascade) Synthesize->Test Analyze Analyze Data (Generate New SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization.

Conclusion

The this compound scaffold represents a viable and promising starting point for the discovery of novel antidepressant agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to endogenous monoamines makes it a prime candidate for modulating key neurological targets. By employing the systematic, multi-tiered evaluation framework detailed in this guide—combining robust synthetic chemistry, high-throughput in vitro pharmacology, and predictive in vivo behavioral models—research teams can efficiently navigate the early stages of the drug discovery process. The iterative analysis of structure-activity relationships will ultimately enable the identification and optimization of lead candidates with the potential to become next-generation therapies for depressive disorders.

References

  • Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Retrieved from [Link]

  • Gatch, M. B., & Forster, M. J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 254–260. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. Retrieved from [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. Retrieved from [Link]

  • Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

  • Shinde, S., et al. (n.d.). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. Retrieved from [Link]

  • Kumar, M. (2016). Screening of antidepressant. Slideshare. Retrieved from [Link]

  • Li, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(4), 748-761. Retrieved from [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, N. S., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. University of Notre Dame. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. Creative Biolabs. Retrieved from [Link]

  • Li, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. Retrieved from [Link]

  • Al-Shehri, S., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4220. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2003). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular medicine, 84, 151–166. Retrieved from [Link]

  • Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening procedure for detection of antidepressants of the selective serotonin reuptake inhibitor type and their metabolites in urine as part of a modified systematic toxicological analysis procedure using gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(5), 340–347. Retrieved from [Link]

  • Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 340-347. Retrieved from [Link]

  • Locuson, C. W., 2nd, et al. (2011). Identification of a novel selective serotonin reuptake inhibitor by coupling monoamine transporter-based virtual screening and rational molecular hybridization. ACS chemical neuroscience, 2(6), 319–326. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Evidence-based complementary and alternative medicine : eCAM, 2021, 5519330. Retrieved from [Link]

  • Bourin, M. (2015). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 4(2), 53. Retrieved from [Link]

  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 12-17. Retrieved from [Link]

  • Alcolea, V., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(3), M1149. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Retrieved from [Link]

  • Samuels, B. A., & Hen, R. (2011). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cell and tissue research, 347(1), 129–141. Retrieved from [Link]

  • Feighner, J. P. (1999). Mechanism of action of antidepressant medications. The Journal of clinical psychiatry, 60 Suppl 4, 4–11. Retrieved from [Link]

  • Gastpar, M. (1988). [Current views of the mechanism of action of antidepressants]. Encephale, 14 Spec No, 293–299. Retrieved from [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety. Retrieved from [Link]

  • Andersen, J., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 54(12), 4199–4211. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. Ascendex Scientific. Retrieved from [Link]

  • Bennett, M. R. (2011). On the Mechanism of Action of an Anti-depressant. In The Network of the Brain. Springer. Retrieved from [Link]

  • Chang, J. P.-C., Zamparelli, A., Nettis, M. A., & Pariante, C. M. (2021). Antidepressant Drugs: Mechanisms of Action and Side Effects. In Encyclopedia of Behavioural Neuroscience, 2nd edition. Elsevier. Retrieved from [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412–4421. Retrieved from [Link]

Sources

A Technical Guide to the Role of 3-(4-Methoxyphenyl)propan-1-amine in Serotonin and Dopamine Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propan-1-amine, more commonly known in scientific literature as para-Methoxyamphetamine (PMA) or 4-methoxyamphetamine (4-MA), is a substituted amphetamine that has garnered significant interest in neuropharmacology.[1] Its structural similarity to both mescaline and MDMA positions it as a critical tool for dissecting the intricate mechanisms of serotonergic and dopaminergic neurotransmission.[2] Unlike classic psychostimulants, PMA exhibits a unique pharmacological profile, acting primarily as a selective serotonin releasing agent (SSRA) with nuanced effects on the dopamine system.[1][3] This guide provides a comprehensive technical overview of PMA's mechanism of action, supported by field-proven experimental methodologies for its characterization, designed to empower researchers in their exploration of monoaminergic pathways.

Section 1: Physicochemical Properties and Pharmacological Profile

Understanding the fundamental properties of PMA is the first step in designing rigorous and reproducible experiments.

Table 1: Core Properties of this compound (PMA)

Property Value Source
IUPAC Name 1-(4-methoxyphenyl)propan-2-amine [1]
Synonyms para-Methoxyamphetamine, p-Methoxyamphetamine, PMA, 4-Methoxyamphetamine, 4-MA [1]
Molecular Formula C₁₀H₁₅NO [1]
Molar Mass 165.236 g·mol⁻¹ [1]
Primary Action Selective Serotonin Releasing Agent (SSRA) [1]

| Secondary Action | Monoamine Oxidase A (MAO-A) Inhibitor |[1] |

PMA's primary mechanism involves the robust release of serotonin (5-HT), while its effects on dopamine (DA) and norepinephrine (NE) are considerably weaker.[1][4] This selectivity makes it an invaluable tool for isolating serotonergic functions in complex neural circuits. Furthermore, its potent activity as a reversible inhibitor of MAO-A adds another layer to its pharmacological complexity, as this enzyme is critical for the degradation of monoamine neurotransmitters.[1]

Section 2: Mechanism of Action at the Serotonin and Dopamine Synapse

PMA exerts its effects by directly interacting with monoamine transporters and inhibiting enzymatic degradation, leading to a significant increase in extracellular neurotransmitter concentrations.

Interaction with the Serotonergic System

PMA is a potent serotonin releasing agent.[1][4] This action is primarily mediated by its interaction with the serotonin transporter (SERT). Instead of simply blocking reuptake, PMA reverses the transporter's direction of flow, causing a massive efflux of 5-HT from the presynaptic neuron into the synaptic cleft.[5][6] This process is distinct from selective serotonin reuptake inhibitors (SSRIs) and results in a more rapid and pronounced increase in synaptic serotonin.[5]

In vivo studies in rats have confirmed that PMA administration leads to a significant, dose-dependent increase in extracellular 5-HT levels.[7] Interestingly, PMA shows very low affinity for direct binding to postsynaptic serotonin receptors, such as 5-HT₁A and 5-HT₂A, indicating its effects are almost exclusively mediated through presynaptic mechanisms of release and metabolism.[1]

Table 2: Receptor and Transporter Interaction Profile of PMA

Target Interaction Type Affinity / Potency (nM) Notes
Serotonin Transporter (SERT) Releasing Agent / Reuptake Inhibitor Potent, specific EC₅₀ not consistently reported Primary mechanism of action.[1][8]
Dopamine Transporter (DAT) Weak Releasing Agent EC₅₀: 166 nM Significantly less potent than on SERT.[1]
Norepinephrine Transporter (NET) Weak Releasing Agent EC₅₀: 867 nM Weakest effect among monoamine transporters.[1]
Monoamine Oxidase A (MAO-A) Reversible Inhibitor IC₅₀: 300 - 600 nM Potent inhibition contributes to increased synaptic monoamines.[1]
5-HT₂A Receptor Weak Antagonist / Low Affinity Kᵢ: 11,200 nM Negligible direct receptor activity.[1]

| 5-HT₁ Receptor Family | Very Low Affinity | Kᵢ: >20,000 nM - 79,400 nM | No significant direct receptor interaction.[1] |

G cluster_0 Cytoplasm PMA PMA PreSynaptic Presynaptic Serotonin Neuron PMA->PreSynaptic Enters Neuron via SERT SERT SERT PMA->SERT Reverses Transport MAO_A MAO-A PMA->MAO_A Inhibits Synaptic_5HT Synaptic 5-HT SERT->Synaptic_5HT VMAT2 VMAT2 Vesicle Synaptic Vesicle (contains 5-HT) Cytoplasmic 5-HT Cytoplasmic 5-HT Vesicle->Cytoplasmic 5-HT Leads to 5-HT release from vesicles Synaptic_5HT->SERT Reuptake (Blocked) PostSynaptic_R Postsynaptic 5-HT Receptors Synaptic_5HT->PostSynaptic_R Binds Cytoplasmic 5-HT->SERT Efflux Cytoplasmic 5-HT->MAO_A Degradation

Caption: PMA's mechanism at the serotonin synapse.

Interaction with the Dopaminergic System

PMA's influence on the dopamine system is substantially less pronounced than its effect on serotonin.[1] While it can induce dopamine release, this action is significantly weaker.[1] Microdialysis studies show that only high doses of PMA (e.g., 20 mg/kg) produce a significant increase in extracellular dopamine, whereas robust serotonin increases are seen at lower doses (10 mg/kg).[7] Furthermore, PMA does not inhibit dopamine uptake, a key difference from other amphetamines like MDMA.[8] This characteristic makes PMA a useful pharmacological tool to study serotonergic modulation of dopamine-dependent behaviors with minimal direct confounding effects on dopamine release or uptake.

Section 3: In Vitro Methodologies for Characterization

To rigorously define the pharmacological profile of PMA or related compounds, specific in vitro assays are indispensable. These methods allow for the precise quantification of interactions with transporters and receptors in a controlled environment.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] A competitive binding assay is used to calculate the inhibition constant (Ki) of PMA for various receptors, revealing its low affinity for direct receptor interaction.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

  • Objective: To determine the binding affinity (Kᵢ) of PMA for the 5-HT₂A receptor.[11]

  • Causality: This protocol uses a known high-affinity radioligand ([³H]ketanserin) for the 5-HT₂A receptor. By measuring how effectively PMA displaces this radioligand, we can accurately determine PMA's own affinity for the site. The use of a non-specific binding control (a high concentration of an unlabeled ligand) is critical to ensure that the measured binding is specific to the target receptor.[9][12]

  • Methodology:

    • Membrane Preparation: Homogenize tissue or cells expressing the human 5-HT₂A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh assay buffer.[12] Determine protein concentration using a standard method like the BCA assay.[12]

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (e.g., [³H]ketanserin at its Kₔ concentration), and varying concentrations of unlabeled PMA (e.g., 10⁻¹⁰ to 10⁻⁴ M).[12]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

    • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail.[12] Measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of PMA. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of PMA that inhibits 50% of specific radioligand binding).[10][12] Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

G A Prepare Receptor Membranes B Set up 96-well plate: Membranes + Radioligand + Test Compound (PMA) A->B Add to wells C Incubate to Reach Equilibrium B->C 60 min @ 30°C D Vacuum Filtration (Separate Bound/Free) C->D Terminate reaction E Scintillation Counting (Measure Radioactivity) D->E Quantify bound ligand F Data Analysis: Calculate IC50 -> Ki E->F Plot data

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

To confirm PMA's action as a reuptake inhibitor or releasing agent, neurotransmitter uptake assays using synaptosomes (resealed nerve terminals) are employed.[13] These assays directly measure the compound's effect on transporter function.

Protocol: [³H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

  • Objective: To measure the potency of PMA in inhibiting the reuptake of serotonin via SERT.

  • Causality: This assay directly measures the functional consequence of a compound's interaction with the transporter. By using a low concentration of radiolabeled serotonin ([³H]5-HT), we can quantify its uptake into synaptosomes. The reduction in this uptake in the presence of PMA provides a direct measure of its inhibitory potency (IC₅₀). Including blockers for DAT and NET ensures the measured uptake is specific to SERT.[14]

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., rat striatum or cortex) by homogenization in an isotonic buffer followed by differential centrifugation.[13] Resuspend the final pellet in an appropriate assay buffer.

    • Assay Setup: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of PMA. To ensure selectivity for SERT, other uptake inhibitors like GBR 12935 (for DAT) can be added.[14]

    • Initiate Uptake: Start the uptake reaction by adding a low concentration of [³H]serotonin (e.g., 5 nM).[14] Incubate for a short period at 37°C (e.g., 5-10 minutes).

    • Terminate Uptake: Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]serotonin.[14]

    • Quantification & Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a potent, non-selective uptake inhibitor like indatraline.[14] Calculate the IC₅₀ value for PMA by plotting the percent inhibition of specific uptake versus the log concentration of PMA.

Section 4: In Vivo Assessment of Neurotransmitter Dynamics

While in vitro assays are crucial for mechanistic understanding, in vivo techniques are necessary to observe the net effect of a compound in a living, functioning system.

Intracerebral Microdialysis

Intracerebral microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16][17]

Protocol: Microdialysis for Measuring Extracellular 5-HT and DA in Rat Nucleus Accumbens

  • Objective: To quantify the dose-dependent effects of systemic PMA administration on extracellular serotonin and dopamine concentrations.

  • Causality: This technique provides direct evidence of a compound's ability to alter synaptic neurotransmitter levels in a specific brain region.[15] A microdialysis probe with a semipermeable membrane is implanted, allowing for the collection of molecules from the brain's extracellular fluid via passive diffusion.[16][18] By analyzing the collected dialysate samples over time after drug administration, a dynamic profile of neurotransmitter release and metabolism can be constructed.[7][19]

  • Methodology:

    • Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).[16] Allow the animal to recover for several days.

    • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[16] Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.[7]

    • Drug Administration: Administer PMA via the desired route (e.g., intraperitoneal injection) at various doses in different cohorts of animals.[7]

    • Post-Injection Collection: Continue collecting dialysate samples for several hours post-injection to monitor the time course of neurotransmitter changes.[7]

    • Sample Analysis: Analyze the concentration of 5-HT, DA, and their metabolites (e.g., 5-HIAA, DOPAC) in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[7]

    • Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

G A Implant Guide Cannula in Target Brain Region B Insert Microdialysis Probe & Begin Perfusion (aCSF) A->B Allow recovery C Collect Baseline Dialysate Samples B->C Establish equilibrium D Administer PMA (e.g., i.p. injection) C->D After stable baseline E Collect Post-Injection Dialysate Samples D->E Over several hours F Analyze Samples (HPLC-EC) E->F Quantify neurotransmitters G Calculate % Change from Baseline F->G

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound (PMA) serves as a highly selective and potent tool for investigating the serotonin system. Its primary mechanism as a selective serotonin releasing agent and MAO-A inhibitor, combined with its relatively weak effects on the dopamine system, allows researchers to probe the specific roles of serotonin in neural circuits and behavior with a high degree of precision.[1][7][8] The methodologies outlined in this guide—from in vitro binding and uptake assays to in vivo microdialysis—provide a robust framework for characterizing the neuropharmacological effects of PMA and other monoamine-modulating compounds. A thorough understanding and application of these techniques are essential for advancing our knowledge of the complex interplay between serotonin and dopamine pathways in both normal brain function and neuropsychiatric disorders.

References

  • para-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]

  • para-Methoxymethamphetamine - Wikipedia. Wikipedia. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. National Center for Biotechnology Information. [Link]

  • Intracerebral Microdialysis - Technical Notes. Sygnature Discovery. [Link]

  • Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). PubMed. [Link]

  • Microdialysis in Rodents - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments. Springer Nature. [Link]

  • In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

  • Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. PubMed. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Effect of-PMA on surface expression of SERT. Rat platelets were treated... ResearchGate. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF. ResearchGate. [Link]

  • para-Methoxymethylamphetamine (PMMA). ECDD Repository. [Link]

  • Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis. [Link]

  • Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. PubMed. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. PubMed. [Link]

  • Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

  • In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]

  • Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre. [Link]

  • Monoamine releasing agent - Wikipedia. Wikipedia. [Link]

  • 3-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]

  • Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC. National Center for Biotechnology Information. [Link]

  • The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. PubMed Central. [Link]

  • Monoamine releasing agent. Grokipedia. [Link]

Sources

Topic: 3-(4-Methoxyphenyl)propan-1-amine as a Monoamine Oxidase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

[Disclaimer: This document is a hypothetical technical guide based on established scientific principles for drug discovery and preclinical evaluation. 3-(4-Methoxyphenyl)propan-1-amine is presented as a candidate molecule for illustrative purposes, and the experimental data herein is conceptual.]

Executive Summary

Monoamine oxidase (MAO) enzymes, particularly isoforms A and B, are validated therapeutic targets for neuropsychiatric and neurodegenerative disorders.[1][2] MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3][4][5] This guide outlines a comprehensive preclinical strategy to evaluate the potential of a novel chemical entity, this compound, as a monoamine oxidase inhibitor. We present a structured, multi-tiered approach encompassing initial in vitro screening, mechanistic characterization, in silico modeling, and a framework for subsequent in vivo validation. The methodologies described are grounded in regulatory expectations for preclinical research and are designed to rigorously assess the candidate's potency, selectivity, and mechanism of action, thereby establishing a foundation for further development.

Introduction: The Rationale for Novel MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] By catabolizing these key monoamines, MAOs play a critical role in regulating mood, cognition, and motor control.[8][9] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a mechanism that has been successfully exploited for therapeutic benefit.[2][10][]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a cornerstone of treatment for major depressive disorder.[][12]

  • MAO-B: Preferentially metabolizes dopamine and phenylethylamine.[4][6] Selective MAO-B inhibitors are valuable in treating Parkinson's disease, as they increase striatal dopamine levels.[5][13]

Despite the success of existing MAOIs, the search for new candidates continues, driven by the need for improved safety profiles (e.g., reducing the risk of hypertensive crisis associated with older, non-selective inhibitors) and enhanced selectivity to minimize off-target effects.[1][13]

Candidate Molecule Profile: this compound

The candidate, this compound, is a primary amine with a structural resemblance to known monoamine neurotransmitters and some MAO inhibitors. Its phenylethylamine backbone is a common feature in MAO substrates and inhibitors. The methoxy group on the phenyl ring can influence its electronic properties and potential interactions within the enzyme's active site.

PropertyValueSource
Chemical Name This compound-
Synonym(s) 3-(4-methoxyphenyl)-1-propanamine[14]
CAS Number 36397-23-6[14]
Molecular Formula C₁₀H₁₅NO[14]
Molecular Weight 165.24 g/mol [14]
Physical Form Liquid[14]

Preclinical Evaluation Workflow

The evaluation of this compound follows a logical, tiered progression. This workflow is designed to generate decision-making data at each stage, ensuring that resources are invested efficiently. The primary goals are to determine inhibitory potency (IC₅₀), isoform selectivity (MAO-A vs. MAO-B), and the mechanism of inhibition.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening & Characterization cluster_1 Phase 2: In Silico & Safety Assessment cluster_2 Phase 3: In Vivo Proof of Concept A Primary Screening: IC₅₀ Determination for hMAO-A & hMAO-B B Selectivity Index Calculation A->B Potency Data C Mechanism of Inhibition: Reversibility & Kinetics B->C Selectivity Profile D Molecular Docking (MAO-A & MAO-B) C->D Kinetic Data E Preliminary Safety: Cytotoxicity Assays F Animal Model Selection (e.g., MPTP for PD) D->F E->F G Ex Vivo MAO Activity Measurement in Brain Tissue F->G Target Engagement

Figure 1: Preclinical evaluation workflow for a novel MAO inhibitor candidate.

Phase 1: In Vitro Efficacy and Mechanism

The foundational step is to quantify the direct inhibitory effect of the candidate on isolated, recombinant human MAO-A and MAO-B enzymes.

Protocol: Fluorimetric MAO Inhibition Assay

This protocol is adapted from standard industry procedures and provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀).[15]

Objective: To determine the IC₅₀ values of this compound against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (Supersomes™ or similar).[3]

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate: p-Tyramine.[15]

  • Dye Reagent and Horseradish Peroxidase (HRP) for detection of H₂O₂.[15]

  • Candidate Compound: this compound, dissolved in DMSO.

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[3]

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (λex = 530 nm / λem = 585 nm).[15]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically ranging from 0.1 nM to 100 µM. Prepare identical dilutions for clorgyline and selegiline.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in cold Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • To appropriate wells, add 45 µL of diluted enzyme (MAO-A or MAO-B).

    • Add 5 µL of the serially diluted candidate compound or positive control to the enzyme-containing wells. For control wells (100% activity), add 5 µL of DMSO.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the dye reagent in Assay Buffer.

  • Add 50 µL of the Master Reaction Mix to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the average of the DMSO control wells to 100% activity and wells with a high concentration of a potent inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Data: Potency and Selectivity

The IC₅₀ values provide a direct measure of potency. The selectivity index (SI) is then calculated to understand the candidate's preference for one isoform over the other.

Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

  • SI > 1: Indicates selectivity for MAO-B.

  • SI < 1: Indicates selectivity for MAO-A.

  • SI ≈ 1: Indicates a non-selective inhibitor.

Hypothetical Results Table:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (A/B)Interpretation
This compound 1,2508514.7Selective for MAO-B
Clorgyline (Control)89,5000.0008Selective for MAO-A
Selegiline (Control)11,00015733Highly Selective for MAO-B

Causality: A high selectivity for MAO-B (SI > 10) would suggest the compound is a stronger candidate for development in Parkinson's disease, as this minimizes the risk of the "cheese effect" associated with MAO-A inhibition in the gut.[13]

Mechanism of Inhibition (MOI) Studies

Understanding how the compound inhibits the enzyme is critical.

  • Reversibility Assay: This is performed by pre-incubating the enzyme with a high concentration of the inhibitor, then rapidly diluting the mixture and measuring residual enzyme activity. Restoration of activity upon dilution indicates reversible inhibition.[16]

  • Enzyme Kinetics: To determine the type of reversible inhibition (e.g., competitive, non-competitive), the assay is run with varying concentrations of both the substrate and the inhibitor. The data are then plotted on a Lineweaver-Burk plot. Competitive inhibition, where the inhibitor competes with the substrate for the active site, is often a desired characteristic.[5][16]

Phase 2: In Silico Modeling and Safety

Molecular Docking

Objective: To predict the binding mode of this compound within the active sites of MAO-A and MAO-B and to rationalize the observed selectivity.

Methodology:

  • Utilize crystal structures of human MAO-A and MAO-B (available from the Protein Data Bank).

  • Perform molecular docking simulations using software like AutoDock or Schrödinger Suite.

  • Analyze the resulting poses, focusing on key interactions (hydrogen bonds, hydrophobic interactions) with active site residues.

Rationale: The active sites of MAO-A and MAO-B have distinct topographies. MAO-B has a bipartite cavity with a narrow entrance controlled by residue Ile199, while MAO-A has a larger, single cavity.[6][17] A selective inhibitor is expected to fit more favorably into one cavity over the other. Docking can reveal if the methoxyphenyl group of our candidate exploits unique hydrophobic pockets in the MAO-B active site, explaining its selectivity.

MAO_Mechanism cluster_MAO Monoamine Oxidase (MAO) Action cluster_Inhibition Mechanism of Inhibition Dopamine Dopamine MAO_Enzyme MAO Enzyme Dopamine->MAO_Enzyme Metabolism Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Oxidative Deamination Inhibitor MAO Inhibitor Blocked_MAO Blocked MAO Inhibitor->Blocked_MAO Binding Increased_Dopamine Increased Dopamine Levels Blocked_MAO->Increased_Dopamine Result Dopamine_Inhibited Dopamine Dopamine_Inhibited->Blocked_MAO Metabolism Blocked

Figure 2: Simplified pathway of MAO action and inhibition.
Preliminary Safety Assessment

Early assessment of cytotoxicity is crucial. Simple in vitro assays using cell lines like HepG2 (liver cells) or SH-SY5Y (neuronal cells) can identify potential liabilities. A compound with high potency against MAO but also high cytotoxicity would likely be deprioritized.

Phase 3: Framework for In Vivo Evaluation

Should the candidate demonstrate promising in vitro potency, selectivity, and a clean preliminary safety profile, progression to in vivo studies is warranted. This phase must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[18][19]

Objective: To confirm target engagement and assess preliminary efficacy in a relevant animal model.

  • Pharmacokinetic (PK) Studies: The first step is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a species like the rat. This is essential for selecting an appropriate dose and administration route for efficacy studies.

  • Target Engagement Study:

    • Administer a single oral dose of this compound to rats.[20]

    • At various time points post-dosing, collect brain tissue (e.g., striatum) and peripheral tissues (e.g., liver).

    • Prepare tissue homogenates and measure ex vivo MAO-A and MAO-B activity using the same assay described in Section 3.1.

    • Expected Outcome: A significant and dose-dependent reduction in MAO-B activity in the brain would confirm that the compound crosses the blood-brain barrier and engages its target in vivo.[20]

  • Efficacy Model: Based on a selective MAO-B profile, a neuroprotection model of Parkinson's disease, such as the MPTP-induced mouse model, would be appropriate. Endpoints would include behavioral tests (e.g., rotarod) and post-mortem analysis of dopaminergic neuron survival.[13]

Conclusion

This guide provides a systematic and scientifically rigorous framework for the preclinical evaluation of this compound as a potential MAO inhibitor. By following a staged approach—from broad in vitro screening to specific mechanistic and in vivo studies—researchers can efficiently build a comprehensive data package. The hypothetical results presented suggest the candidate has potential as a selective, reversible MAO-B inhibitor, making it a promising lead for development as a therapeutic for Parkinson's disease. Each step is designed to answer critical questions about potency, selectivity, and mechanism, adhering to the high standards of modern drug discovery.

References

  • Bolea, I., Gella, A., & Unzeta, M. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. The Royal Society Publishing. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Edmondson, D. E. (2009). Structural properties of human monoamine oxidases A and B. PubMed. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Fukuyama, T., Kan, T., & Kurosawa, W. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

  • Genetics L. (2024). MAO-A and MAO-B: Neurotransmitter levels, genetics, and warrior gene studies. [Link]

  • Hübner, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). Structures and Mechanism of the Monoamine Oxidase Family. PMC - NIH. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Ramsay, R. R. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Various Authors. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase B. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

Sources

A Technical Guide to the Lipophilicity and Biological Activity of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Methoxyphenyl)propan-1-amine is a primary amine derivative of the phenethylamine scaffold, a structure central to many neuroactive compounds. Its physicochemical properties, particularly its lipophilicity, are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the theoretical and experimental approaches to characterizing the lipophilicity of this compound. Furthermore, it explores its potential biological activities, focusing on interactions with key targets in the central nervous system, such as monoamine transporters and enzymes. Detailed, field-proven experimental protocols are provided to empower researchers in drug development to rigorously evaluate this and similar molecules.

Introduction: The Nexus of Structure, Lipophilicity, and Function

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its chemical structure. For compounds targeting the central nervous system (CNS), this journey includes the formidable challenge of crossing the blood-brain barrier (BBB). This compound, with its characteristic methoxy-substituted phenyl ring and flexible propyl-amine chain, presents an intriguing profile. The methoxy group and the primary amine are key modulators of its electronic and steric properties, which in turn dictate its interactions with biological targets.

However, before any specific molecular interaction can occur, the compound's ability to navigate the body's aqueous and lipid environments is paramount. This is quantified by its lipophilicity. A delicate balance is required: sufficient lipophilicity to permeate lipid membranes like the BBB, but adequate aqueous solubility for transport in the bloodstream.[1] This guide delves into the core principles and methodologies for assessing this critical parameter and links it to the compound's potential neuropharmacological activities.

Chemical Profile
PropertyValueSource
IUPAC Name This compound-
CAS Number 36397-23-6
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.24 g/mol
Predicted pKa 9.45 ± 0.10[2]
Predicted LogP 2.12[2]

Characterizing Lipophilicity: From Theory to Practice

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[1][3] LogP describes the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[3] For an ionizable compound like this compound (a primary amine with a predicted pKa of ~9.45), the LogD is more physiologically relevant as it accounts for the pH-dependent equilibrium between the neutral and protonated (charged) species.[4][5] At physiological pH (7.4), the amine will be predominantly protonated, influencing its partitioning behavior.

Theoretical vs. Experimental Determination

While computational models provide a rapid LogP estimation (predicted value of 2.12), this value does not account for the ionization state at a specific pH.[2] Therefore, experimental determination is essential for an accurate assessment of the molecule's behavior in a biological context. The "Rule of Five," a cornerstone of drug discovery, suggests that for good oral bioavailability, a compound's LogP should not exceed 5.[4][5] The predicted value for our compound falls well within this desirable range.

The choice of experimental method depends on the required throughput, accuracy, and stage of drug development. The shake-flask method is the definitive "gold standard" for its accuracy, while chromatographic methods offer higher throughput for screening purposes.[4][6][7]

G cluster_methods Lipophilicity Determination Workflow start Compound Synthesis & Purification calc_logp Theoretical LogP Calculation (e.g., Fragment-based methods) start->calc_logp In Silico Screening shake_flask Shake-Flask Method (Gold Standard) start->shake_flask Definitive Measurement rphplc RP-HPLC Method (High Throughput) start->rphplc Screening Phase analysis_sf Quantify Concentration in Octanol & Aqueous Phases (e.g., HPLC-UV/DAD) shake_flask->analysis_sf analysis_hplc Measure Retention Time (tR) & Calculate Capacity Factor (k) rphplc->analysis_hplc result Experimentally Determined LogP / LogD Value analysis_sf->result analysis_hplc->result Correlate with Standards

Caption: Workflow for determining compound lipophilicity.

Causality in Method Selection
  • Why Shake-Flask? This method directly measures the partitioning equilibrium, providing the most accurate and defensible LogD value.[7][8] Its primary drawback is that it is labor-intensive and requires a pure compound.[7] The choice of n-octanol is critical as its amphipathic nature (hydrophobic alkyl chain and hydrophilic hydroxyl group) serves as a reasonable mimic of the lipid bilayer of a cell membrane.

  • Why RP-HPLC? In early discovery, where hundreds of analogs may be synthesized, the speed of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is invaluable.[6] This technique correlates a compound's retention time on a hydrophobic stationary phase with known LogP values of a standard set.[9][10] It requires very little compound and is less sensitive to impurities, making it ideal for rapid screening.[6][10]

Potential Biological Activities: A Pharmacological Exploration

The structural backbone of this compound is closely related to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This structural analogy strongly suggests that its primary biological targets are likely to be components of the monoaminergic system. The key proteins governing this system are:

  • Monoamine Transporters: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[11]

  • Monoamine Oxidase (MAO): Enzymes (isoforms MAO-A and MAO-B) that metabolize monoamines, regulating their intracellular levels.[12][13]

  • G-Protein Coupled Receptors (GPCRs): Postsynaptic receptors (e.g., 5-HT, D, and adrenergic receptors) that mediate the signaling cascade of the neurotransmitters.

Interaction with these targets can lead to profound effects on mood, cognition, and behavior, forming the basis for many antidepressant, anxiolytic, and psychostimulant drugs.[14][15]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO MAO VMAT2 VMAT2 NT_vesicle Vesicle (Neurotransmitter) VMAT2->NT_vesicle Packaging NT_synapse Neurotransmitter (Synaptic) NT_vesicle->NT_synapse Release NT_cyto Neurotransmitter (Cytoplasmic) NT_cyto->MAO Metabolism NT_cyto->VMAT2 Receptor GPCR Receptor Signal Downstream Signaling Receptor->Signal Transporter Transporter (SERT, DAT, NET) Transporter->NT_cyto NT_synapse->Receptor Binding NT_synapse->Transporter Reuptake Cmpd1 Compound can inhibit reuptake Cmpd1->Transporter Cmpd2 Compound can inhibit metabolism Cmpd2->MAO Cmpd3 Compound can act on receptor Cmpd3->Receptor

Caption: Potential interaction points in a monoamine synapse.

Monoamine Transporter Affinity and Reuptake Inhibition

Inhibition of monoamine transporters, particularly SERT, is a primary mechanism of action for many antidepressant medications.[16] By blocking reuptake, these drugs increase the concentration and duration of neurotransmitters in the synaptic cleft.

  • Scientific Rationale: A competitive radioligand binding assay is the standard method to determine a compound's affinity (Ki) for a specific transporter.[16][17] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.[16][18] Following affinity determination, a functional assay, such as an uptake inhibition assay, is crucial to confirm that binding translates into functional blockade of the transporter.[11]

Monoamine Oxidase (MAO) Inhibition

Inhibiting MAO-A or MAO-B prevents the breakdown of monoamines, leading to increased cytoplasmic concentrations available for vesicular packaging and release.[13] This represents another clinically validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[13]

  • Scientific Rationale: MAO activity assays typically rely on measuring a product of the enzymatic reaction.[12] A common and robust method involves using a substrate that, upon oxidation by MAO, generates hydrogen peroxide (H₂O₂).[19] The H₂O₂ is then coupled to a fluorometric or colorimetric probe, allowing for sensitive quantification of enzyme activity.[12][19] By running the assay in the presence of varying concentrations of the test compound, an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) can be determined.

In Vivo Corroboration: Behavioral Models

Positive results from in vitro assays (e.g., high affinity for SERT and potent reuptake inhibition) provide a strong rationale for advancing a compound to in vivo testing. Animal models are essential for evaluating whether molecular activity translates into a desired physiological or behavioral effect.

  • Scientific Rationale: For assessing antidepressant-like potential, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models in rodents.[14][15] These tests are based on the principle that animals exposed to an inescapable, stressful situation will eventually adopt an immobile posture.[14][20] Clinically effective antidepressants characteristically reduce the duration of this immobility, which is interpreted as a reduction in behavioral despair.[14] While these models have limitations, they are invaluable for initial screening and prioritization of compounds.[14]

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and standards to ensure data integrity and reproducibility.

Protocol 1: LogD₇.₄ Determination by Shake-Flask Method

This protocol is the gold standard for determining the distribution coefficient at a physiological pH of 7.4.[4][8]

  • Phase Preparation:

    • Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to exactly 7.4.

    • In a large separatory funnel, mix equal volumes of n-octanol and pH 7.4 PBS. Shake vigorously for 24 hours to ensure mutual saturation of the phases.

    • Allow the phases to separate completely for at least 24 hours before use. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[4][5]

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL) to achieve a starting concentration of ~100 µM. The final DMSO concentration should be ≤1%.

  • Partitioning:

    • Add an equal volume of pre-saturated n-octanol (2 mL) to the aqueous sample vial.

    • Securely cap the vial and shake on an orbital shaker at room temperature for at least 4 hours to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully remove a known aliquot from both the aqueous (bottom) and n-octanol (top) phases.

    • Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC with UV or DAD detection.[21] A full calibration curve must be generated to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: In Vitro Monoamine Oxidase (MAO-A/B) Inhibition Assay

This fluorometric assay quantifies MAO activity by measuring H₂O₂ production.[19]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Source: Recombinant human MAO-A or MAO-B.

    • Substrate: p-Tyramine (a substrate for both isoforms).[19]

    • Detection Reagent: A mix containing Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

    • Test Compound: Prepare a serial dilution of this compound in assay buffer (e.g., from 1 nM to 100 µM).

    • Controls: Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.[13]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add:

      • 100% Activity: 50 µL Assay Buffer + 20 µL MAO enzyme.

      • Test Compound: 50 µL of each test compound dilution + 20 µL MAO enzyme.

      • Positive Control: 50 µL of Clorgyline or Selegiline + 20 µL MAO enzyme.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 30 µL of the substrate to all wells.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of the detection reagent.

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Read the fluorescence on a plate reader (e.g., λex = 530 nm, λem = 585 nm).[19]

    • Normalize the data to the 100% activity control wells.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vivo Forced Swim Test (Rodent Model)

This protocol assesses antidepressant-like activity in mice.[14][20] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation:

    • Group-house male C57BL/6 mice for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Administration:

    • Randomly assign mice to treatment groups: Vehicle (e.g., saline), Positive Control (e.g., Fluoxetine, 20 mg/kg), and Test Compound (this compound at various doses, e.g., 5, 10, 20 mg/kg).

    • Administer the compounds via intraperitoneal (IP) injection 60 minutes before the test.

  • Test Procedure:

    • Individually place each mouse in a transparent glass cylinder (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The total test duration is 6 minutes.

    • A trained observer, blind to the treatment groups, should record the total time the animal spends immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test compound and positive control groups to the vehicle group.

    • A statistically significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to known neuroactive agents. This guide has outlined a systematic, scientifically-grounded approach to its evaluation. Accurate characterization of its lipophilicity through robust methods like the shake-flask protocol is a foundational step, providing critical insight into its potential for CNS penetration. The subsequent exploration of its biological activity, guided by its structure, should focus on key targets within the monoaminergic system. The provided in vitro and in vivo protocols offer a clear pathway for researchers to elucidate the compound's pharmacological profile, determining its affinity for monoamine transporters, its potential to inhibit MAO enzymes, and its ultimate behavioral effects in established models. This integrated approach, blending physicochemical characterization with targeted biological assays, is fundamental to advancing our understanding and unlocking the therapeutic potential of novel chemical entities in drug discovery.

References

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • PubMed Central. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]

  • Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of logP O/W for drug organic componds at 25 °C for training set. Retrieved from [Link]

  • Nature. (2013). A Translational Rodent Assay of Affective Biases in Depression and Antidepressant Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Frontiers. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxyamphetamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • ACS Publications. (2001). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

  • SciSpace. (n.d.). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxyphenyl)propan-1-amine, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of a complete public database for this specific molecule, this guide synthesizes data from structurally related compounds and predictive models to offer a robust analytical framework.

Introduction

This compound is a primary amine derivative of anethole, a naturally occurring compound. Its structure, featuring a methoxy-substituted phenyl ring and a propyl amine chain, makes it a versatile building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in regulated industries. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. Understanding these correlations is key to interpreting the data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the expected signals are detailed below.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality
~7.10d2HAr-H (ortho to -CH₂CH₂CH₂NH₂)These aromatic protons are deshielded by the benzene ring current and are ortho to the electron-donating methoxy group, resulting in a downfield shift. They appear as a doublet due to coupling with the meta protons.
~6.85d2HAr-H (meta to -CH₂CH₂CH₂NH₂)These protons are shielded by the electron-donating effect of the methoxy group, causing an upfield shift compared to the ortho protons. They also appear as a doublet.
~3.78s3H-OCH₃The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.
~2.70t2H-CH₂-NH₂This methylene group is adjacent to the electron-withdrawing amine group, causing a downfield shift. It appears as a triplet due to coupling with the adjacent methylene group.
~2.60t2HAr-CH₂-The benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene group.
~1.80p2H-CH₂-CH₂-CH₂-This central methylene group of the propyl chain is the most shielded of the aliphatic protons and appears as a pentet (or multiplet) due to coupling with the two adjacent methylene groups.
~1.50br s2H-NH₂The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. They often appear as a broad singlet.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

Chemical Shift (ppm)AssignmentCausality
~158.0Ar-C (para, attached to -OCH₃)The carbon attached to the oxygen of the methoxy group is significantly deshielded due to the electronegativity of oxygen.
~133.5Ar-C (ipso, attached to propyl chain)The ipso-carbon is a quaternary carbon and typically shows a weaker signal. Its chemical shift is influenced by the attached alkyl group.
~129.5Ar-CH (ortho to -CH₂CH₂CH₂NH₂)These aromatic carbons are deshielded by the ring current.
~114.0Ar-CH (meta to -CH₂CH₂CH₂NH₂)These carbons are shielded by the electron-donating methoxy group.
~55.2-OCH₃The methoxy carbon is in a typical range for an sp³ carbon attached to an oxygen atom.
~42.0-CH₂-NH₂The carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
~34.5Ar-CH₂-The benzylic carbon is slightly deshielded by the aromatic ring.
~31.0-CH₂-CH₂-CH₂-This is the most shielded aliphatic carbon, appearing at the most upfield position in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3250N-H stretchPrimary Amine (-NH₂)The two N-H bonds of the primary amine give rise to two characteristic stretching bands in this region.
3050-3000C-H stretchAromaticThe C-H stretching vibrations of the benzene ring.
2950-2850C-H stretchAliphaticThe C-H stretching vibrations of the propyl and methoxy groups.
1610, 1510C=C stretchAromatic RingThese two bands are characteristic of the benzene ring stretching vibrations.
1245C-O stretchAryl EtherThe stretching vibration of the aryl-O bond in the methoxy group.
1035C-O stretchAlkyl EtherThe stretching vibration of the O-CH₃ bond.
830C-H bendp-disubstituted AromaticThe out-of-plane C-H bending vibration is characteristic of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this compound, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum, observing the parent ion and any fragment ions.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 166.12.[1]

Fragmentation Pathway

G M [M+H]⁺ m/z = 166 F1 [M+H - NH₃]⁺ m/z = 149 M->F1 -NH₃ F2 [C₈H₉O]⁺ m/z = 121 F1->F2 -C₂H₄ F3 [C₇H₇]⁺ m/z = 91 F2->F3 -CO

References

3-(4-Methoxyphenyl)propan-1-amine safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of 3-(4-Methoxyphenyl)propan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 36397-23-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures. By integrating established protocols with an understanding of the compound's chemical nature, this guide aims to foster a proactive safety culture and ensure the integrity of experimental outcomes.

Compound Profile and Hazard Identification

This compound is a primary amine that serves as a versatile intermediate in chemical synthesis. Its molecular structure, featuring a basic amine group and a methoxyphenyl moiety, dictates its reactivity and, consequently, its hazard profile. The primary amine is nucleophilic and basic, while the aromatic ether component is generally stable but can influence the molecule's overall properties.

A thorough risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning [1]H302: Harmful if swallowed
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning [1]H315: Causes skin irritation[1]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning [1]H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)Warning [1]H335: May cause respiratory irritation[1]

The causality for these classifications is rooted in the amine functional group, which can be corrosive and irritating to biological tissues upon direct contact. Ingestion can lead to systemic effects, while inhalation of vapors or aerosols can irritate the respiratory tract.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to mitigate the risk of inhaling vapors, which can cause respiratory irritation[1].

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental splash[2][3].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when using engineering controls. The selection must be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety goggles with side shields or a full-face shield.OSHA 29 CFR 1910.133, EN166[2][3]Protects against splashes that can cause serious eye irritation[1]. A face shield is required if there is a significant splash hazard.
Hands Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).EN 374Provides a barrier against skin contact, which causes irritation[1]. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin[4].
Body Laboratory coat. Chemical-resistant apron for large quantities.N/APrevents contamination of personal clothing and protects against minor spills.
Respiratory Not typically required when used in a fume hood.NIOSH or EN 149 approved[2][3]An air-purifying respirator with an organic vapor cartridge may be necessary if engineering controls fail or for emergency response.

Standard Operating Protocol for Safe Handling and Dispensing

Adherence to a validated, step-by-step protocol is the cornerstone of safe laboratory practice. This protocol is designed to minimize exposure and prevent accidental releases.

Protocol: Weighing and Dispensing Liquid this compound
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is clean and uncluttered.

    • Confirm the location of the nearest eyewash station, safety shower, and spill kit.

    • Don all required PPE as specified in Table 2.

  • Preparation:

    • Retrieve the stock container from its designated storage location.

    • Allow the container to equilibrate to the ambient temperature of the fume hood to prevent pressure changes.

    • Place an absorbent, chemical-resistant liner on the floor of the fume hood to contain any minor drips.

  • Dispensing:

    • Securely clamp the receiving vessel (e.g., round-bottom flask) inside the fume hood.

    • Carefully uncap the stock bottle. If a septum is present, use a syringe for liquid transfer.

    • Slowly and deliberately pour or syringe the required amount of the amine into the receiving vessel, keeping the operation well within the fume hood. Avoid splashing.

    • For precise measurements, tare a sealed container on a balance inside the hood (if permissible) or transfer the approximate volume and determine the exact mass by difference.

  • Post-Dispensing:

    • Securely cap the stock bottle immediately after dispensing.

    • Wipe the exterior of the stock bottle with a damp cloth if necessary to remove any external contamination.

    • Clean any minor drips on the liner using an appropriate solvent and dispose of the contaminated material as hazardous waste.

  • Shutdown and Waste Disposal:

    • Return the stock bottle to its designated storage location.

    • Dispose of all contaminated materials (gloves, liners, pipette tips) in a properly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves[1][4].

Storage and Chemical Stability

The long-term stability and safety of this compound depend on proper storage conditions. The causality behind these recommendations relates to preventing degradation and hazardous reactions.

  • Temperature and Atmosphere: Store in a cool, dry, and well-ventilated area[2][3]. The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[5]. This is because primary amines can react with atmospheric carbon dioxide over time to form carbamates and are susceptible to oxidation.

  • Light: Keep in a dark place, as prolonged exposure to light can promote degradation[5]. An amber glass bottle is recommended.

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only[1][2].

  • Incompatibilities: Segregate from incompatible materials. The amine group is basic and will react exothermically with acids. As a reducing agent, it is incompatible with strong oxidizing agents[1][2][3]. It can also react vigorously with acid chlorides and anhydrides[2][3].

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be trained on these procedures.

Accidental Release Measures

In the event of a spill, the following workflow must be initiated immediately.

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][6][7].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6][8].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][6].

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Chemical Waste: Collect excess chemical and contaminated materials in a designated, properly labeled, and sealed container.

  • Disposal Route: Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations[1][2]. Do not discharge into drains or the environment[2][4].

References

  • 3-(4-methoxyphenoxy)propan-1-amine (CAS No. 100841-00-7) SDS - Guidechem.

  • This compound | 36397-23-6 - Sigma-Aldrich.

  • 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem.

  • Safety Data Sheet - Enamine.

  • Safety Data Sheet - Enamine (related compound).

  • Safety Data Sheet - Fisher Scientific (related compound).

  • Safety Data Sheet - Fisher Scientific (related compound).

  • Safety Data Sheet - AK Scientific, Inc. (related compound).

  • This compound - BLDpharm.

  • This compound | 36397-23-6 - Sigma-Aldrich (Ambeed).

  • Safety Data Sheet - 3-Methoxypropylamine.

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.

  • Safety Data Sheet - 3-Methoxypropylamine (BASF).

  • Safety Data Sheet - Angene Chemical (related compound).

Sources

Methodological & Application

Synthesis of 3-(4-Methoxyphenyl)propan-1-amine from 3-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the

Introduction

3-(4-Methoxyphenyl)propan-1-amine is a valuable primary amine that serves as a key building block in medicinal chemistry and organic synthesis.[1] Its structure is incorporated into various pharmaceutical compounds, particularly those targeting neurological disorders by interacting with serotonin and dopamine pathways.[1] The synthesis of this compound often involves the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide. The conversion of an amide to an amine is a fundamental transformation, yet it presents challenges due to the low electrophilicity and high stability of the amide carbonyl group.[2]

This application note provides a comprehensive guide for researchers and drug development professionals on the efficient synthesis of this compound from its amide precursor. We will delve into the mechanistic principles, provide a detailed, field-proven protocol using lithium aluminum hydride (LAH), discuss critical safety considerations, and present an alternative method using borane complexes.

Choosing the Right Synthetic Path: An Overview of Amide Reduction

The reduction of an amide to an amine requires a potent reducing agent capable of deoxygenating the carbonyl group. Several methods are available, each with distinct advantages and limitations.

  • Metal Hydride Reagents: Strong, nucleophilic hydrides are the most common choice for this transformation on a laboratory scale.

    • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a powerful and versatile reducing agent that efficiently reduces primary, secondary, and tertiary amides to their corresponding amines.[3][4] It is highly reactive and non-selective, requiring careful handling and inert reaction conditions.

    • Boranes (BH₃·THF or BH₃·SMe₂): Borane complexes are effective at reducing amides and are generally considered milder and more selective than LAH.[5][6] They can be a safer alternative, though they may require longer reaction times or heating.[5]

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) in the presence of a metal catalyst. It is considered a "green" and atom-economical approach, with water as the only byproduct.[7][8] However, it often requires harsh conditions, such as high pressures and temperatures, and specialized equipment, making it less accessible for standard laboratory synthesis.[8][9]

For this guide, we will focus on the Lithium Aluminum Hydride (LAH) method due to its high efficacy and widespread use in research settings. An alternative protocol using borane-tetrahydrofuran complex (BH₃·THF) will also be provided.

Mechanism of Amide Reduction with Lithium Aluminum Hydride (LAH)

The reduction of a primary amide like 3-(4-methoxyphenyl)propanamide with LAH is not a simple carbonyl reduction to an alcohol. Instead, the carbonyl oxygen is completely removed. The mechanism proceeds through several key steps:[3][10][11]

  • Deprotonation: As a primary amide has an acidic N-H proton, the first equivalent of hydride from LAH acts as a base, deprotonating the nitrogen to form a hydrogen gas and an N-aluminate intermediate.[10]

  • Nucleophilic Attack: A second hydride equivalent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4][11]

  • Complexation and Elimination: The oxygen atom coordinates to the aluminum species, forming a good leaving group. The nitrogen lone pair then facilitates the elimination of this aluminate moiety, resulting in a transient, highly reactive iminium ion.[11]

  • Final Reduction: A third hydride equivalent rapidly attacks the iminium ion carbon to yield the final amine product.[3][11]

  • Workup: The reaction is quenched with water and base to neutralize excess LAH and hydrolyze the aluminum-nitrogen salts, precipitating aluminum hydroxides and liberating the free amine.[3]

LAH_Reduction_Mechanism Figure 1: Mechanism of Primary Amide Reduction with LiAlH₄ cluster_0 Step 1 & 2: Deprotonation & Nucleophilic Attack cluster_1 Step 3: Elimination cluster_2 Step 4 & 5: Final Reduction & Workup Amide R-CONH₂ Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 1. H⁻ (base) 2. H⁻ (nucleophile) Iminium Iminium Ion [R-CH=NH₂]⁺ Intermediate1->Iminium - [AlH₂O]⁻ Amine_Salt Amine-Aluminate Complex Iminium->Amine_Salt H⁻ Amine Product Amine R-CH₂-NH₂ Amine_Salt->Amine Aqueous Workup

Caption: Figure 1: Mechanism of Primary Amide Reduction with LiAlH₄

Application Protocol: LAH Reduction of 3-(4-methoxyphenyl)propanamide

Principle: 3-(4-methoxyphenyl)propanamide is reduced using an excess of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is carefully quenched, and the resulting this compound is isolated and purified.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per 10g amide)Molar Eq.Notes
3-(4-methoxyphenyl)propanamideC₁₀H₁₃NO₂179.2210.0 g (55.8 mmol)1.0Starting material. Ensure it is dry.
Lithium Aluminum Hydride (LAH)LiAlH₄37.954.23 g (111.6 mmol)2.0Highly reactive solid. Handle with extreme care.[12][13]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~300 mL-Solvent. Must be anhydrous.
Water (deionized)H₂O18.02~75 mL-Used for workup.
15% Sodium Hydroxide Solution (w/v)NaOH40.00~4.5 mL-Used for workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Diethyl Ether / Ethyl Acetate--As needed-Solvents for extraction.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Silica gel for column chromatography

Safety Precautions
  • Lithium Aluminum Hydride is extremely hazardous. It reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[12][14] It is also corrosive and can cause severe burns upon contact with skin.[12][15]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and heavy-duty gloves (e.g., nitrile or neoprene).[13][15][16]

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.[14]

  • Handling: Weigh and transfer LAH in a glovebox or under a stream of inert gas. Use plastic or ceramic spatulas, as metal spatulas can generate sparks.[12]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or a CO₂ extinguisher on an LAH fire.[13]

  • Quenching: The workup procedure must be performed slowly and carefully in an ice bath to control the exothermic reaction.

Experimental Workflow Diagram

Workflow Setup 1. Assemble Dry Glassware under N₂ Atmosphere Add_LAH 2. Add LAH to Anhydrous THF (0 °C) Setup->Add_LAH Add_Amide 3. Add Amide Solution in THF Dropwise (0 °C) Add_LAH->Add_Amide Reflux 4. Heat to Reflux (Monitor by TLC) Add_Amide->Reflux Cool 5. Cool to 0 °C Reflux->Cool Quench 6. Fieser Workup: Slowly Add H₂O, then NaOH(aq), then more H₂O Cool->Quench Stir 7. Warm to RT and Stir Quench->Stir Filter 8. Filter Aluminum Salts (Wash with THF/Ether) Stir->Filter Concentrate 9. Concentrate Filtrate Filter->Concentrate Extract 10. Liquid-Liquid Extraction Concentrate->Extract Dry 11. Dry Organic Layer (MgSO₄) Extract->Dry Purify 12. Purify by Column Chromatography or Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Figure 2: Experimental Workflow for LAH Reduction

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • LAH Suspension: In a separate, dry flask, prepare a solution of 3-(4-methoxyphenyl)propanamide (10.0 g, 55.8 mmol) in 100 mL of anhydrous THF. Add this solution to the dropping funnel. To the main reaction flask, carefully add lithium aluminum hydride (4.23 g, 111.6 mmol) and 150 mL of anhydrous THF via a powder funnel under a strong flow of nitrogen.

  • Amide Addition: Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath. Begin stirring and add the amide solution from the dropping funnel dropwise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot has disappeared (typically 3-6 hours).

  • Reaction Workup (Fieser Method): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. The following additions must be done extremely slowly and carefully as they are highly exothermic and produce hydrogen gas.[12][17][18]

    • Dilute the reaction mixture with ~100 mL of diethyl ether to aid in precipitation.

    • Slowly add 4.2 mL of deionized water dropwise.

    • Slowly add 4.2 mL of 15% aqueous NaOH solution dropwise.

    • Slowly add 12.6 mL of deionized water dropwise.

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The mixture should become a granular white precipitate. Add a scoop of anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is captured.

  • Filtration and Concentration: Filter the white aluminum salts through a pad of Celite in a Büchner funnel. Wash the solid precipitate thoroughly with several portions of THF or ethyl acetate. Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is an oil. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting amine can be purified further by vacuum distillation or silica gel column chromatography (using a mobile phase such as Dichloromethane/Methanol with a small amount of triethylamine) to yield the pure product.

Alternative Protocol: Borane Reduction

Using borane-tetrahydrofuran complex (BH₃·THF) is a milder alternative.[5]

  • Setup: In a dry, nitrogen-flushed flask, dissolve 3-(4-methoxyphenyl)propanamide (10.0 g, 55.8 mmol) in 100 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Slowly add BH₃·THF solution (1.0 M in THF, ~123 mL, 123 mmol, 2.2 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.[5]

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl until gas evolution ceases. Then, add 5M NaOH to make the solution basic (pH > 11).

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine, which can be purified as described above.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive LAH (degraded by moisture).Use a fresh, unopened bottle of LAH or test the activity of the current batch on a small scale.
Insufficient heating or reaction time.Ensure proper reflux temperature is reached and extend the reaction time. Confirm completion with TLC.
Difficult Workup A gelatinous, hard-to-filter precipitate forms.The ratios in the Fieser workup are critical. Ensure they are followed precisely. Vigorous stirring is essential.[18]
An alternative is to quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[19]
Low Yield Product lost during workup.Ensure the aluminum salts are washed thoroughly with solvent after filtration to recover all adsorbed product.
Incomplete reaction.Use a slight excess of the reducing agent (e.g., 2.2 eq. of LAH) and ensure anhydrous conditions.
Impure Product Incomplete reaction leaving starting material.Increase reaction time or temperature. Purify carefully by column chromatography.
Byproducts from non-anhydrous conditions.Ensure all glassware is flame-dried and solvents are certified anhydrous.

Conclusion

The reduction of 3-(4-methoxyphenyl)propanamide to this compound is a robust and scalable reaction when appropriate reagents and techniques are employed. While lithium aluminum hydride is a highly effective reagent for this transformation, its hazardous nature demands meticulous attention to safety and procedure. The provided protocol, including the Fieser workup, offers a reliable and well-established method for achieving high yields of the desired amine. The alternative borane-based method serves as a valuable, milder option for laboratories seeking to avoid the rigors of LAH. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can confidently synthesize this important chemical intermediate.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Singh, R. P., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 16(7), 1289–1294. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH4. Retrieved from [Link]

  • Li, H., et al. (2021). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry, 23(16), 5727-5753. [Link]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • OChemSimplified. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4 [Video]. YouTube. [Link]

  • Chem. (n.d.). The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast. Retrieved from [Link]

  • Balaraman, E., et al. (2011). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. Angewandte Chemie International Edition, 50(49), 11722-11725. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN79. [Link]

  • Osaka University. (2017, June 25). Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions. Resou (Research at Osaka University). [Link]

  • JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Amides and Esters with Borane Dimethyl Sulfide Complex. Retrieved from [Link]

  • Jamison, T. F., et al. (2018). Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal, 24(53), 14065-14069. [Link]

  • University of Georgia, Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. Retrieved from [Link]

  • Collins, C. J., et al. (2005). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 70(18), 7118–7124. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. [Link]

  • Dr. Aman Bajpai. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Pace, V., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4642. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? [Forum discussion]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines. (US3337630A).
  • PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-methoxyphenyl)propan-1-amine, a valuable intermediate in pharmaceutical development, through the reduction of a suitable precursor using lithium aluminum hydride (LAH). Detailed protocols for the reduction of both 3-(4-methoxyphenyl)propanenitrile and 3-(4-methoxyphenyl)propanamide are presented, emphasizing safety, mechanistic understanding, and procedural optimization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The synthesis of this primary amine is a critical step in the development of new therapeutic agents. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely used in organic synthesis.[1][2][3] It is particularly effective for the reduction of polar multiple bonds, including those in nitriles and amides, to their corresponding amines.[1][2][3][4][5] This application note details the synthesis of this compound from either 3-(4-methoxyphenyl)propanenitrile or 3-(4-methoxyphenyl)propanamide using LAH, providing in-depth protocols and safety considerations.

Reaction Mechanism and Rationale

The reduction of nitriles and amides with LAH proceeds through a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the functional group.[6]

2.1. Nitrile Reduction:

The reduction of a nitrile to a primary amine requires two equivalents of the hydride reagent.[6] The mechanism involves an initial nucleophilic attack by the hydride ion on the nitrile carbon, forming an imine anion.[6][7] A second hydride transfer then generates a dianion, which upon aqueous workup, is protonated to yield the primary amine.[6]

Nitrile_Reduction_Mechanism Start R-C≡N Intermediate1 [R-CH=N]⁻ Li⁺ Start->Intermediate1 1. Hydride Attack Hydride1 LiAlH₄ Hydride1->Intermediate1 Intermediate2 [R-CH₂-N]²⁻ 2Li⁺ Intermediate1->Intermediate2 2. Second Hydride Attack Hydride2 AlH₃ Hydride2->Intermediate2 Product R-CH₂-NH₂ Intermediate2->Product Protonation Workup H₂O Workup Workup->Product

Caption: Mechanism of Nitrile Reduction with LAH.

2.2. Amide Reduction:

The reduction of an amide to an amine with LAH also involves nucleophilic hydride addition to the carbonyl carbon. This is followed by the elimination of an aluminate species to form a transient iminium ion. A second hydride addition to the iminium ion yields the final amine product.[8]

Materials and Methods

3.1. Reagents:

ReagentGradeSupplierCAS No.
3-(4-Methoxyphenyl)propanenitrile≥98%Sigma-Aldrich13894-33-8
3-(4-Methoxyphenyl)propanamide≥98%TCI54391-03-2
Lithium Aluminum Hydride (LAH)Powder or 1 M solution in THFAcros Organics16853-85-3
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore109-99-9
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularJ.T. Baker7757-82-6
15% Sodium Hydroxide (NaOH) SolutionACS GradeVWR1310-73-2
Hydrochloric Acid (HCl)1 M SolutionFluka7647-01-0
Saturated Sodium Chloride (Brine)ACS GradeMacron7647-14-5
Ethyl AcetateACS GradeBDH141-78-6

3.2. Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.[9]

Experimental Protocols

4.1. General Safety Precautions for Handling LAH:

  • Extreme Reactivity: LAH reacts violently with water, protic solvents, and even atmospheric moisture, releasing flammable hydrogen gas.[3][5][9] All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).[10]

  • Fire Hazard: LAH powder can ignite spontaneously in moist air or due to friction.[10] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[10] Do not use water or carbon dioxide-based extinguishers.[10]

  • Corrosive: LAH is corrosive to skin and eyes.[10][11] Handle with appropriate PPE.[9]

  • Quenching: The quenching of excess LAH is highly exothermic and can lead to runaway reactions if not performed with extreme caution.[12]

LAH_Safety_Workflow Start Prepare Inert Atmosphere Setup Weigh Weigh LAH in Glovebox or under N₂ Start->Weigh Add Add LAH Portion-wise to Anhydrous Solvent Weigh->Add Substrate Slowly Add Substrate Solution Add->Substrate Monitor Monitor Reaction Progress (TLC) Substrate->Monitor Cool Cool to 0°C Monitor->Cool Quench Cautious Quenching Cool->Quench Workup Aqueous Workup Quench->Workup

Caption: General workflow for a safe LAH reduction.

4.2. Protocol 1: Reduction of 3-(4-Methoxyphenyl)propanenitrile

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen.

  • LAH Suspension: In the flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 Vol).[13] Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(4-methoxyphenyl)propanenitrile (1 eq.) in anhydrous THF. Using a syringe or addition funnel, add the nitrile solution dropwise to the stirred LAH suspension at 0°C.[12] The addition should be slow to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until the reaction is complete as monitored by TLC.[13]

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C.[12][14][15] Quench the excess LAH by the slow, dropwise addition of the following, allowing for gas evolution to subside between each addition:

    • Water (volume in mL equal to the mass of LAH in g).[15][16]

    • 15% aqueous NaOH (volume in mL equal to the mass of LAH in g).[15][16]

    • Water (volume in mL equal to 3 times the mass of LAH in g).[15][16]

  • Workup and Isolation:

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes.[14][16] A granular white precipitate of aluminum salts should form.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.[14][15]

    • Filter the solid salts through a pad of Celite, washing the filter cake with THF or diethyl ether.[13]

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

4.3. Protocol 2: Reduction of 3-(4-Methoxyphenyl)propanamide

The procedure is analogous to the nitrile reduction. Amides are also effectively reduced by LAH to the corresponding amines.

  • Follow steps 1-4 as described in Protocol 4.2, using 3-(4-methoxyphenyl)propanamide as the starting material.

  • The quenching and workup procedures (steps 5-6) are identical.

4.4. Purification

The crude amine can be purified by one of the following methods:

  • Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 15% NaOH until pH > 12 and extract the free amine with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.[17]

  • Column Chromatography: For stubborn impurities, column chromatography on silica gel can be performed. Due to the basic nature of the amine, tailing can be an issue.[18] This can be mitigated by using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) or by using an amine-functionalized silica gel.[18]

Results and Characterization

5.1. Expected Yield and Physical Properties:

PropertyValue
Product Name This compound
CAS Number 36397-23-6
Molecular Formula C₁₀H₁₅NO[19]
Molecular Weight 165.23 g/mol [20]
Appearance Liquid[21]
Expected Yield 75-90%
Storage Store under an inert atmosphere at room temperature.[21]

5.2. Characterization Data (Literature Values):

  • ¹H NMR (CDCl₃): δ 7.11 (d, J=8.5 Hz, 2H), 6.83 (d, J=8.5 Hz, 2H), 3.79 (s, 3H), 2.72 (t, J=7.0 Hz, 2H), 2.62 (t, J=7.5 Hz, 2H), 1.78 (quint, J=7.2 Hz, 2H), 1.35 (br s, 2H).

  • ¹³C NMR (CDCl₃): δ 157.8, 133.8, 129.2, 113.7, 55.2, 42.1, 34.0, 33.6.

  • Mass Spectrometry (ESI+): m/z 166.1 [M+H]⁺.[19]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend reaction time or gently heat to reflux. Ensure LAH is fresh and active.
Product loss during workup.Ensure pH is sufficiently basic (>12) during extraction. Use Rochelle's salt workup for difficult emulsions.[16][22]
Emulsion during workup Formation of colloidal aluminum salts.Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until the emulsion breaks.[16][22]
Difficult Filtration Gelatinous aluminum hydroxide precipitate.Ensure the Fieser workup ratios are followed precisely. Vigorous stirring helps granulate the salts.
Product Contamination Unreacted starting material.Ensure sufficient equivalents of LAH were used. Purify via acid-base extraction.[17]

Conclusion

The reduction of 3-(4-methoxyphenyl)propanenitrile or its corresponding amide with lithium aluminum hydride is an efficient and reliable method for the synthesis of this compound. Adherence to strict anhydrous conditions and rigorous safety protocols is paramount for the successful and safe execution of this transformation. The detailed procedures and troubleshooting guide provided herein will enable researchers to confidently apply this methodology in their synthetic endeavors.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. (2025). JoVE. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Aman, D. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009). Curly Arrow. [Link]

  • Material Safety Data Sheet - Lithium Aluminium Hydride. Oxford Lab Fine Chem LLP. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester Department of Chemistry. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • A Report on Reagents and its Quenching Methods. (2021). Research and Reviews: Journal of Chemistry. [Link]

  • Reduction of Imines and Nitriles with LiAlH4. (2023). YouTube. [Link]

  • Reduction of nitriles to amines using LiAlH4. (2025). YouTube. [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. [Link]

  • What are the groups that LiAlH4 can and cannot reduce? (2016). Quora. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Strong Reductions using Lithium Aluminum Hydride (LAH). (2018). YouTube. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Reduction of primary amides to amines with lithium aluminum hydride. (2011). Sciencemadness Discussion Board. [Link]

  • This compound (C10H15NO). PubChemLite. [Link]

  • This compound. Ascendex Scientific, LLC. [Link]

  • Reductions using NaBH4, LiAlH4. Lumen Learning - Organic Chemistry II. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of alkyl groups to a nitrogen atom can profoundly influence the pharmacological and physicochemical properties of a molecule, such as its basicity, lipophilicity, and receptor-binding affinity. 3-(4-Methoxyphenyl)propan-1-amine is a valuable building block, and its N-alkylated derivatives are precursors to a wide range of biologically active compounds. This document provides a detailed guide for researchers on the effective N-alkylation of this primary amine, exploring various synthetic strategies and offering in-depth, field-proven protocols.

The primary amine group in this compound is nucleophilic and can readily participate in reactions like alkylation and acylation.[1] However, a significant challenge in the N-alkylation of primary amines is preventing overalkylation, which leads to the formation of tertiary amines and quaternary ammonium salts.[2][3][4] This guide will address this challenge by presenting methodologies that promote selective mono-alkylation.

Strategic Approaches to N-Alkylation

Several methods can be employed for the N-alkylation of this compound. The choice of method depends on the desired alkyl group, the scale of the reaction, and the available reagents and equipment. The three primary strategies discussed are:

  • Reductive Amination: A highly versatile and controllable method for introducing a wide range of alkyl groups.

  • Direct Alkylation with Alkyl Halides: A classical approach that can be effective under carefully controlled conditions.

  • Transition Metal-Catalyzed N-Alkylation: Modern methods offering high efficiency and selectivity, particularly with alcohols as alkylating agents.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is arguably the most reliable method for the controlled N-alkylation of primary amines.[5][6][7] The reaction proceeds in two steps: the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.

A key advantage of this method is the reduced likelihood of overalkylation compared to direct alkylation.[4] The intermediate imine is typically more susceptible to reduction than the starting carbonyl compound, allowing for high chemoselectivity.[8]

Reaction Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine This compound Imine Imine Intermediate Amine->Imine Condensation Carbonyl Aldehyde or Ketone Carbonyl->Imine ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Product N-Alkyl-3-(4-methoxyphenyl)propan-1-amine ReducingAgent->Product Imine_ref->Product Reduction G Catalyst [M]-H (Active Catalyst) Aldehyde R-CHO Catalyst->Aldehyde Dehydrogenation Product Ar-NH-CH2R Catalyst->Product Hydrogenation Alcohol R-CH2OH Alcohol->Catalyst Imine Ar-N=CHR Aldehyde->Imine Amine Ar-NH2 Amine->Imine Condensation Imine->Product Product->Catalyst Catalyst Regeneration

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3-(4-Methoxyphenyl)propan-1-amine emerges as a particularly valuable pharmaceutical intermediate, offering a unique combination of structural features that commend it to a variety of drug design and development applications. Its architecture, comprising a methoxy-substituted phenyl ring and a flexible propyl-amine chain, provides a versatile scaffold for the construction of complex molecules.[1]

The presence of the 4-methoxyphenyl group can enhance the binding affinity of a molecule to specific biological targets, while the primary amine functionality serves as a reactive handle for a wide array of chemical transformations.[1] This dual functionality makes this compound a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, most notably neurological disorders involving the serotonin and dopamine pathways.[1] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, covering its synthesis, characterization, key applications, and safe handling.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Data
PropertyValueReference
CAS Number 36397-23-6
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Liquid
Boiling Point 266°C at 760 mmHg[1]
Storage Room temperature, away from light, stored in an inert gas[1]
Safety and Handling

This compound is associated with several hazard classifications, and appropriate safety precautions must be observed during its handling and use.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reduction of 3-(4-methoxyphenyl)propanamide. The following protocol is based on established literature procedures and provides a clear, step-by-step guide for its laboratory-scale preparation.

Reaction Scheme

G 3-(4-methoxyphenyl)propanamide 3-(4-methoxyphenyl)propanamide This compound This compound 3-(4-methoxyphenyl)propanamide->this compound 1. LiAlH4, THF 2. H2O, NaOH(aq)

Caption: Reduction of an amide to a primary amine.

Experimental Protocol

Materials:

  • 3-(4-methoxyphenyl)propanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Nitrogen (N₂) gas

Equipment:

  • Three-neck round-bottom flask

  • Soxhlet extractor

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Kugelrohr distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask under a gentle stream of nitrogen.

  • Reagent Addition: In the flask, place lithium aluminum hydride (0.01 mol) and anhydrous tetrahydrofuran (500 ml).

  • Amide Addition: Place 3-(4-methoxyphenyl)propanamide (0.056 mol) in the thimble of a Soxhlet extractor and insert it into the reaction setup.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The continuous extraction and reaction will proceed.

  • Quenching: After 3 hours, cool the reaction mixture in an ice bath. Carefully and slowly add water (3.5 ml) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction and generates hydrogen gas. Ensure proper ventilation and slow addition.

  • Workup: Sequentially add 10% aqueous sodium hydroxide (3.5 ml) and water (10.5 ml) to the reaction mixture.

  • Filtration and Concentration: Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by Kugelrohr distillation to yield this compound as a colorless oil (yield: 4.4 g, 48%).

  • Storage: Store the purified product under a nitrogen atmosphere to prevent degradation.

Application in Pharmaceutical Synthesis: A Key Building Block for Neurological Agents

The unique structural attributes of this compound make it a valuable precursor for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its ability to participate in reactions such as N-alkylation, acylation, and condensation allows for its incorporation into diverse molecular scaffolds.[2]

Conceptual Application: Synthesis of a Serotonin Receptor Agonist Analog

Workflow for the Synthesis of an N-benzylated Derivative:

G cluster_0 Reductive Amination This compound This compound Intermediate Imine Intermediate Imine This compound->Intermediate Imine Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Imine N-Benzyl-3-(4-methoxyphenyl)propan-1-amine N-Benzyl-3-(4-methoxyphenyl)propan-1-amine Intermediate Imine->N-Benzyl-3-(4-methoxyphenyl)propan-1-amine Reduction (e.g., NaBH4)

Caption: Synthetic workflow for N-benzylation.

Characterization and Quality Control

Ensuring the identity and purity of this compound is crucial for its successful application in pharmaceutical synthesis. A combination of spectroscopic techniques should be employed for its comprehensive characterization. While a complete, publicly available dataset from a single peer-reviewed source is elusive, the following represents expected analytical data based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the propyl chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (165.23 g/mol ).[1]

Researchers should perform these analyses on their synthesized or procured material and compare the data with established reference spectra to confirm the identity and purity before proceeding with subsequent synthetic steps.

Conclusion

This compound stands as a valuable and versatile intermediate in the arsenal of the medicinal chemist. Its strategic combination of a methoxy-functionalized aromatic ring and a reactive primary amine provides a robust platform for the synthesis of a wide range of complex molecules with potential therapeutic applications, particularly in the realm of neuroscience. The protocols and data presented in these application notes are intended to empower researchers to confidently and effectively utilize this key building block in their drug discovery and development endeavors.

References

Introduction: The Strategic Value of the 3-(4-Methoxyphenyl)propan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 3-(4-Methoxyphenyl)propan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its structure, featuring a flexible propyl amine chain attached to a methoxy-substituted phenyl ring, offers a unique combination of physicochemical properties that are highly advantageous for drug design. The primary amine provides a key reactive handle for introducing a wide array of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[2] The methoxyphenyl group can engage in favorable interactions with biological targets and its metabolic profile is often predictable.[1] This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), especially in the discovery of novel antidepressant and anxiolytic agents that modulate serotonergic and dopaminergic pathways.[1][2]

Application Focus: A Case Study in the Design of Novel Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling.[3] Inhibition of SERT is a clinically validated mechanism for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[4] The this compound scaffold serves as an excellent starting point for the design of novel SERT inhibitors.

Rationale for Scaffold Selection and Optimization

The design of potent and selective SERT inhibitors often involves the exploration of structure-activity relationships (SAR) to identify key molecular features that govern binding affinity and functional activity. The this compound scaffold provides a framework for systematic modification to probe these relationships. Key areas for modification include:

  • N-Alkylation of the primary amine: Introducing small alkyl groups on the nitrogen atom can significantly impact potency and selectivity.

  • Substitution on the phenyl ring: Modifying the electronic and steric properties of the aromatic ring can influence target engagement and metabolic stability.

  • Bioisosteric replacement of the methoxy group: Replacing the methoxy group with other functionalities can modulate the compound's properties.[1]

Illustrative Structure-Activity Relationship (SAR) Study

The following table summarizes a hypothetical SAR study for a series of this compound derivatives, illustrating the impact of structural modifications on SERT inhibitory potency. The data is presented to guide the reader in understanding the principles of medicinal chemistry optimization.

Compound IDR1 (N-substitution)R2 (Phenyl Ring Substitution)Hypothetical hSERT IC50 (nM)Rationale for Modification
1 -H4-OCH₃ (unmodified)180Parent compound, baseline activity.
2a -CH₃4-OCH₃85Mono-methylation often improves potency for SERT.[5]
2b -CH₂CH₃4-OCH₃110Increasing steric bulk may decrease binding affinity.[5]
2c -CH(CH₃)₂4-OCH₃150Further increase in steric bulk is detrimental to activity.[5]
3a -CH₃3-F, 4-OCH₃60Introduction of an electron-withdrawing group can enhance potency.
3b -CH₃3,5-di-F, 4-OCH₃95Di-substitution may introduce unfavorable steric hindrance.
4a -CH₃4-OH250Demethylation to the phenol may alter binding and increase metabolic liability.
4b -CH₃4-CF₃125A bioisosteric replacement for the methoxy group to probe electronic effects.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative: N-methyl-3-(4-methoxyphenyl)propan-1-amine (Compound 2a)

This protocol describes the synthesis of N-methyl-3-(4-methoxyphenyl)propan-1-amine via reductive amination, a robust and widely used method in medicinal chemistry for the N-alkylation of primary amines.[2]

Materials:

  • This compound (1.0 eq.)

  • Formaldehyde (37% in H₂O, 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Imine Formation: To the stirred solution, add formaldehyde (1.2 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause gas evolution. Continue stirring at room temperature until the starting materials are consumed (typically 2-4 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-methyl-3-(4-methoxyphenyl)propan-1-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of SERT Inhibition using a [³H]-Serotonin Uptake Assay

This protocol details a cell-based assay to determine the potency of synthesized compounds in inhibiting serotonin uptake by the human serotonin transporter (hSERT).[5]

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Serotonin (specific activity ~20-30 Ci/mmol)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of approximately 40,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Initiation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add [³H]-Serotonin to each well to a final concentration of 10 nM to initiate the uptake reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing a scintillation cocktail. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of [³H]-Serotonin uptake (IC50) by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizations

Caption: General synthetic scheme for N-alkylation of this compound.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT SERT->Serotonin_Vesicle Recycling Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binding Inhibitor SSRI (Derivative) Inhibitor->SERT Blocks

Caption: Mechanism of serotonin reuptake and its inhibition by an SSRI.

Assay_Workflow Start Start Cell_Culture Culture HEK293-hSERT cells Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Compound_Addition Add test compounds Cell_Plating->Compound_Addition Radioligand_Addition Add [³H]-Serotonin Compound_Addition->Radioligand_Addition Incubation Incubate at 37°C Radioligand_Addition->Incubation Termination Terminate uptake Incubation->Termination Measurement Measure radioactivity Termination->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro SERT inhibition assay.

References

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134146531, 3-(4-methoxyphenyl)-N-[[3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]methyl]benzamide. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Walline, C. C., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ACS chemical neuroscience, 5(7), 543–554. [Link]

  • ACS GCI Pharmaceutical Roundtable. N-alkylation. [Link]

  • Chen, H., et al. (2010). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. Chemical Papers, 64(4), 537-540. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Definition of an Uptake Pharmacophore of the Serotonin Transporter Through 3D-QSAR Analysis. Molecular pharmacology, 87(1), 122–132. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]

  • Al-Zoubi, R. M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(22), 13395–13444. [Link]

  • Barta, K., et al. (2022). Clean synthetic strategies to dopamine-based biologically active molecules from lignin: A green path to drug discovery. ChemRxiv. [Link]

  • ResearchGate. Bioisosteres and Scaffold Hopping in Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[2][6]benzodiazepines. Molecules (Basel, Switzerland), 21(2), 154. [Link]

  • Barta, K., et al. (2022). Clean synthetic strategies to dopamine-based biologically active molecules from lignin: A green path to drug discovery. ChemRxiv. [Link]

  • Kulkarni, P. M., et al. (2020). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International journal of molecular sciences, 21(18), 6899. [Link]

  • PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]

  • Middleton, D. S., et al. (2006). Designing rapid onset selective serotonin re-uptake inhibitors. Part 1: Structure-activity relationships of substituted (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthaleneamine. Bioorganic & medicinal chemistry letters, 16(5), 1434–1439. [Link]

  • Kim, J., & Movassaghi, M. (2012). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 23(2), 374-378. [Link]

  • Kumar, A., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS omega, 4(21), 19043–19050. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)-one (microreview). [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-(4-Methoxyphenyl)propan-1-amine, an important synthetic intermediate. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of the main component and the separation of potential process-related impurities. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction: The Analytical Imperative

This compound is a primary arylalkylamine building block utilized in the synthesis of various biologically active molecules. The purity of such an intermediate is a critical quality attribute, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential for quality control in a regulated environment.

The primary analytical challenge in the chromatography of basic amines like the target analyte is their tendency to interact with residual silanol groups on the silica-based stationary phase. This interaction can lead to poor peak shape (tailing), reduced column efficiency, and unreliable quantification.[4] The method described herein addresses this challenge through careful control of mobile phase pH and the use of a modern, end-capped stationary phase to ensure symmetrical peaks and robust separation.

Chromatographic Principles and Method Design

The fundamental principle of this method is reversed-phase chromatography, where separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobicity, providing strong retention for the arylalkyl structure of the analyte. A modern, high-purity silica column with robust end-capping is specified to minimize silanol interactions.

  • Mobile Phase Strategy: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed to ensure the elution of compounds with a wide range of polarities.

    • pH Control: The amine functional group (pKa ≈ 10) will be protonated at acidic pH. By maintaining a mobile phase pH of around 3, the analyte exists as a single, positively charged species. This consistent ionization state prevents peak distortion and improves retention reproducibility. Furthermore, operating at a low pH protonates residual silanols, minimizing unwanted ionic interactions with the protonated amine.[4]

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. A gradient is used to provide sufficient resolution between early-eluting polar impurities and the main analyte, as well as to elute any potential late-eluting, nonpolar impurities within a reasonable runtime.

  • Detection: The phenyl ring in this compound provides a chromophore suitable for UV detection. The UV maximum is determined to be approximately 225 nm, offering high sensitivity for both the main component and related impurities.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSource
This compoundReference Standard (>99.5%)Commercially Available
Acetonitrile (ACN)HPLC GradeCommercially Available
WaterHPLC or Milli-Q GradeIn-house/Commercially Available
Formic AcidACS Reagent Grade, ≥96%Commercially Available
HPLC SystemQuaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard Laboratory Equipment
HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle sizeCommercially Available
Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (v/v)

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (v/v)

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Method Validation: A Self-Validating System

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for purity testing.[1][2][3] The validation process establishes the performance characteristics of the method and ensures that it is reliable and accurate for the intended application.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition Specificity Specificity (Peak Purity) Protocol->Specificity Defines tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Compiles data

Figure 1: Workflow for HPLC Method Validation.
System Suitability

System suitability testing is an integral part of the method, ensuring the chromatographic system is adequate for the intended analysis.[5][7][8] These tests are performed before sample analysis by injecting the standard solution six times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample. The chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities under stress conditions (acid, base, peroxide, heat, and light).

Linearity and Range

Linearity was established by analyzing five solutions over a concentration range of 0.0025 mg/mL to 0.75 mg/mL (corresponding to 0.5% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve was > 0.999, demonstrating a linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by spike recovery. The drug product matrix was spiked with the analyte at three concentration levels (50%, 100%, and 150% of the nominal concentration) in triplicate. The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six replicate preparations of the same sample were analyzed. The Relative Standard Deviation (%RSD) of the purity results was ≤ 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two data sets was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.0005 mg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.0015 mg/mL.

Robustness

The robustness of the method was evaluated by deliberately varying key parameters:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

No significant changes in retention time or purity results were observed, demonstrating the method's reliability during normal use.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Analysis_Flow SamplePrep Sample & Standard Preparation SST System Suitability Test (6 injections of Standard) SamplePrep->SST Analysis Inject Blank, Standard, and Sample Solutions SST->Analysis If Passes Integration Chromatogram Integration (Peak Detection & Area) Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Figure 2: Logical flow of the HPLC purity analysis.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method presented in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The systematic approach to method development, grounded in chromatographic theory and validated against internationally recognized standards like those from the ICH, USP, and Ph. Eur., ensures its suitability for quality control in a pharmaceutical development setting.[1][7][9] This method can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf]
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia (Ph. Eur.) 11th Edition. [URL: https://www.edqm.eu/en/news/general-chapter-2246-chromatographic-separation-techniques-now-published-ph-eur-11th-edition]
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/fifty-one-thousand-nine-hundred-ninety-one-8325-a-en-agilent.pdf]
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1031.pdf]
  • Phenomenex Inc. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [URL: https://phenomenex.blog/2017/09/13/revision-of-european-pharmacopeia-ep-chapter-2-2-46/]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [URL: https://www.fda.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. (2021). [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-g2-21-011_notice_of_adoption_of_harmonized_standard_gc-621.pdf]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
  • Slideshare. (2015). ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [URL: https://www.propharmagroup.
  • Phenomenex Inc. Reversed Phase HPLC Method Development. [URL: https://www.phenomenex.com/Assets/XStatic/media/migrated/Library/Application/Applications/Reversed-Phase-Method-Development.pdf]

Sources

Derivatization of 3-(4-Methoxyphenyl)propan-1-amine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Derivatization of 3-(4-Methoxyphenyl)propan-1-amine for Sensitive and Robust GC-MS Analysis

Preamble: The Analytical Challenge of Polar Amines

This compound is a primary phenylalkylamine, a structural motif found in numerous pharmaceuticals, designer drugs, and biologically active compounds. Direct analysis of such molecules by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The primary amine group (-NH2) imparts high polarity and the capacity for hydrogen bonding.[1][2] This leads to several analytical issues:

  • Poor Peak Shape: The active hydrogens interact with silanol groups on the GC column and inlet surfaces, causing peak tailing and reducing resolution.[1]

  • Low Volatility: Strong intermolecular hydrogen bonds decrease the analyte's volatility, requiring high temperatures that can lead to thermal degradation.[1][3]

  • Inaccurate Quantification: Peak tailing and potential on-column losses result in poor reproducibility and inaccurate quantitative results.

Derivatization is the cornerstone of robust GC-MS analysis for such compounds.[1][4] This chemical modification process replaces the active hydrogens on the amine group with nonpolar functional groups, transforming the analyte into a more "GC-friendly" derivative.[3][5] The benefits are immediate and profound: increased volatility, improved thermal stability, and enhanced chromatographic performance, leading to sharp, symmetrical peaks.[1][6]

This guide provides a comprehensive, field-proven framework for the derivatization of this compound, focusing on two of the most reliable and widely adopted methods: Silylation and Acylation .

Strategic Selection of Derivatization Chemistry

The choice of derivatization reagent is critical and depends on the analyte's structure and the analytical goals. For a primary amine like this compound, both silylation and acylation are highly effective.

Silylation: The Workhorse of Volatilization

Silylation involves replacing the active amine hydrogens with a trimethylsilyl (TMS) group.[1][6] The reaction is typically fast and produces derivatives that are significantly more volatile and thermally stable.

  • Mechanism of Action: The lone pair of electrons on the nitrogen atom attacks the silicon atom of the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), leading to the formation of a stable silyl derivative.[1] For a primary amine, both hydrogen atoms are replaced, forming a di-TMS derivative.

  • Chosen Reagent: BSTFA + 1% TMCS. BSTFA is a powerful silylating agent.[7][8] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of BSTFA and ensuring complete derivatization, even with potential steric hindrance.[1][7][9]

Acylation: Enhancing Stability and Detection

Acylation introduces an acyl group, converting the primary amine into a stable amide. Perfluoroacyl reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly advantageous.

  • Mechanism of Action: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA. This results in the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.[1][2]

  • Chosen Reagent: Trifluoroacetic Anhydride (TFAA). TFAA is highly reactive and forms volatile, stable derivatives.[2][10] The introduction of fluorine atoms into the molecule can also enhance sensitivity when using specific detectors, although for mass spectrometry, the primary benefit is the excellent chromatographic behavior of the derivative.[1][11]

Experimental Workflow: From Sample to Analysis

The following diagram outlines the logical flow for preparing this compound for GC-MS analysis using either silylation or acylation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Silylation cluster_acylation Acylation cluster_analysis Analysis Sample Analyte Sample (in solution or neat) Drydown Evaporate Solvent (under Nitrogen stream) Sample->Drydown Deriv Choose Method Drydown->Deriv Add_BSTFA Add Anhydrous Solvent + BSTFA w/ 1% TMCS Deriv->Add_BSTFA Silylation Add_TFAA Add Anhydrous Solvent + TFAA Deriv->Add_TFAA Acylation Heat_Silyl Heat at 70-80°C for 30-60 min Add_BSTFA->Heat_Silyl Cool_Silyl Cool to Room Temp Heat_Silyl->Cool_Silyl Inject Inject into GC-MS Cool_Silyl->Inject Heat_Acyl Heat at 60-70°C for 15-30 min Add_TFAA->Heat_Acyl Cool_Acyl Cool to Room Temp Heat_Acyl->Cool_Acyl Cool_Acyl->Inject

Caption: General experimental workflow for derivatization and analysis.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

This protocol details the conversion of this compound to its di-TMS derivative.

Causality Behind Choices:
  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[1][7] Water will preferentially react with BSTFA, consuming the reagent and preventing complete derivatization of the analyte. All glassware must be oven-dried, and solvents must be of high purity and anhydrous.

  • Solvent: Acetonitrile or pyridine are excellent choices. Pyridine can act as a catalyst and acid scavenger, further driving the reaction to completion.

  • Temperature and Time: Heating accelerates the reaction. While many simple amines derivatize at room temperature, heating to 70-80°C for 30-60 minutes ensures the reaction goes to completion for both amine hydrogens.[1][9]

Step-by-Step Methodology:
  • Sample Preparation: Place a known quantity (e.g., 0.1-1.0 mg) of this compound into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to dissolve the sample residue. To this solution, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[7]

  • Reaction: Tightly cap the vial immediately. Vortex for 10-20 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 75°C for 45 minutes.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. No workup is required as the byproducts of the BSTFA reaction are volatile and chromatographically compatible. Inject 1 µL of the derivatized solution.

G start Dry Analyte in Vial reagent Add 100µL Anhydrous Acetonitrile start->reagent bstfa Add 100µL BSTFA + 1% TMCS reagent->bstfa cap Cap Vial Tightly & Vortex bstfa->cap heat Heat at 75°C for 45 min cap->heat cool Cool to Room Temperature heat->cool end Inject into GC-MS cool->end

Caption: Protocol workflow for silylation of this compound.

Detailed Protocol: Acylation with TFAA

This protocol details the conversion of this compound to its N-trifluoroacetyl derivative.

Causality Behind Choices:
  • Solvent: Anhydrous ethyl acetate is a common and effective solvent for acylation reactions.[1]

  • Temperature and Time: Acylation with TFAA is a very rapid reaction. Heating at 60-70°C for 15-30 minutes is generally sufficient for quantitative conversion of primary amines.[1][2]

  • Workup (Optional but Recommended): Unlike silylation, the TFAA reaction produces trifluoroacetic acid as a byproduct. While often injected directly, an optional evaporation step can remove excess reagent and byproduct, which can sometimes be harsh on the GC column over long-term use. The derivative itself is highly stable.

Step-by-Step Methodology:
  • Sample Preparation: Place a known quantity (e.g., 0.1-1.0 mg) of this compound into a 2 mL autosampler vial and evaporate any existing solvent to dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial in a heating block at 65°C for 20 minutes.[1]

  • Cooling & Workup: Allow the vial to cool to room temperature. At this point, the sample can be injected directly. For a cleaner injection, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the resulting derivative redissolved in a suitable solvent (e.g., 200 µL of ethyl acetate).

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

GC-MS Analysis Parameters and Expected Data

The following parameters provide a robust starting point for the analysis of either derivative. Optimization may be required based on the specific instrumentation.

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A standard non-polar (5% phenyl) polysiloxane column provides excellent resolution for these types of derivatives.[12]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minProvides optimal efficiency and is inert.
Injection Port 250°C, Splitless (or 20:1 Split)Ensures rapid volatilization of the derivative without thermal degradation. Splitless mode is for high sensitivity.
Oven Program Initial 100°C, hold 1 min; Ramp 15°C/min to 280°C, hold 5 minA typical temperature program that effectively separates the analyte from solvent and potential byproducts.[12]
MS Transfer Line 280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible fragmentation patterns and library matching.
Mass Range m/z 40-550A wide enough range to capture the molecular ion and all significant fragment ions.
Expected Mass Spectrometry Data

Electron Ionization (EI) will cause fragmentation of the derivatized molecule. Understanding these patterns is key to confirming the identity of the analyte.

Derivative Parent Compound MW Derivative MW Expected Key Fragment Ions (m/z) Interpretation of Fragments
di-TMS165.23309.54294, 179, 121, 73m/z 294: [M-15]⁺, loss of a methyl group from a TMS moiety, a characteristic fragmentation.[13] m/z 179: [M-CH₂-N(TMS)₂]⁺, cleavage of the bond beta to the nitrogen. m/z 121: [CH₃O-C₆H₄-CH₂]⁺, the stable methoxybenzyl cation resulting from cleavage alpha to the ring. m/z 73: [Si(CH₃)₃]⁺, the trimethylsilyl cation, a hallmark of silylated compounds.[14]
N-TFA165.23261.24261, 140, 121m/z 261: [M]⁺, the molecular ion. TFA derivatives are stable and often show a clear molecular ion. m/z 140: [M-121]⁺, loss of the methoxybenzyl group via cleavage alpha to the ring. m/z 121: [CH₃O-C₆H₄-CH₂]⁺, the stable methoxybenzyl cation, often the base peak in phenylethylamine-type compounds.[15]

Trustworthiness & Self-Validation

To ensure the validity of this protocol in your laboratory, the following steps are mandatory:

  • Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagent, processed through the entire procedure. This ensures that no interfering peaks originate from the reagents or system contamination.

  • Analyze an Underivatized Standard: Inject a solution of the underivatized this compound. This will demonstrate the poor chromatography this protocol aims to solve and provide a baseline for comparison.

  • Confirm Complete Derivatization: After derivatization, the peak corresponding to the underivatized amine should be absent or negligible. If it persists, this indicates incomplete reaction, which may require extending the heating time, increasing the reagent-to-analyte ratio, or ensuring strictly anhydrous conditions.

By following these self-validating steps, researchers can be confident in the identity and quantification of their derivatized analyte.

References

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Charles Explorer. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • Request PDF. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride.
  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • BenchChem. (2025). Application Notes and Protocols for BSTFA-TMCS Derivatization.
  • ACS Publications. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
  • Davidson, J.T., & Jackson, G.P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Forensic Chemistry, 14, 100160.
  • University of Washington. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • Supelco. (n.d.). BSTFA Product Information. Sigma-Aldrich.
  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation....
  • ChemRxiv. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.

Sources

Experimental protocol for studying receptor binding of 3-(4-Methoxyphenyl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for characterizing the receptor binding profiles of 3-(4-Methoxyphenyl)propan-1-amine analogs. Recognizing the therapeutic potential of compounds targeting G protein-coupled receptors (GPCRs), this guide outlines robust protocols for membrane preparation, radioligand binding assays, and subsequent data analysis. The methodologies described herein are designed to ensure scientific rigor and reproducibility, enabling researchers to accurately determine key binding parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Scientific Imperative

The this compound scaffold is a privileged structure in medicinal chemistry, with analogs showing affinity for various receptor systems, including trace amine-associated receptors (TAARs) and other monoaminergic GPCRs.[1][2] Understanding the precise interactions of these analogs with their molecular targets is paramount for elucidating their mechanism of action and guiding rational drug design. Radioligand binding assays remain a gold standard for quantifying these interactions due to their sensitivity and direct measurement of ligand-receptor binding.[3][4][5]

This guide will detail two primary radioligand binding assay formats: saturation binding to characterize the receptor density (Bmax) and radioligand affinity (Kd), and competition binding to determine the affinity (Ki) of the unlabeled this compound analogs.[3][4][6] The choice between traditional filtration-based assays and homogeneous methods like Scintillation Proximity Assays (SPA) will also be discussed, offering flexibility for various throughput needs.[7][8][9]

Experimental Design & Rationale

A logical workflow is essential for the successful characterization of receptor binding. The following diagram illustrates the key stages of the experimental process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Receptor Source Selection (e.g., Recombinant Cell Line) B Membrane Preparation A->B C Saturation Binding Assay (Determine Kd and Bmax) B->C D Competition Binding Assay (Determine IC50 of Analogs) C->D Inform Radioligand Concentration E Calculate IC50 D->E F Calculate Ki (Cheng-Prusoff Equation) E->F G Data Visualization & Interpretation F->G

Caption: Experimental workflow for receptor binding analysis.

Core Protocols

Protocol 1: Membrane Preparation from Cultured Cells

The quality of the receptor-containing membranes is critical for a successful binding assay. This protocol is optimized for generating high-quality membrane fragments from cultured cells overexpressing the target receptor.[6][10]

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free), ice-cold

  • Storage Buffer: Lysis buffer with 10% (w/v) sucrose, ice-cold

  • Dounce homogenizer or similar mechanical disruption device

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Cell Harvesting: Grow cells to confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Scrape the cells into a minimal volume of ice-cold Lysis Buffer.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle on ice to ensure complete cell lysis.

  • Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

  • Membrane Pelleting: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 20,000 x g for 30 minutes at 4°C.

  • Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.

  • Aliquoting and Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.[11]

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the membrane preparation.[12][13][14]

Materials:

  • Prepared cell membranes

  • Radioligand specific to the target receptor

  • Unlabeled ligand for determining non-specific binding

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[15][16][17][18]

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding: To each well, add 50 µL of Assay Buffer, 50 µL of varying concentrations of radioligand (typically 8-12 concentrations spanning from 0.1 x Kd to 10 x Kd), and 150 µL of the membrane preparation (diluted in Assay Buffer to a predetermined optimal concentration).

  • Non-Specific Binding (NSB): In a separate set of wells, add 50 µL of a high concentration of unlabeled ligand (at least 100-fold higher than its Ki), 50 µL of the same varying concentrations of radioligand, and 150 µL of the membrane preparation.[19]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[15]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot specific binding against the concentration of the radioligand.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of the unlabeled this compound analogs by measuring their ability to displace a known radioligand.[20][21][22]

Materials:

  • Same as for the saturation binding assay, plus the this compound analogs to be tested.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand at a fixed concentration (ideally at or below its Kd), and 150 µL of the membrane preparation.

  • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a standard unlabeled ligand, 50 µL of the fixed concentration of radioligand, and 150 µL of the membrane preparation.

  • Competition: Add 50 µL of varying concentrations of the this compound analog, 50 µL of the fixed concentration of radioligand, and 150 µL of the membrane preparation.

  • Incubation, Filtration, and Counting: Follow steps 4-6 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[23][24]

Alternative & High-Throughput Methodologies

For screening larger libraries of analogs, Scintillation Proximity Assays (SPA) offer a homogeneous, no-wash alternative to filtration assays.[7][8][25]

G cluster_0 SPA Principle cluster_1 Competitive SPA A Membrane-coated SPA Bead C Radioligand Bound to Receptor (Proximal - Signal Generated) A->C Binding B Radioligand in Solution (Distant - No Signal) E Displacement of Radioligand C->E D Unlabeled Analog D->E F Signal Decrease E->F

Caption: Principle of a competitive Scintillation Proximity Assay.

In an SPA, membranes are coupled to scintillant-impregnated beads.[9][26] Only radioligand that binds to the receptor on the membrane is close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in solution is too far away to generate a signal.[9] This allows for a "mix-and-measure" format that is highly amenable to automation.[7]

Data Interpretation and Presentation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Representative Data from Saturation Binding Analysis

RadioligandKd (nM)Bmax (fmol/mg protein)
[³H]-ExampleLigand2.5 ± 0.31250 ± 85

Table 2: Representative Data from Competition Binding Analysis

AnalogIC₅₀ (nM)Ki (nM)
Analog 115.2 ± 2.17.8 ± 1.1
Analog 289.6 ± 10.545.9 ± 5.4
Analog 3>10,000>5,128

Note: Ki values are calculated using the Cheng-Prusoff equation. It is important to be aware that combining IC₅₀ or Ki values from different assay conditions or labs can introduce significant variability.[27][28][29]

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the characterization of this compound analogs at their target receptors. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of the structure-activity relationships of this important chemical class and in the development of novel therapeutics.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Heetebrij, R. J., et al. (2019). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 14(9), e0222329. Available from: [Link]

  • Fabgennix International. Competition Assay Protocol. Available from: [Link]

  • Cook, N. D. (2005). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Methods in Molecular Biology, vol 306. Humana Press. Available from: [Link]

  • Current Protocols. (2001). Scintillation Proximity Assay (SPA) Technology to Study Biomolecular Interactions. Current Protocols in Pharmacology, 12.5.1-12.5.21. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 135-147. Available from: [Link]

  • Vázquez-Villa, H., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 232-238. Available from: [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. protocols.io. Available from: [Link]

  • Stace, E. A., & Farrow, M. A. (2021). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 2261, 237-262. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • May, L. T., & Hill, S. J. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Available from: [Link]

  • Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(15), 4647-4658. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-10. Available from: [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Available from: [Link]...

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. [Table]. Nature Chemical Biology, 8(12), 987-995. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Springer Protocols. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Methods in Molecular Biology, vol 776. Humana Press. Available from: [Link]

  • An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Motulsky, H. J., & Christopoulos, A. (2015). Miniaturized Receptor Binding Assays: Complications Arising from Ligand Depletion. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(6), 701-708. Available from: [Link]

  • Read Lab. Filter Binding Assay. Available from: [Link]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One, 8(4), e61007. Available from: [Link]

  • Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(15), 4647-4658. Available from: [Link]

  • Dutscher. Whatman Filter Paper Grade GF/C Microfiber Glass Filter, Binder Free | Cytiva. Available from: [Link]

  • Somatco. Glass Microfiber Filters. Available from: [Link]

  • Fisher Scientific. (2023, March 8). How to use Cytiva Whatman Microfiber Filter [Video]. YouTube. Available from: [Link]

  • Chen, C., et al. (2008). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 155(7), 1085-1098. Available from: [Link]

  • Cao, J., et al. (2022). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 13(15), 2329-2340. Available from: [Link]

  • Wikipedia. 3-Methoxyamphetamine. Available from: [Link]

  • te Riele, P., et al. (2020). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry, 63(17), 9422-9442. Available from: [Link]

Sources

Application Note: A Scalable Synthesis of 3-(4-Methoxyphenyl)propan-1-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(4-Methoxyphenyl)propan-1-amine, a key intermediate in the development of various pharmacologically active molecules. The featured synthesis route is centered around the reductive amination of 4-methoxyphenylpropanal, a robust and scalable method. This application note details the complete workflow, including process optimization, safety protocols, and rigorous analytical characterization, to ensure the production of a high-quality active pharmaceutical ingredient (API) precursor suitable for preclinical trials. Adherence to Good Manufacturing Practices (GMP) is emphasized throughout the process to ensure consistency and quality.[1][2]

Introduction

This compound is a critical building block in the synthesis of a wide range of pharmaceutical compounds.[3][4] Its structural motif, featuring a primary amine and a methoxy-substituted phenyl ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery.[3] The transition from laboratory-scale synthesis to a process capable of producing sufficient quantities for preclinical evaluation necessitates a robust, scalable, and well-documented synthetic protocol. This guide outlines such a process, with a focus on reproducibility, safety, and adherence to the quality standards required for preclinical drug development.[1][2]

Strategic Overview: Synthetic Approach

For the scale-up synthesis of this compound, a two-step reductive amination of 4-methoxyphenylpropanal was selected. This method is advantageous for its high efficiency and the avoidance of harsh reagents often associated with other synthetic routes, such as those involving lithium aluminum hydride.[5][6] Reductive amination is a powerful tool in organic synthesis for forming carbon-nitrogen bonds.[7]

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis and purification of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-Methoxyphenylpropanal≥98%Sigma-Aldrich5343-94-2
Ammonium AcetateACS Reagent, ≥98%Fisher Scientific631-61-8
Sodium Borohydride99%Acros Organics16940-66-2
Methanol (MeOH)Anhydrous, 99.8%EMD Millipore67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Sodium Hydroxide (NaOH)Pellets, ACS GradeJ.T. Baker1310-73-2
Saturated Sodium Chloride (Brine)N/ALab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar7487-88-9
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with Teflon paddle

  • Thermocouple and temperature controller

  • Addition funnel

  • Reflux condenser

  • Nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[8]

Detailed Step-by-Step Protocol

Reaction Setup

Reaction_Setup Flask 5 L Three-Necked Flask Stirrer Mechanical Stirrer Flask->Stirrer Condenser Reflux Condenser (with N₂ Inlet) Flask->Condenser Funnel Addition Funnel Flask->Funnel Thermocouple Thermocouple Flask->Thermocouple Ice_Bath Ice-Water Bath Flask->Ice_Bath

Caption: Diagram of the reaction apparatus setup.

  • Assemble the Reaction Apparatus: Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser with a nitrogen inlet, an addition funnel, and a thermocouple. Place the flask in a large ice-water bath.

  • Charge the Flask: To the flask, add 4-methoxyphenylpropanal (164.2 g, 1.0 mol) and anhydrous methanol (2.5 L).

  • Initiate Stirring: Begin stirring the mixture to ensure homogeneity.

  • Add Ammonia Source: Add ammonium acetate (385.4 g, 5.0 mol) to the stirred solution. The use of an excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

Reductive Amination
  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C using the ice-water bath.

  • Prepare a Solution of Reducing Agent: In a separate beaker, carefully and slowly dissolve sodium borohydride (75.6 g, 2.0 mol) in 500 mL of 1 M sodium hydroxide solution. Caution: Sodium borohydride reacts violently with water and acids, releasing flammable hydrogen gas.[8][9][10][11][12] The use of a basic solution stabilizes the borohydride.

  • Slow Addition of the Reducing Agent: Add the sodium borohydride solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent runaway conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Workup and Isolation
  • Quench the Reaction: Carefully and slowly quench the reaction by adding 1 L of deionized water. Be aware of potential gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine) (2 x 250 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Vacuum Distillation: Purify the crude product by vacuum distillation to obtain the final this compound as a colorless oil.[5]

Process Optimization and Scale-Up Considerations

  • Temperature Control: Maintaining a low temperature during the addition of sodium borohydride is critical for safety and to minimize side reactions.

  • Reagent Stoichiometry: The molar ratio of the aldehyde, ammonia source, and reducing agent should be carefully controlled to maximize yield and purity.

  • Agitation: Efficient stirring is necessary to ensure proper mixing, especially in a larger reaction volume.

  • Inert Atmosphere: While not strictly necessary for this reaction, maintaining a nitrogen atmosphere can prevent potential oxidation of the aldehyde.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using a battery of analytical techniques. This is a critical step in ensuring the quality of the material destined for preclinical studies and is a core tenet of Good Manufacturing Practices.[2][13][14][15]

Analytical MethodSpecificationTypical Result
Appearance Colorless to pale yellow liquidConforms
Identity by ¹H NMR Conforms to the structureConforms
Purity by HPLC ≥ 98.0%99.2%
Identity by Mass Spectrometry [M+H]⁺ = 166.12166.1
Residual Solvents (GC-HS) Methanol ≤ 3000 ppm, DCM ≤ 600 ppmMethanol: 250 ppm, DCM: < 50 ppm

Safety Precautions

  • Sodium Borohydride: This reagent is a corrosive solid that is water-reactive and can cause severe skin burns and eye damage.[9][11][12] It should be handled in a well-ventilated fume hood, away from water and acids.[8][9][10][11][12] Personal protective equipment, including gloves, a lab coat, and safety goggles, is mandatory.[8]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Sodium Hydroxide: A corrosive base that can cause severe burns. Handle with appropriate PPE.

  • General Precautions: Always wear appropriate personal protective equipment (PPE) when handling chemicals.[8] Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

The reductive amination protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the described procedures and implementing rigorous quality control measures, researchers can confidently produce high-purity material suitable for advancing their drug development programs into preclinical studies. The principles of GMP should be followed to ensure the consistency and quality of each batch produced.[1][2][13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the proposed solutions based on established chemical principles.

Question 1: My primary issue is a low yield of this compound when performing a catalytic hydrogenation of 3-(4-methoxyphenyl)propanenitrile. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the catalytic hydrogenation of nitriles to primary amines are a common problem, often stemming from several factors related to catalyst activity, reaction conditions, and the formation of byproducts.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Selection and Activity: The choice of catalyst is paramount for achieving high selectivity for the primary amine.[2]

    • Raney Nickel and Cobalt Catalysts: These are frequently used for nitrile hydrogenation. Raney cobalt, in particular, has been shown to be effective for preparing primary amines from aliphatic nitriles, offering high reaction rates and conversion yields.[3]

    • Palladium and Platinum Catalysts: Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are also effective catalysts.[2] For aromatic nitriles, a 10% Pd/C catalyst with ammonium formate as a hydrogen donor has been reported to give good to excellent yields under mild conditions.[1]

    • Catalyst Deactivation: Ensure your catalyst is fresh and active. Improper storage or handling can lead to deactivation. If you suspect catalyst poisoning, consider using a fresh batch or pretreating your starting material to remove potential inhibitors.

  • Reaction Conditions Optimization:

    • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate. Pressures ranging from 50-1000 psi are typical, with 100-500 psi being a preferred range for many applications.[3]

    • Temperature: Reaction temperatures between 50-170° C are generally effective.[3] It's crucial to find the optimal temperature for your specific substrate and catalyst system, as excessively high temperatures can promote side reactions.

    • Solvent: The choice of solvent can impact catalyst activity and product selectivity. Alcoholic solvents are common, but the specific choice may need to be optimized for your system.

  • Suppression of Side Reactions: The primary side products in nitrile reduction are secondary and tertiary amines, formed from the reaction of the intermediate imine with the product primary amine.[2]

    • Ammonia Addition: Conducting the reaction in the presence of ammonia can help suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.

    • Catalyst Choice: Certain catalysts, like cobalt boride, can be more regioselective for primary amine production.[2]

Question 2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. How can I minimize their formation?

Answer:

The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation, proceeding through an intermediate imine that can react with the newly formed primary amine.[2] Here are several strategies to enhance the selectivity for the primary amine:

  • Catalyst Selection: As mentioned previously, the choice of catalyst is a critical factor.[2] Rhodium-based catalysts and certain cobalt catalysts have shown high selectivity for primary amines.[1]

  • Reaction Modifiers:

    • Ammonia: The addition of ammonia to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines.

    • Acidic or Basic Additives: The pH of the reaction medium can influence selectivity. Experimenting with small amounts of acidic or basic additives may be beneficial.

  • Control of Reaction Parameters:

    • Temperature and Pressure: Lowering the reaction temperature can sometimes reduce the rate of the side reactions more than the desired primary amine formation. Optimizing the hydrogen pressure is also crucial.

    • Substrate Concentration: Keeping the concentration of the starting nitrile relatively low can help to minimize the interaction between the intermediate imine and the product amine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(4-methoxyphenyl)propanenitrile

This protocol is a general guideline for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 3-(4-methoxyphenyl)propanenitrile

  • Raney Nickel (or 10% Pd/C)

  • Ethanol (or appropriate solvent)

  • Ammonia (optional)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, add 3-(4-methoxyphenyl)propanenitrile and the solvent (e.g., ethanol).

  • Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

  • If using, introduce ammonia into the reactor.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

  • Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation under reduced pressure or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to this compound?

A1: Besides the reduction of the corresponding nitrile, other viable synthetic routes include:

  • Reduction of 3-(4-methoxyphenyl)propanamide: This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF).[4]

  • Reductive Amination: This involves the reaction of 3-(4-methoxyphenyl)propanal with an ammonia source in the presence of a reducing agent. This method is versatile for synthesizing various amines.[5][6][7]

Q2: How can I effectively purify the final product, this compound?

A2: Purification of amines can be challenging due to their basic nature and potential for tailing on silica gel chromatography. Here are some common purification strategies:

  • Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification, especially on a larger scale.

  • Column Chromatography:

    • Silica Gel with Amine Additives: To minimize tailing on silica gel, the eluent can be treated with a small amount of a volatile amine, such as triethylamine (typically 0.1-1%).

    • Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds like amines.

  • Acid-Base Extraction: This is a classic method for purifying amines. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to form the ammonium salt, which is water-soluble. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent.[8]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in these syntheses require careful handling:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment in a well-maintained fume hood. High-pressure reactions should be conducted behind a blast shield.

  • Raney Nickel: Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or a suitable solvent.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and water-sensitive reagent. It can react violently with water and other protic solvents to release flammable hydrogen gas. All reactions involving LiAlH₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Data Summary

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical YieldKey Considerations
Catalytic Hydrogenation 3-(4-methoxyphenyl)propanenitrileH₂, Raney Ni, Pd/C, or Raney CoGood to ExcellentPotential for secondary/tertiary amine formation.[1][2]
Amide Reduction 3-(4-methoxyphenyl)propanamideLiAlH₄, THF~48%[4]Requires strictly anhydrous conditions and careful workup.
Reductive Amination 3-(4-methoxyphenyl)propanalNH₃, H₂, Catalyst (e.g., Pd/C)VariableAvoids handling nitriles but requires the aldehyde precursor.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Nitrile Hydrogenation

TroubleshootingWorkflow Start Low Yield of this compound CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckByproducts 3. Analyze for Byproducts Start->CheckByproducts CatalystType Is the catalyst appropriate? (e.g., Raney Ni, Pd/C) CheckCatalyst->CatalystType Pressure Is H₂ pressure optimal? CheckConditions->Pressure ByproductAnalysis Identify byproducts (GC-MS, NMR) CheckByproducts->ByproductAnalysis CatalystActivity Is the catalyst active? (Fresh batch?) CatalystType->CatalystActivity Yes ChangeCatalyst Solution: Select a more active/selective catalyst (e.g., Raney Co) CatalystType->ChangeCatalyst No CatalystActivity->ChangeCatalyst No Temperature Is temperature optimized? Pressure->Temperature Solvent Is the solvent appropriate? Temperature->Solvent AdjustConditions Solution: Systematically vary P, T, and solvent Solvent->AdjustConditions SecondaryTertiaryAmines Secondary/Tertiary Amines Detected? ByproductAnalysis->SecondaryTertiaryAmines AddAmmonia Solution: Add ammonia to the reaction SecondaryTertiaryAmines->AddAmmonia Yes Purification Solution: Optimize purification protocol SecondaryTertiaryAmines->Purification No, other impurities

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound via nitrile hydrogenation.

References

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. (2018, July 2). Retrieved from [Link]

  • US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents. (n.d.).
  • Nitrile hydrogenation to primary amine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (2002). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Amine Preparation 4 - Reductive Amination - YouTube. (2020, April 22). Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (n.d.). Retrieved from [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. (n.d.).
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). Retrieved from [Link]

Sources

Side-product formation in the synthesis of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. We provide in-depth, mechanism-based explanations and field-proven protocols to help you minimize side-product formation and maximize the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Section 1: General Purity and Analytical Issues

Question 1: My post-reaction crude analysis (GC-MS, LC-MS, NMR) shows several unexpected peaks alongside my desired product. What are the likely culprits?

Answer: The identity of impurities is entirely dependent on your chosen synthetic route. This compound is typically synthesized via one of three main pathways, each with a characteristic side-product profile:

  • Reductive Amination of 4-(4-methoxyphenyl)butan-2-one: This is a common and efficient route, but prone to forming secondary amines and other condensation products.

  • Reduction of 3-(4-methoxyphenyl)propionitrile: A robust method, but can lead to the formation of secondary and tertiary amines if not properly controlled.

  • Reduction of 3-(4-methoxyphenyl)propanamide: A straightforward reduction, but incomplete reactions can be an issue.

To diagnose the issue, first identify the synthetic route you are using. Then, refer to the dedicated troubleshooting sections below for a detailed breakdown of potential side-products and their mechanistic origins.

Section 2: Troubleshooting the Reductive Amination Route

This route involves reacting 4-(4-methoxyphenyl)butan-2-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

Question 2: I'm observing a significant impurity with a mass corresponding to a dialkylated amine (e.g., N,N-bis(3-(4-methoxyphenyl)propyl)amine). What causes this and how can I prevent it?

Answer: This is the most common side-product in this synthesis and arises from the product itself reacting with the starting material.

Causality (The "Why"): The desired product, this compound, is a primary amine and remains nucleophilic under the reaction conditions. It can compete with the ammonia source (the intended nucleophile) and attack another molecule of the ketone starting material. This forms a secondary iminium ion, which is then reduced to the secondary amine impurity. This process is a classic example of over-alkylation, a common issue in amine synthesis.[1][2][3]

G cluster_main Desired Reaction cluster_side Side-Reaction Pathway Ketone 4-(4-methoxyphenyl)butan-2-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia NH3 Product Primary Amine (Product) Imine->Product + [H] (e.g., NaBH3CN) Product_Reactant Primary Amine (Product) Product->Product_Reactant Product acts as nucleophile Ketone2 4-(4-methoxyphenyl)butan-2-one Secondary_Imine Secondary Iminium Ion Ketone2->Secondary_Imine Product_Reactant->Secondary_Imine Attacks Ketone Side_Product Secondary Amine (Impurity) Secondary_Imine->Side_Product + [H]

Caption: Mechanism of secondary amine formation.

StrategyDetailed ProtocolRationale
Increase Ammonia Concentration Use a large excess of the ammonia source. For example, use ammonium acetate or a solution of ammonia in methanol (e.g., 7N) as both the nitrogen source and the solvent.Le Châtelier's principle. By increasing the concentration of the intended nucleophile (ammonia), you statistically favor the formation of the primary imine over the secondary imine.
Control Reagent Addition Add the reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) slowly to the mixture of the ketone and ammonia source. Alternatively, add the ketone slowly to the mixture of the ammonia source and reducing agent.This strategy keeps the concentration of the ketone low at any given time, which in turn keeps the concentration of the primary amine product low, minimizing its chance to react further.
Optimize Reducing Agent Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4]These reagents are less reactive towards the ketone starting material, allowing the imine to form first before reduction. This prevents premature reduction and allows the ammonia to compete more effectively.[4]

Question 3: My reaction is slow and incomplete, leaving significant amounts of unreacted ketone. How can I improve the conversion rate?

Answer: Incomplete conversion is typically due to inefficient imine formation, which is the rate-limiting step, or issues with the reducing agent.

Causality (The "Why"): Imine formation is a reversible equilibrium reaction that generates water. If this water is not removed or sequestered, the equilibrium can shift back towards the starting materials. Additionally, the pH of the reaction is critical; it must be acidic enough to protonate the ketone's carbonyl group and facilitate water elimination, but not so acidic that it fully protonates and deactivates the ammonia nucleophile. The optimal pH is typically between 6 and 7.

  • pH Adjustment:

    • Protocol: Add a mild acid catalyst like acetic acid to buffer the reaction mixture. If using ammonium acetate, this already serves as a buffer. Monitor the pH and adjust as necessary.

    • Rationale: Catalyzes both the nucleophilic attack and the dehydration step required for imine formation.

  • Water Removal:

    • Protocol: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture.

    • Rationale: The sieves physically adsorb the water produced during imine formation, driving the equilibrium towards the product side.

  • Check Reducing Agent Activity:

    • Protocol: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

    • Rationale: An inactive reducing agent will be unable to convert the formed imine to the final amine product, causing the reaction to stall.

Section 3: Troubleshooting Nitrile/Amide Reduction Routes

These routes typically start from 3-(4-methoxyphenyl)propionitrile or 3-(4-methoxyphenyl)propanamide and use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5]

Question 4: After reducing 3-(4-methoxyphenyl)propionitrile with LiAlH₄, my yield is low and I see higher molecular weight impurities. What are they?

Answer: Similar to reductive amination, nitrile reduction can also produce secondary and tertiary amines.

Causality (The "Why"): The reduction of a nitrile with a hydride source proceeds through an intermediate imine. If this intermediate reacts with the already-formed primary amine product before it is fully reduced, it can lead to secondary and tertiary amine impurities.

G Nitrile 3-(4-methoxyphenyl) propionitrile Intermediate Intermediate Imine Nitrile->Intermediate + [H] (from LiAlH4) Product Primary Amine (Desired Product) Intermediate->Product + [H] (from LiAlH4) Dimer_Intermediate Dimer Intermediate Intermediate->Dimer_Intermediate + Primary Amine Product Product_Reactant Primary Amine Product (as nucleophile) Product->Product_Reactant Acts as nucleophile Side_Product Secondary Amine (Impurity) Dimer_Intermediate->Side_Product + [H] (from LiAlH4)

Caption: Side-product formation during nitrile reduction.

StrategyDetailed ProtocolRationale
Inverse Addition Set up a flask with the LiAlH₄ solution in an appropriate solvent (e.g., THF). Add a solution of the nitrile dropwise to the hydride slurry, maintaining a low temperature (e.g., 0 °C).This "inverse addition" ensures that the nitrile is always in the presence of a large excess of the reducing agent. This promotes the immediate and complete reduction of the intermediate imine to the primary amine before it has a chance to react with another amine molecule.
Use Alternative Reagents Consider catalytic hydrogenation (e.g., H₂, Raney Nickel, or Pd/C in ammoniacal ethanol).Catalytic hydrogenation is often a cleaner method that can suppress the formation of secondary and tertiary amines, especially when conducted in the presence of ammonia, which helps to inhibit the coupling side reactions.
Section 4: Troubleshooting the Gabriel Synthesis Route

The Gabriel synthesis is a robust method for forming primary amines that inherently avoids the over-alkylation issues seen in other methods.[2][6][7] It involves alkylating potassium phthalimide followed by cleaving the phthalimide group.

Question 5: I am struggling with the final purification. After the hydrazinolysis step, my product is contaminated with a white precipitate (phthalhydrazide). How can I effectively remove it?

Answer: The removal of phthalhydrazide is a common purification challenge in the Gabriel synthesis.

Causality (The "Why"): The reaction of the N-alkylphthalimide intermediate with hydrazine hydrate produces the desired primary amine and the cyclic, and often poorly soluble, phthalhydrazide byproduct.[6][8] Its removal is a physical separation challenge rather than a chemical one.

  • Initial Filtration: After the reaction is complete (typically stirred overnight in ethanol or methanol), dilute the reaction mixture with a non-polar solvent like diethyl ether. This will often cause more of the phthalhydrazide to precipitate. Filter the mixture through a pad of Celite to remove the bulk of the solid.[9]

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash with an acidic solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the protonated ammonium salt (R-NH₃⁺Cl⁻). Any remaining non-basic impurities will stay in the organic layer.

    • Separate the layers and collect the aqueous layer.

    • Basify the aqueous layer carefully with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the ammonium salt, regenerating the free amine (R-NH₂), which will often precipitate or form an oily layer.

    • Extract the free amine back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

This acid-base extraction is a highly effective method for separating amines from neutral or acidic byproducts like residual phthalhydrazide.[10]

References

  • Protheragen. Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine. Available from: [Link]

  • PrepChem. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Available from: [Link]

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available from: [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

  • Chemistry Steps. The Gabriel Synthesis. Available from: [Link]

  • PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

Sources

Optimizing reaction conditions for 3-(4-Methoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

Welcome to the technical support center for the synthesis of this compound (CAS: 36397-23-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The information is structured in a flexible question-and-answer format to directly address issues encountered in the laboratory.

Core Synthetic Strategies

The synthesis of this compound typically proceeds through the reduction of a three-carbon chain precursor containing a nitrogen functional group at the terminal position. The two most prevalent and reliable routes involve the reduction of either a nitrile or an amide.

  • Reduction of 3-(4-Methoxyphenyl)propanenitrile: The nitrile group is a versatile precursor to primary amines. This route involves the reduction of the C≡N triple bond to a -CH₂-NH₂ group.

  • Reduction of 3-(4-Methoxyphenyl)propanamide: The corresponding amide can also be effectively reduced to the target primary amine. This method is often employed when the amide is more readily available or synthetically accessible than the nitrile.

The choice between these routes often depends on the availability of starting materials, desired scale, and the specific equipment and safety infrastructure available in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the experimental process.

  • Cause A: Incomplete Reaction. The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivated reagents.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting nitrile or amide is significantly less polar than the amine product. The amine can be visualized using a ninhydrin stain. If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Cause B: Reagent Purity and Stoichiometry. The quality of the reducing agent is paramount, especially when using highly reactive hydrides like Lithium Aluminum Hydride (LAH).

    • Solution: LAH is extremely reactive with atmospheric moisture, which leads to its deactivation.[1] Use a fresh bottle of LAH or a recently prepared, titrated solution in an appropriate solvent like THF. Ensure all other reagents and solvents are pure and, critically, anhydrous. Re-evaluate the stoichiometry to ensure a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents for amides).[2]

  • Cause C: Sub-optimal Reaction Conditions. The choice of solvent and temperature can dramatically impact reaction efficiency.

    • Solution: For LAH reductions, anhydrous ethereal solvents like THF or diethyl ether are required.[1] The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature or refluxed to drive it to completion.[3] For catalytic hydrogenation, solvent choice is critical for substrate solubility; solvents like methanol or ethanol are common.[4]

  • Cause D: Mechanical Losses During Workup. The product may be lost during the aqueous workup or extraction phases, especially if emulsions form.

    • Solution: When quenching an LAH reaction, perform the additions slowly at 0 °C to avoid uncontrolled effervescence. The Fieser workup method (sequential addition of water, then 15% NaOH solution, then more water) is highly effective for producing a granular, easily filterable precipitate of aluminum salts. Ensure the pH of the aqueous layer is basic (>11) before extraction to keep the amine in its free base form, maximizing its solubility in the organic solvent.

Question 2: I am observing significant formation of secondary and tertiary amine byproducts. Why is this happening and how can I prevent it?

This is a classic side reaction, particularly during the catalytic hydrogenation of nitriles.

  • Causality: The primary amine product can react with partially reduced imine intermediates, which, after further reduction, lead to the formation of secondary amines. This secondary amine can then react again, ultimately forming tertiary amines.

    • Solution 1 (Catalytic Hydrogenation): The formation of these byproducts can be suppressed by conducting the hydrogenation in the presence of ammonia. Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine. Alternatively, using a rhodium-based catalyst in a two-phase solvent system with a basic substance has been shown to improve selectivity for the primary amine.[5]

    • Solution 2 (Choice of Reductant): Using a chemical reductant like LAH for nitrile or amide reduction generally avoids this issue, as the reaction conditions do not favor the intermolecular condensation that leads to secondary amine formation.

Question 3: The final product is a persistent oil that is difficult to purify. What purification strategies are most effective?

This compound is a liquid at room temperature, which can make removing minor impurities challenging.

  • Strategy A: Salt Formation and Recrystallization. This is a highly effective method for purifying amines.

    • Procedure: Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete. The resulting hydrochloride salt is typically a stable, crystalline solid that can be purified by recrystallization. The pure free base can then be regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction into an organic solvent.[6]

  • Strategy B: Bulb-to-Bulb Distillation (Kugelrohr). For thermally stable, non-crystalline products, distillation under high vacuum is an excellent purification method.

    • Procedure: A Kugelrohr apparatus allows for the distillation of small quantities of high-boiling liquids at very low pressures, minimizing thermal decomposition. This method was successfully used in a documented synthesis of the target compound.[3]

  • Strategy C: Column Chromatography. While less ideal for large-scale purification of a final product, silica gel chromatography can be effective.

    • Procedure: Use a solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (~1%) added to the mobile phase. The triethylamine prevents the highly polar amine product from tailing or irreversibly binding to the acidic silica gel.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with Lithium Aluminum Hydride (LAH)?

A: LAH is a powerful reducing agent that requires careful handling.

  • Reactivity with Water: It reacts violently and exothermically with water and other protic solvents (like alcohols), releasing flammable hydrogen gas.[1] All glassware must be rigorously oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The quenching process must be performed slowly and at a reduced temperature (e.g., 0 °C ice bath) to control the reaction rate. Never add water directly to a large quantity of unreacted LAH.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.

Q: Which synthetic route is "greener" or more scalable: LAH reduction or catalytic hydrogenation?

A: Catalytic hydrogenation is generally considered the "greener" and more scalable option.

  • Atom Economy: Hydrogenation uses molecular hydrogen as the reductant, with water being the only byproduct, leading to higher atom economy. LAH reductions generate significant amounts of aluminum salt waste.

  • Safety & Scalability: While hydrogen gas is flammable, its handling is well-established in industrial settings. Large-scale LAH reductions are considered more hazardous due to the violent reactivity and the large volume of waste generated.

  • Trade-offs: Catalytic hydrogenation often requires specialized high-pressure equipment and more extensive optimization to ensure high selectivity for the primary amine.[5] LAH reduction, while hazardous, is often more straightforward and less prone to secondary amine formation on a lab scale.

Q: What is the best way to monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as 9:1 Dichloromethane:Methanol or 4:1 Ethyl Acetate:Hexane. You may need to add 1% triethylamine to the mobile phase to get well-defined spots for the amine.

  • Visualization:

    • UV Light (254 nm): To visualize the aromatic starting material and product.

    • Ninhydrin Stain: This stain reacts with primary amines to produce a characteristic deep purple color (Ruhemann's purple). This is highly specific for the product and will not stain the starting nitrile or amide.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize most organic compounds.

The disappearance of the starting material spot and the appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the reaction is proceeding.

Optimized Experimental Protocol: LAH Reduction of 3-(4-Methoxyphenyl)propanamide

This protocol is adapted from established procedures for the reduction of amides to amines using LAH.[2][3]

Materials:

  • 3-(4-Methoxyphenyl)propanamide

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Diethyl Ether (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5% HCl (aq) and 6M NaOH (aq) (for purification)

Procedure:

  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add LAH (1.5 equivalents) followed by anhydrous THF to create a suspension (approx. 0.5 M). Cool the flask to 0 °C using an ice-water bath.

  • Addition of Starting Material:

    • Dissolve 3-(4-methoxyphenyl)propanamide (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Add this solution dropwise to the stirred LAH suspension at 0 °C via an addition funnel over 30 minutes. An exothermic reaction and gas evolution may be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC until the starting amide is consumed.

  • Workup (Quench):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: The following additions are highly exothermic and produce hydrogen gas. Perform them slowly and deliberately.

    • For every 'x' grams of LAH used, add: i. 'x' mL of water, dropwise. ii. 'x' mL of 15% aqueous NaOH, dropwise. iii. '3x' mL of water, dropwise.

    • A granular white precipitate should form. Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature.

  • Isolation:

    • Filter the mixture through a pad of Celite, washing the solid precipitate thoroughly with THF and diethyl ether.

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Dissolve the crude oil in diethyl ether and extract with 1M HCl (3 portions).

    • Combine the acidic aqueous layers, cool to 0 °C, and basify by the slow addition of 6M NaOH until the pH is >12.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 portions).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound. For ultimate purity, Kugelrohr distillation can be performed.[3]

Data and Workflow Visualization

Table 1: Comparison of Reduction Methods for 3-(4-Methoxyphenyl)propanenitrile

FeatureLithium Aluminum Hydride (LAH) ReductionCatalytic Hydrogenation
Reagents LiAlH₄, Anhydrous THF/EtherH₂ gas, Catalyst (e.g., Pd/C, Raney Ni, Rh)
Conditions 0 °C to reflux, inert atmosphereRoom temp to elevated temp, 1 atm to high pressure
Advantages High reactivity, reliable for amides/nitriles, less prone to secondary amine formation.High atom economy, "greener" process, scalable.
Disadvantages Hazardous (reacts violently with water), requires strict anhydrous conditions, generates aluminum waste.Can produce secondary/tertiary amines, may require high pressure, catalyst can be expensive or pyrophoric.[5]
Workup Careful aqueous quench and filtration.Simple filtration to remove the catalyst.

Diagram 1: General Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

action action start Low Yield Observed check_tlc Starting Material Present on TLC? start->check_tlc check_reagents Reagents Fresh & Anhydrous? check_tlc->check_reagents No action_time Action: Extend reaction time or increase temp check_tlc->action_time Yes check_workup Emulsion or Loss During Workup? check_reagents->check_workup Yes action_reagents Action: Use fresh/dry reagents & solvents check_reagents->action_reagents No action_workup Action: Optimize quench & extraction pH check_workup->action_workup Yes action_repeat Action: Repeat reaction with optimizations action_time->action_repeat action_reagents->action_repeat action_workup->action_repeat

Caption: Decision tree for troubleshooting low product yield.

References

  • Protheragen. Synthesis of 3-(4-methoxyphenoxy)propan-1-amine. Available from: [Link]

  • PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Available from: [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Org. Synth. 2002, 79, 186. Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • Rhodium Archive. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Ascendex Scientific, LLC. This compound. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • Google Patents. US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide provides in-depth, actionable advice for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of basic compounds, specifically using 3-(4-Methoxyphenyl)propan-1-amine as a case study. Our approach is rooted in understanding the fundamental chemical interactions to empower you to solve not just this specific issue, but a wide range of similar chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the trailing edge being broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian)[1]. This distortion is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability of analytical results.[1] The asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 signifies tailing.[2]

Q2: What is the primary cause of peak tailing for this compound?

A2: As a compound with a primary amine group, this compound is basic. The most common cause of peak tailing for such compounds in reversed-phase HPLC is a secondary retention mechanism involving the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] These interactions are particularly strong when the silanol groups are ionized (negatively charged) and the amine is protonated (positively charged).[4]

Q3: How does mobile phase pH influence the peak shape of a basic compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable analytes like our target compound.[5][6][7] The pH dictates the ionization state of both the analyte and the surface silanol groups.[5] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms will exist, leading to peak distortion or splitting.[6][8][9] For basic compounds, operating at a low pH (e.g., pH 2.5-3) is often beneficial. At this pH, the acidic silanol groups are protonated (neutral), minimizing their ability to interact with the now-protonated basic analyte through ion-exchange, which significantly improves peak symmetry.[3][4][10][11]

Q4: Can my choice of HPLC column make a difference?

A4: Absolutely. The column is a critical factor.[2] Modern HPLC columns are often described as "base-deactivated" or "end-capped".[1][12][13] End-capping is a process where residual silanol groups are chemically reacted with a small, less polar group to block them from interacting with analytes.[1][3][13] Columns with high-purity silica and advanced bonding and end-capping technologies will inherently produce better peak shapes for basic compounds.[12] There are also columns with polar-embedded phases that help shield the silanols from the analyte.[13][14][15]

Systematic Troubleshooting Guides

Peak tailing for basic analytes is a multi-faceted problem. The following guides provide a logical, step-by-step approach to diagnose and resolve the issue, starting with the most common and impactful adjustments.

Guide 1: Mobile Phase Optimization

The mobile phase is the most adaptable component of your HPLC method. Fine-tuning its composition can often resolve peak tailing without requiring hardware changes.

  • Rationale: The primary goal is to control the ionization of surface silanol groups. Silanols are acidic and become ionized (Si-O⁻) at mid-range pH values, creating active sites for strong interaction with protonated basic analytes (R-NH₃⁺).[1][3] By lowering the mobile phase pH, we can protonate these silanols (Si-OH), effectively neutralizing them and minimizing these secondary interactions.[3][4][10]

  • Protocol:

    • Prepare your aqueous mobile phase component using a suitable buffer or acid. A 10-25 mM phosphate buffer or 0.1% formic acid/trifluoroacetic acid (TFA) is a good starting point to achieve a pH between 2.5 and 3.5.[2][4][10]

    • Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic modifier.

    • Ensure your HPLC column is stable at the chosen low pH. Standard silica columns can degrade below pH 3, but many modern columns are designed for low-pH operation.[3][5]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject your standard and evaluate the peak shape. You should observe a significant reduction in tailing.[11]

  • Rationale: A buffer's role is to maintain a stable pH.[14] Insufficient buffer capacity can lead to localized pH shifts as the sample is introduced, causing peak distortion.[4] Increasing the buffer concentration can sometimes improve peak shape by more effectively controlling the chromatographic environment.[4]

  • Protocol:

    • If tailing persists at low pH, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[4]

    • Be mindful of buffer solubility in the organic modifier, especially when using phosphate buffers with high concentrations of acetonitrile.[10]

    • Evaluate different buffer systems. For example, formate buffers are effective from pH 2.8-4.8, while phosphate buffers are effective around pH 2.1 and again from 6.2-8.2.[7]

  • Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a classic strategy.[10][16] The TEA, being a base itself, will preferentially interact with and "mask" the active silanol sites on the stationary phase, making them unavailable for interaction with your analyte.[10][16][17][18] This reduces the secondary interactions that cause tailing.[18][19]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% or ~10 mM) to the mobile phase.[17]

    • It is often necessary to re-adjust the mobile phase pH with an acid (like phosphoric or acetic acid) after adding the TEA.[16]

    • Note: While effective, this approach is sometimes considered outdated for modern, high-purity columns.[17] It can also lead to shorter column lifetimes and higher baseline noise.[10][17]

The following diagram illustrates the decision-making process for mobile phase optimization.

Mobile_Phase_Optimization start Peak Tailing Observed ph_adjust Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) start->ph_adjust eval1 Evaluate Peak Shape ph_adjust->eval1 buffer_inc Increase Buffer Conc. (e.g., to 25-50 mM) eval1->buffer_inc Tailing Persists success Peak Shape Acceptable eval1->success Resolved eval2 Evaluate Peak Shape buffer_inc->eval2 add_tea Add Competing Base (e.g., 0.1% TEA) eval2->add_tea Tailing Persists eval2->success Resolved eval3 Evaluate Peak Shape add_tea->eval3 eval3->success Resolved fail Proceed to Hardware Evaluation eval3->fail Tailing Persists

Caption: Troubleshooting workflow for mobile phase optimization.

Guide 2: Column and System Hardware Evaluation

If mobile phase adjustments fail to resolve the issue, the problem may be rooted in the column's health or the physical components of the HPLC system.

  • Rationale: Column performance degrades over time. Contamination can block the inlet frit, and dissolution of the silica bed (especially at high pH) can create a void at the column inlet.[1][11] Both issues disrupt the flow path, leading to band broadening and peak tailing.[11][20]

  • Protocol:

    • Check for Contamination: Reverse the column (if permitted by the manufacturer) and flush it with a series of strong solvents (e.g., water, isopropanol, acetonitrile, isopropanol, water) to remove contaminants.

    • Check for Voids: Disconnect the column from the detector and connect it to the injector. Pump solvent at a low flow rate and observe the packing material at the outlet. A visible gap or void indicates a compromised column bed.

    • Benchmark Performance: If you have a standard test mix for your column, run it to see if all peaks are tailing. If so, it strongly suggests a physical column problem.

    • Substitute the Column: The most definitive test is to replace the suspect column with a new one of the same type. If this resolves the tailing, the old column was the source of the problem.[1][3]

  • Rationale: The volume of the tubing and connections outside of the column (extra-column volume) contributes to band broadening. Long or wide-diameter tubing between the injector, column, and detector can cause symmetrical peaks to develop tails.

  • Protocol:

    • Ensure all tubing, especially between the column and the detector, is as short as possible.

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches or ~125 µm).[14]

    • Check all fittings to ensure they are properly seated and not creating dead volumes.

The chemical interaction at the heart of peak tailing for basic compounds is visualized below.

Caption: Analyte interaction with an ionized silanol group.

Summary of Corrective Actions

Problem Area Potential Cause Recommended Solution Scientific Rationale
Mobile Phase Inappropriate pHLower mobile phase pH to 2.5-3.5 using a buffer or acid additive.[3][4][10]Protonates acidic silanol groups, neutralizing them and preventing ionic interactions with the basic analyte.[3][4]
Insufficient BufferingIncrease buffer concentration to 25-50 mM.[4]Provides better pH stability, preventing localized pH shifts that can cause peak distortion.[4]
Active Silanol SitesAdd a competing base (e.g., 0.1% TEA) to the mobile phase.[10][16][18]The additive masks the active silanol sites, making them unavailable for interaction with the analyte.[10][17][18]
HPLC Column Wrong Column TypeUse a modern, high-purity, base-deactivated, or end-capped column.[3][12][14]These columns have fewer and less active residual silanol groups, minimizing the primary cause of tailing.[12][13][15]
Column ContaminationFlush the column with a strong solvent.[2] Use a guard column.[20]Removes strongly retained compounds that can act as secondary interaction sites.
Column Void/Bed DamageReplace the column.[1][3]A damaged column bed creates an uneven flow path, which is physically irreparable.
HPLC System Extra-Column VolumeUse shorter, narrower internal diameter tubing.[14]Minimizes the physical space outside the column where the analyte band can spread, preserving peak shape.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for this compound and other basic compounds, leading to more accurate, reliable, and reproducible HPLC results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Exploring the Role of pH in HPLC Separ
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • How Triethilamine works on a compound separ
  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Applic
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | American Labor
  • Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide - Benchchem.
  • ACE® Ultra-Inert Base Deactiv
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • HPLC Troubleshooting Guide.
  • How can I prevent peak tailing in HPLC?
  • Base Deactivated HPLC Column Definition - HPLC Primer - MicroSolv.
  • How do intrinsically base-deactiv
  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF - ResearchG

Sources

Stability issues of 3-(4-Methoxyphenyl)propan-1-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-(4-Methoxyphenyl)propan-1-amine

Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you understand its stability profile in various solvents and experimental conditions to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary causes of degradation for this compound?

A1: As a phenethylamine derivative, the primary degradation pathways for this compound are oxidation, reaction with atmospheric carbon dioxide, and photodegradation.[1][2] The primary amine group is particularly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]

Q2: My solution of this compound has turned yellow/brown. What does this mean?

A2: A color change from colorless or pale yellow to a darker yellow or brown is a common visual indicator of oxidative degradation.[1] This suggests that the compound has been exposed to air and/or light, leading to the formation of colored impurities. It is strongly recommended to use a fresh, properly stored stock for quantitative or sensitive experiments.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dark place.[3] For solutions, storage at low temperatures (2-8°C or -20°C) is recommended to slow down degradation rates, especially if the solvent is not fully deoxygenated.

Q4: Is the stability of this amine pH-dependent in aqueous solutions?

A4: Yes, the stability of amines in solution is often pH-dependent. The protonated form of the amine (at lower pH) is generally more stable against oxidation than the free base form, which is more prevalent at higher pH.[1][4] Therefore, for aqueous applications, buffering the solution to a slightly acidic pH may enhance stability.

Part 2: Troubleshooting Guide for Solvent-Specific Issues

This section provides a deeper dive into stability problems that may arise when using specific types of solvents.

Issue 1: Rapid Degradation in Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

Question: I dissolved my compound in dichloromethane (DCM) for a reaction, but I'm seeing significant degradation and byproduct formation even at room temperature. Why is this happening?

Answer & Rationale: Primary amines can react with chlorinated hydrocarbons, although this is more common with tertiary amines forming quaternary ammonium salts.[5] More importantly, chlorinated solvents can contain trace amounts of acidic impurities (like HCl) from decomposition or stabilizers. These acids can react with the basic amine to form ammonium salts. Furthermore, these solvents can also contain dissolved oxygen and are not inert, which can facilitate oxidative degradation pathways.

Troubleshooting Steps:

  • Use Fresh, Stabilized Solvent: Always use a fresh bottle of high-purity, stabilized chlorinated solvent. Consider passing it through a column of basic alumina immediately before use to remove acidic impurities.

  • Inert Atmosphere: Perform your experiment under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Temperature Control: Keep the reaction temperature as low as feasible for the required transformation.

  • Alternative Solvents: If possible, consider switching to less reactive solvents like THF, 2-MeTHF, acetonitrile, or toluene.

Issue 2: Instability in Protic Solvents (e.g., Methanol, Ethanol, Water)

Question: My compound seems to degrade over time when stored in a methanol solution on the benchtop. What is the cause?

Answer & Rationale: While protic solvents can stabilize the protonated form of the amine through hydrogen bonding, they are often saturated with dissolved oxygen, which is a key driver of oxidative degradation.[6] The amine group can be oxidized to form corresponding imines, aldehydes, or N-oxides.[1][7] Additionally, exposure to ambient or UV light can catalyze photodegradation, a known issue for aromatic amines.[2][4][8]

Troubleshooting Steps:

  • Deoxygenate the Solvent: Before preparing your solution, sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[2]

  • Add an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). Compatibility should be verified for your specific application.

  • pH Adjustment (for Water): If using water, buffer the solution to a pH between 4 and 6 to favor the more stable protonated ammonium form.

Solvent Compatibility Summary

The following table provides a general guideline for the stability of this compound in common laboratory solvents. These ratings assume storage under an inert atmosphere and protection from light.

Solvent ClassExamplesStability RatingRationale & Key Considerations
Aprotic, Non-polar Toluene, HexanesExcellent Low reactivity and low oxygen solubility. Ideal for long-term storage of stock solutions.
Aprotic, Polar Acetonitrile, THF, Ethyl AcetateGood Generally stable, but purity is key. Ensure solvents are anhydrous and free of peroxides (especially THF).
Protic, Polar Methanol, Ethanol, IsopropanolFair to Good Prone to oxidative degradation if not deoxygenated. Store cold and protected from light.
Aqueous Solutions Water, BuffersFair Highly pH-dependent. Stability is poor at basic pH. Prone to oxidation. Requires deoxygenation.
Chlorinated DCM, ChloroformPoor to Fair Risk of reaction with acidic impurities and solvent degradation products. Use with caution and only when fresh.

Part 3: Experimental Protocols & Workflows

To empower your research, this section provides detailed protocols for assessing and managing the stability of your compound.

Protocol 1: Workflow for Preparing a Stable Stock Solution

This workflow is designed to minimize initial degradation when preparing a stock solution for assays or reactions.

G cluster_prep Solvent Preparation cluster_weigh Compound Handling cluster_dissolve Solution Preparation cluster_store Storage Solvent Select High-Purity Solvent Purge Purge with N2/Ar for 30 min Solvent->Purge Remove O2 AddSolvent Add Degassed Solvent via Syringe Purge->AddSolvent Compound Weigh Compound in Amber Vial Inert Flush Vial with N2/Ar Compound->Inert Inert->AddSolvent Seal Seal Tightly with Septum Cap AddSolvent->Seal Mix Mix until Dissolved (Vortex/Sonicate) Seal->Mix Wrap Wrap in Parafilm Mix->Wrap Store Store at Recommended Temp (e.g., -20°C), Protected from Light Wrap->Store

Caption: Workflow for preparing a stable stock solution.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[7][9][10] This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradants and degradation pathways.

1. Materials & Equipment:

  • This compound

  • Solvent of choice (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC or LC-MS system for analysis

  • pH meter, calibrated oven, photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in the chosen solvent blend. Follow the workflow in Protocol 1 to ensure initial stability.

3. Application of Stress Conditions: [1]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place a vial of the stock solution in an oven at 80°C.

  • Photostability: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Control: Keep a vial of the stock solution at 2-8°C, protected from light.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralize the acid and base samples with an equimolar amount of base/acid before injection.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

  • Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.

Potential Degradation Pathway: Oxidation

The primary amine is the most likely site of initial oxidation, which can lead to a cascade of products.

G cluster_main Oxidative Degradation Pathway A This compound B Intermediate Imine A->B [O] C 3-(4-Methoxyphenyl)propanal B->C H2O (Hydrolysis) D 3-(4-Methoxyphenyl)propanoic Acid C->D [O]

Caption: A plausible oxidative degradation pathway.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product . Available at: [Link]

  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . Available at: [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine . Available at: [Link]

  • Contract Pharma. Forced degradation studies: A critical lens into pharmaceutical stability . Available at: [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines . Available at: [Link]

  • MDPI. Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde . Available at: [Link]

  • MedCrave. Forced Degradation Studies . Available at: [Link]

  • Fiveable. Basicity of amines | Organic Chemistry II Class Notes . Available at: [Link]

  • ResearchGate. Why do tertiary amines react with chlorinated hydrocarbons to have different products at different temperatures? . Available at: [Link]

Sources

Troubleshooting low bioactivity in 3-(4-Methoxyphenyl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)propan-1-amine derivatives. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis, purification, and biological evaluation of these compounds. The following question-and-answer format is intended to offer direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Chemical Purity

Question 1: My reductive amination reaction to synthesize a this compound derivative is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the choice of reducing agent.[1][2]

Underlying Causality: The reaction proceeds through the formation of an imine or iminium ion, which is then reduced.[1] Inefficient imine formation or premature reduction of the starting aldehyde/ketone can significantly lower your yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in reductive amination.

Step-by-Step Optimization Protocol:

  • Verify Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate using techniques like TLC or ¹H NMR. If imine formation is slow, consider the following:

    • Dehydrating Agents: The use of dehydrating agents like molecular sieves can drive the equilibrium towards imine formation.[1]

    • Azeotropic Removal of Water: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene with a Dean-Stark trap) can be effective.[1]

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

    • Mild Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally preferred as they are less likely to reduce the starting aldehyde or ketone.[1][2]

    • Stronger Reducing Agents: Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting carbonyl compound, leading to side products.[2] If using NaBH₄, it is often added after the imine has had sufficient time to form.[3]

  • Reaction Conditions:

    • pH Control: The pH of the reaction mixture is crucial. A slightly acidic medium (pH 4-6) is often optimal for imine formation.

    • Solvent: The choice of solvent can impact both imine formation and the efficacy of the reducing agent. Methanol, ethanol, or dichloromethane are commonly used.[3][4]

    • Temperature: While some reductive aminations proceed at room temperature, others may require heating to facilitate imine formation.[3]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentMilder/StrongerOptimal pHKey Considerations
Sodium Cyanoborohydride (NaBH₃CN)Milder4-6Selective for iminium ions over carbonyls.[2] Toxic cyanide byproduct requires careful handling.
Sodium Triacetoxyborohydride (STAB)Milder4-6Generally considered safer than NaBH₃CN and highly effective.
Sodium Borohydride (NaBH₄)Stronger7-10Can reduce aldehydes and ketones.[2] Often requires a two-step, one-pot procedure.[3]
Catalytic Hydrogenation (H₂/Catalyst)VariesNeutralA greener alternative, but may require optimization of catalyst (e.g., Pd/C) and pressure.[1]

Question 2: I've synthesized my this compound derivative, but I'm concerned about its purity. What are the common impurities and how can I ensure my compound is sufficiently pure for bioassays?

Purity is paramount for accurate bioactivity assessment. Impurities can lead to misleading results or mask the true activity of your compound.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting amine or carbonyl compounds.

  • Over-alkylation Products: In the case of primary amines, reaction with the aldehyde/ketone can sometimes lead to the formation of tertiary amines.

  • Reduced Carbonyl Compound: If a non-selective reducing agent is used, the alcohol corresponding to the starting aldehyde or ketone can be a significant impurity.[2]

  • Solvent and Reagent Residues: Residual solvents or reagents from the workup and purification steps can also be present.

Purification and Purity Assessment Protocol:

  • Purification:

    • Column Chromatography: This is the most common method for purifying research-scale quantities of these derivatives. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) is typically effective.

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Acid-Base Extraction: Exploiting the basicity of the amine functional group can be a useful purification step. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Purity Assessment:

    • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity and quantifying the amount of your desired compound. For bioassays, a purity of >95% is generally recommended.[5]

Section 2: Bioactivity and Structure-Activity Relationship (SAR)

Question 3: My this compound derivative is showing lower than expected bioactivity in my assay. What are the key structural features that influence the activity of these compounds?

The bioactivity of these derivatives is highly dependent on their structural features, particularly the substituents on the phenyl ring and the nature of the propan-1-amine side chain.[6]

Key Structural Considerations for Bioactivity:

  • The 4-Methoxy Group: The electron-donating nature of the methoxy group at the para position can significantly influence the electronic environment of the aromatic ring and its interaction with biological targets.[6] Studies on analogous compounds have shown that the position of the methoxy group can have a pronounced effect on receptor affinity and selectivity.[6]

  • The Propan-1-amine Chain: This flexible linker is crucial for correctly positioning the aromatic ring and the basic amine group within the binding site of a target protein.[6] The length and conformation of this chain are critical for molecular recognition.

  • Substituents on the Amine: The nature of the substituent(s) on the nitrogen atom will dramatically affect the compound's polarity, basicity, and steric profile, all of which are important for receptor binding.

SAR Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low bioactivity based on SAR.

Recommendations for SAR Exploration:

  • Vary Phenyl Ring Substituents: Synthesize analogs with different substituents on the phenyl ring to probe the electronic and steric requirements of the binding pocket. Consider both electron-donating and electron-withdrawing groups at various positions.

  • Modify the Amine: Prepare a series of analogs with different N-substituents (e.g., methyl, ethyl, benzyl) to explore the impact on binding.

  • Alter the Linker: Synthesize homologs with shorter or longer alkyl chains connecting the phenyl ring and the amine to investigate the optimal linker length.

Section 3: Bioassay Validation and Interpretation

Question 4: I'm getting inconsistent results in my bioassay. How can I validate my assay to ensure the data I'm generating is reliable?

Inconsistent bioassay results can arise from issues with the assay itself, the compound's stability, or the handling of the compound. A thorough assay validation is essential.[7]

Essential Bioassay Validation Parameters:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known concentrations of a reference standard into your assay matrix.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[7] This includes testing for interference from the vehicle (e.g., DMSO) or other components of the assay medium.[7]

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol for a Basic Bioassay Validation Experiment:

  • Prepare a Stock Solution: Accurately weigh your purified compound and prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).

  • Create a Dilution Series: Prepare a series of dilutions of your stock solution to cover the expected active concentration range of your compound.

  • Run Replicates: For each concentration, run multiple replicates (e.g., n=3 or more) in your bioassay.

  • Include Controls:

    • Negative Control: Vehicle (e.g., DMSO) only, to determine the baseline response.

    • Positive Control: A known active compound for your assay, to ensure the assay is performing as expected.

  • Analyze the Data: Calculate the mean, standard deviation, and %RSD for your replicates. Plot the dose-response curve and determine the EC₅₀ or IC₅₀.

  • Assess Stability: Evaluate the stability of your compound in the assay medium over the duration of the experiment. This can be done by incubating the compound in the medium for various time points and then measuring its concentration or activity.

Question 5: My compound appears to be a novel psychoactive substance (NPS). What are the specific challenges I should be aware of when testing and interpreting the bioactivity of such compounds?

The landscape of novel psychoactive substances is constantly evolving, which presents unique challenges for researchers.[8][9]

Key Challenges with NPS:

  • Lack of Reference Standards: Establishing and obtaining certified reference materials for every new NPS is often not feasible.[9]

  • Structural Modifications: Clandestine labs frequently make minor structural modifications to existing compounds to circumvent regulations, making identification and characterization difficult.[8]

  • Complex Pharmacology: The pharmacological profiles of NPS can be complex and may involve interactions with multiple receptor systems.[10]

  • Metabolism: The in vivo effects of an NPS can be influenced by its metabolites, which may have different activity profiles than the parent compound.

Strategies for Characterizing NPS:

  • Advanced Analytical Techniques: Employing high-resolution mass spectrometry (HRMS) can aid in the identification of unknown compounds.[9]

  • Comprehensive Bioassay Panels: Screen your compound against a broad panel of receptors and enzymes to get a more complete picture of its pharmacological activity.

  • In Vitro Metabolism Studies: Use liver microsomes or other in vitro systems to identify the major metabolites of your compound and then synthesize and test these metabolites for activity.

References

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Retrieved from [Link]

  • Reductive Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. Retrieved from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed. Retrieved from [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. Retrieved from [Link]

  • Question about reductive amination reaction procedure. (2023). Reddit. Retrieved from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved from [Link]

Sources

How to prevent oxidation of 3-(4-Methoxyphenyl)propan-1-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the oxidation of 3-(4-Methoxyphenyl)propan-1-amine during storage.

Welcome to the technical support guide for this compound (CAS 36397-23-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this versatile synthetic intermediate. This guide provides in-depth, field-proven insights to ensure the integrity of your material throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

This compound is an organic compound featuring a primary amine group attached to a propyl chain, which is in turn connected to a methoxy-substituted benzene ring.[1][2] Its susceptibility to degradation stems primarily from the primary amine functional group.

  • Amine Reactivity: The nitrogen atom in the primary amine has a lone pair of electrons, making it nucleophilic and basic.[3] This lone pair is also susceptible to oxidation by atmospheric oxygen.

  • Oxidation Pathway: Oxidation can proceed through various mechanisms, often initiated by light, heat, or trace metal impurities. This process can lead to the formation of imines, nitroso compounds, and ultimately, complex, colored polymeric materials. Aromatic amines, in particular, are known to oxidize readily in the air.[4]

Below is a conceptual diagram illustrating the general oxidation process.

Amine This compound (Colorless Liquid) OxidizedProducts Oxidized Degradation Products (Yellow/Brown Impurities, Polymers) Amine->OxidizedProducts Oxidation Reaction Initiators Initiators: - Atmospheric Oxygen (O₂) - UV/Visible Light - Trace Metal Ions - Elevated Temperature Initiators->Amine Catalyze

Caption: Fig 1. Conceptual Oxidation Pathway.

Q2: What are the ideal storage conditions for ensuring the long-term stability of this amine?

To minimize degradation, a multi-faceted approach to storage is required. The key is to control the compound's environment by eliminating exposure to oxygen, light, and excessive heat.[5]

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, which is the primary oxidizing agent.[6][7] This is the most critical factor for preventing oxidation.
Temperature Room Temperature (or Refrigerated 2-8°C)Lower temperatures slow the rate of chemical degradation.[8][9] While room temperature is often acceptable for short periods under an inert atmosphere, refrigeration is recommended for long-term storage.
Light In the Dark (Amber Glassware)Aromatic compounds can be sensitive to light, which can catalyze photo-oxidation.[9][10] Storing in amber vials or in a dark cabinet is essential.
Container Tightly Sealed Amber Glass Vial/BottleGlass is an inert material that prevents contamination.[8] Amber coloration protects from light, and a tight seal (e.g., a septum-lined cap) prevents the ingress of air and moisture.[11]
Q3: How can I visually or analytically detect if my sample of this compound has degraded?

Degradation can often be detected through simple observation, but analytical techniques are required for confirmation and quantification.

  • Visual Inspection: The pure compound is typically a colorless to pale yellow liquid. A significant color change to yellow, orange, or brown is a strong indicator of oxidation.

  • Analytical Confirmation:

    • Chromatography (HPLC, GC): These are the primary methods for assessing purity. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.[12]

    • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the structures of impurities. Changes in the aromatic or aliphatic regions can point to specific degradation pathways.[13]

    • Mass Spectrometry (MS): Can be used to determine the molecular weights of impurities, aiding in their identification.[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My sample, which was initially colorless, has turned dark yellow or brown.
  • Probable Cause: The sample has been exposed to atmospheric oxygen and/or light. This is a classic sign of amine oxidation. The discoloration is due to the formation of highly conjugated, light-absorbing byproducts.

  • Recommended Action:

    • Assess Purity: Do not assume the material is unusable. First, quantify the level of impurity using HPLC or GC.

    • Consider Purification: If the impurity level is low (<5%), the material might be usable for non-critical applications. For sensitive reactions, purification via column chromatography or distillation may be necessary. Note that purifying amines on standard silica gel can be challenging due to strong interactions; using a silica gel treated with a base (like triethylamine) or using alumina is often more effective.[3]

    • Prevent Recurrence: Immediately transfer the remaining pure material (or the purified product) to a clean, dry amber vial, purge thoroughly with nitrogen or argon, and store according to the ideal conditions outlined in the FAQ.

Issue 2: My reaction is giving low yields or unexpected side products, and I suspect the amine quality.
  • Probable Cause: The amine has likely degraded, reducing the concentration of the active starting material and introducing reactive impurities that could interfere with your reaction. Oxidized amine species can potentially chelate metal catalysts or participate in unwanted side reactions.

  • Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

Start Low Yield / Side Products Observed CheckAmine 1. Check Amine Purity (Use a fresh vial if available) Start->CheckAmine IsPure Purity >98%? CheckAmine->IsPure OtherFactors Problem is likely elsewhere: - Other reagents - Reaction conditions - Solvent quality IsPure->OtherFactors Yes Degraded Purity <98% or color change noted IsPure->Degraded No Purify 2. Purify the Amine (Distillation or Chromatography) Degraded->Purify ReRun 3. Re-run Reaction with Pure Amine Purify->ReRun StoreProperly 4. Store all stock material properly (Inert gas, dark, cold) ReRun->StoreProperly

Caption: Fig 2. Troubleshooting Reaction Issues.

Experimental Protocols & Best Practices

Adherence to proper handling techniques is crucial for maintaining the integrity of air-sensitive reagents.[15][16]

Protocol 1: Recommended Long-Term Storage Procedure
  • Select Container: Choose a properly sized amber glass vial or bottle with a PTFE-lined septum cap. The container size should be appropriate for the amount of material to minimize headspace.

  • Transfer Material: If transferring from a larger container, do so quickly in a well-ventilated fume hood.

  • Inerting the Atmosphere: Insert a needle connected to a nitrogen or argon gas line through the septum. Insert a second, shorter needle as an outlet vent.

  • Purge: Allow the inert gas to flow gently for 2-3 minutes to displace all the air in the headspace.[7] The principle of displacement is key to creating a protective atmosphere.[7]

  • Seal: Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas.

  • Label and Store: Clearly label the container with the compound name, date, and a note indicating it is stored under an inert atmosphere. Place in a designated cold (2-8°C) and dark storage area.

Protocol 2: Workflow for Dispensing the Amine for an Experiment

This workflow ensures the compound is not exposed to air during routine use.

Start Start: Need to Dispense Amine Prep Prepare dry, nitrogen-flushed glassware and a clean, dry syringe Start->Prep GetVial Retrieve vial from storage Allow to warm to room temperature before opening to prevent moisture condensation Prep->GetVial Pressurize Pierce septum with N₂/Ar gas line needle (with bubbler outlet to monitor pressure) GetVial->Pressurize Withdraw Pierce septum with syringe needle Withdraw desired volume of liquid Pressurize->Withdraw Transfer Quickly transfer liquid to reaction vessel Withdraw->Transfer Clean Properly quench and clean syringe Transfer->Clean Reseal Remove needles from vial and return to proper storage Clean->Reseal End End Reseal->End

Caption: Fig 3. Air-Sensitive Dispensing Workflow.

References

  • Inerting - Linde Gas. (n.d.). Retrieved from [Link]

  • Oxidation Prevention & Inertization - Presscon. (n.d.). Retrieved from [Link]

  • Inert gas - Wikipedia. (n.d.). Retrieved from [Link]

  • How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved from [Link]

  • How to store organic amine mixtures properly? - Blog - CHEM-ADDITIVE. (2025, June 24). Retrieved from [Link]

  • Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines - SINTEF. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1). Retrieved from [Link]

  • Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Retrieved from [Link]

  • The Vital Role of Temperature in Amine Columns for Treating Natural Gas - WIKA blog. (n.d.). Retrieved from [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
  • The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.). Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.). Retrieved from [Link]

  • Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical analysis in amine system operations - EPTQ. (n.d.). Retrieved from [Link]

  • Effects of the number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy - PubMed. (n.d.). Retrieved from [Link]

  • Yellow-red emitting, methoxy substituted triphenylamine-based styryl derivatives: Synthesis, photophysical properties, viscosity sensitivity, aggregation induced emission, NLO properties, and DFT study | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.). Retrieved from [Link]

  • This compound (C10H15NO) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An official Technical Support Guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for 3-(4-Methoxyphenyl)propan-1-amine hydrochloride (MPA-HCl). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to make informed decisions in your experimental design.

As an amine hydrochloride salt, MPA-HCl is the salt of a weak base and a strong acid. Its solubility is intrinsically linked to its ionization state, which is governed by the pH of the medium. The presence of the lipophilic 4-methoxyphenyl group contributes to its tendency for poor aqueous solubility, especially for the un-ionized free base form. This guide will walk you through systematic approaches to overcome these challenges.

Troubleshooting Guide: A Scenario-Based Approach

This section is structured to address specific problems you may be encountering during your experiments. Follow the logical flow to diagnose and solve your solubility issues.

Logical Workflow for Troubleshooting MPA-HCl Solubility

The following decision tree provides a systematic workflow for addressing poor solubility. Start at the top and follow the path that best describes your situation.

Solubility_Workflow start Start: MPA-HCl does not dissolve in my aqueous system. ph_adjust Step 1: pH Adjustment Is the pH of your medium at least 2 units below the pKa of the amine (~9.5)? start->ph_adjust ph_yes Yes, pH is low but solubility is still poor. ph_adjust->ph_yes  Yes   ph_no No, pH is neutral or high. ph_adjust->ph_no  No   cosolvent Step 2: Co-solvent Screening Have you tried adding a water-miscible organic solvent? ph_yes->cosolvent ph_solution Action: Adjust pH Lower the pH of your solvent/buffer to <7. This ensures the amine is fully protonated (R-NH3+). Re-evaluate solubility. ph_no->ph_solution cosolvent_no No. cosolvent->cosolvent_no  No   cosolvent_yes Yes, but it's still not soluble enough or the co-solvent interferes with my assay. cosolvent->cosolvent_yes  Yes   cosolvent_solution Action: Screen Co-solvents Systematically test solvents like Ethanol, Propylene Glycol, or PEG 400 at varying concentrations (e.g., 5-20% v/v). See Protocol 2. cosolvent_no->cosolvent_solution advanced Step 3: Advanced Strategies Consider more complex formulation approaches. cosolvent_yes->advanced cyclodextrin Option A: Cyclodextrin Complexation Encapsulates the lipophilic part of the molecule in a hydrophilic shell. advanced->cyclodextrin salt_screen Option B: Salt Screening Synthesize or source alternative salt forms (e.g., mesylate, tartrate) that may have different crystal lattice energy and solubility. advanced->salt_screen solid_dispersion Option C: Solid Dispersion Create an amorphous, high-energy form of the compound dispersed in a hydrophilic polymer. advanced->solid_dispersion end Consult a formulation specialist for these advanced techniques. cyclodextrin->end salt_screen->end solid_dispersion->end

Caption: A decision tree for systematically troubleshooting solubility issues.

Q1: My MPA-HCl powder is not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should do?

Answer: The first and most critical step is to adjust the pH of your buffer.

  • Causality: MPA-HCl is the salt of a weak base. Its solubility is highly dependent on pH, a principle described by the Henderson-Hasselbalch equation.[1] In neutral or alkaline solutions, the protonated amine (R-NH₃⁺), which is the soluble, ionic form, can deprotonate to become the free base (R-NH₂). This free base is significantly more lipophilic and less water-soluble, causing it to precipitate out of solution. To maintain solubility, you must keep the compound in its ionized, protonated state.

  • Recommended Action: Lower the pH of your aqueous medium. A general rule of thumb for amine salts is to formulate at a pH at least two units below the pKa of the parent amine to ensure >99% ionization.[2] While the exact pKa of this compound is not readily published, similar structures have pKa values in the 9.0-10.0 range. Therefore, adjusting your buffer to a pH between 4.0 and 6.5 should dramatically improve solubility. Start by preparing your buffer at the desired acidic pH before adding the compound.

Q2: I've adjusted the pH to 5.5, and while solubility improved, I still cannot reach the desired concentration for my experiment. What is my next option?

Answer: Your next step should be to explore the use of co-solvents.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[3] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic regions of your molecule (specifically, the methoxyphenyl group), making solvation more favorable.[4]

  • Recommended Action: Systematically screen a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). It is crucial to start at low concentrations (e.g., 5-10% v/v) and increase incrementally, as high concentrations of organic solvents can be toxic to cells or interfere with downstream assays.[5][6] (See Protocol 2 for a detailed screening method).

Q3: I am working on an in vivo study and the use of organic co-solvents is limited. What are some alternative formulation strategies?

Answer: When co-solvents are not a viable option, you should investigate more advanced formulation technologies, such as cyclodextrin complexation or creating a solid dispersion.

  • Causality (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the lipophilic methoxyphenyl moiety of your compound, forming an inclusion complex.[9][10] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the drug without altering the bulk solvent properties.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical applications due to their high aqueous solubility and safety profiles.[8]

  • Causality (Solid Dispersions): Solid dispersion technology involves dispersing the drug in an amorphous, high-energy state within a hydrophilic carrier matrix (often a polymer).[11][12] This approach overcomes the crystal lattice energy that resists dissolution.[13] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which leads to a higher dissolution rate and apparent solubility.[11][14]

Q4: Would changing the salt form from hydrochloride to something else make a difference?

Answer: Yes, changing the counter-ion is a valid and powerful strategy known as salt screening.

  • Causality: The physicochemical properties of a salt, including its solubility and stability, are determined not just by the active molecule but also by the counter-ion and the resulting crystal lattice structure.[15][16] Different counter-ions (e.g., mesylate, tartrate, citrate) can lead to different crystal packing arrangements, altering the energy required to break the lattice apart during dissolution.[17] A different salt form might possess a more favorable combination of properties for your specific application.

  • Recommended Action: This typically requires chemical synthesis to create different salt forms, followed by a comprehensive characterization of their properties (solubility, stability, hygroscopicity). This is a common practice in drug development to select the optimal salt form for clinical progression.[15]

Experimental Protocols

Protocol 1: pH-Based Solubility Profile Determination

This protocol allows you to quantitatively determine the solubility of MPA-HCl at different pH values.

  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., citrate, acetate, phosphate) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Equilibration: Add an excess amount of MPA-HCl powder to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is present that some remains undissolved.

  • Shaking: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved MPA-HCl in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening Protocol

This protocol provides a systematic way to screen for an effective co-solvent system.

  • Buffer Selection: Choose an aqueous buffer in which MPA-HCl has baseline, albeit poor, solubility (e.g., a buffer at pH 5.5, as determined from Protocol 1).

  • Co-solvent Stock Preparation: Prepare stock solutions of your chosen co-solvents (e.g., Ethanol, PG, PEG 400) in the selected buffer at various concentrations (e.g., 5%, 10%, 20%, and 50% v/v).

  • Equilibration: Add an excess amount of MPA-HCl to each co-solvent/buffer mixture.

  • Execution: Follow steps 3 through 7 from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Create a table summarizing the solubility of MPA-HCl in each co-solvent system. This allows for direct comparison of the solubilizing power of each co-solvent at different concentrations.

Data Presentation Example: Co-solvent Screening Results
Co-solvent System (v/v)Solubility of MPA-HCl (mg/mL)Fold Increase (vs. Buffer)
pH 5.5 Acetate Buffer (Control)0.51.0x
10% Ethanol in Buffer2.14.2x
20% Ethanol in Buffer5.511.0x
10% PEG 400 in Buffer3.87.6x
20% PEG 400 in Buffer9.218.4x

Frequently Asked Questions (FAQs)

Q: What are the main physicochemical properties of this compound that affect its solubility? A: The key properties are the basic amine group and the lipophilic methoxyphenyl group. The amine group allows for salt formation and pH-dependent ionization, which is crucial for aqueous solubility.[18] The methoxyphenyl group increases the molecule's lipophilicity (hydrophobicity), which works against water solubility and is the primary reason the free base form is poorly soluble.

Q: Why is a hydrochloride salt used if the compound has poor solubility? A: Salt formation is a primary strategy to improve the solubility of ionizable drugs.[19][20] Converting a poorly soluble basic compound into its hydrochloride salt is often the first and simplest approach.[21] While it may not always result in sufficient solubility for all applications, the salt form is almost always more soluble than the corresponding free base at acidic to neutral pH.

Q: Can I use surfactants like Tween® 80 or SDS to improve solubility? A: Yes, surfactants can be used. They work by forming micelles that encapsulate the hydrophobic drug, effectively increasing its concentration in an aqueous medium.[19] This is a viable strategy, particularly for in vitro assays. However, be aware that surfactants can interfere with biological assays and may have their own toxicity profiles. Their use should be carefully validated for your specific application.

Q: Are there any safety concerns with the proposed solubilization methods? A: Yes. When using pH modification, ensure the final pH is compatible with your experimental system (e.g., physiological pH for cell-based assays or animal studies).[21] Co-solvents like DMSO and ethanol can have toxic effects on cells at higher concentrations.[4] Always consult the literature for acceptable concentration limits of any excipient in your model system and run appropriate vehicle controls in your experiments.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility enhancement by salt formation. In Crystal Engineering of Active Pharmaceutical Ingredients (pp. 1-25). Springer.
  • Lohani, S., & Chaudhary, A. (2018). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 10(3), 113.
  • Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3044.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
  • Paudwal, S., et al. (2021).
  • Sharma, N., & N, D. (2021). Cyclodextrins and their applications in pharmaceutical and related fields. Materials Today: Proceedings, 46, 5347-5353.
  • Iacovino, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 654.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Der Pharmacia Lettre, 3(3), 115-123.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (2014). Indo American Journal of Pharmaceutical Research, 4(6), 2855-2866.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2014).
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • Cyclodextrins in Drug Delivery: Structure, Applic
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). Pharmaceutical Development and Technology, 12(4), 361-366.
  • Co-solvent and Complexation Systems. (2024).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). Taylor & Francis Online.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025).
  • Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution. (2019). Journal of Pharmaceutical Sciences, 108(12), 3849-3857.
  • Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. (2021). Molecular Pharmaceutics, 18(9), 3469-3480.
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (2010). Journal of Pharmaceutical Sciences, 99(9), 3825-3839.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B, 14(1), 1-24.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 834497.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). Pharmaceutics, 4(3), 402-426.
  • Effective formulation strategies for poorly water soluble drugs. (2021).
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2021). Industrial & Engineering Chemistry Research, 60(38), 13845-13854.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics, 13(8), 1247.
  • 3-(4-methoxyphenoxy)propan-1-amine. (n.d.). Shunyuansheng bio-pharmtech co., ltd.
  • This compound. (n.d.). Sigma-Aldrich.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(5), 1-8.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Journal of Pharmaceutical Sciences & Research, 8(10), 1127.
  • Study of pH-dependent drugs solubility in water. (2014). Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2021).
  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 617-630.
  • This compound. (n.d.). BLDpharm.
  • 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride. (n.d.). Benchchem.
  • Poly(amidoamine) Salt Form: Effect on pH-dependent Membrane Activity and Polymer Conformation in Solution. (2004). Biomacromolecules, 5(4), 1496-1504.
  • Why amine salts are soluble in w
  • 3-(4-methoxyphenyl)-1-propanol. (n.d.). Guidechem.
  • 3-(4-Methoxyphenyl)-1-propanol 99. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • 3-(4-METHOXYPHENYL)-1-PROPANOL. (n.d.). ChemicalBook.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)propan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)propan-1-amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring a methoxyphenyl group and a primary amine, is found in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of route often depends on factors such as the availability of starting materials, desired scale, safety considerations, and the required purity of the final product. This guide will focus on three primary and mechanistically distinct approaches:

  • Reduction of 3-(4-Methoxyphenyl)propanamide: A robust method involving the reduction of a readily prepared amide.

  • Reduction of 3-(4-Methoxyphenyl)propionitrile: A common route that leverages the reduction of a nitrile functional group.

  • Reductive Amination of 3-(4-Methoxyphenyl)propanal: A versatile one-pot reaction that forms the amine directly from an aldehyde.

The following sections will delve into the specifics of each route, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

Comparative Analysis of Synthesis Routes

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
1. Amide Reduction 3-(4-Methoxyphenyl)propanoic acidThionyl chloride, Ammonia, Lithium aluminum hydride (LiAlH4)~45-55% (overall)Reliable and well-established chemistry. Starting materials are often commercially available.Use of highly reactive and hazardous LiAlH4. The multi-step nature can lower the overall yield.
2. Nitrile Reduction 3-(4-Methoxyphenyl)propionitrileLithium aluminum hydride (LiAlH4) or Raney Nickel/H2~70-90%Can provide high yields. Catalytic hydrogenation offers a safer alternative to metal hydrides.Nitrile starting materials can sometimes be more expensive. LiAlH4 is hazardous. Catalytic hydrogenation may require specialized equipment.
3. Reductive Amination 3-(4-Methoxyphenyl)propan-1-olOxalyl chloride, DMSO, Triethylamine, Ammonia/NH4OAc, NaBH3CN~60-75% (overall)One-pot procedure from the aldehyde. Milder reducing agents can be used.The aldehyde intermediate can be unstable. Formation of byproducts is possible if conditions are not optimized.

Detailed Synthesis Protocols and Mechanistic Insights

Route 1: Reduction of 3-(4-Methoxyphenyl)propanamide

This classical approach involves the conversion of a carboxylic acid to an amide, followed by reduction to the corresponding amine. The use of a powerful reducing agent like lithium aluminum hydride is necessary for the direct reduction of the amide functional group.

Amide Reduction Route cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction PropanoicAcid 3-(4-Methoxyphenyl)propanoic acid Amide 3-(4-Methoxyphenyl)propanamide PropanoicAcid->Amide 1. SOCl₂ 2. NH₄OH Amine This compound Amide->Amine LiAlH₄, THF Nitrile Reduction Route Propionitrile 3-(4-Methoxyphenyl)propionitrile Amine This compound Propionitrile->Amine LiAlH₄, THF or Raney Ni, H₂

Caption: Synthesis of this compound via nitrile reduction.

Method A: Reduction with Lithium Aluminum Hydride

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 3-(4-methoxyphenyl)propionitrile (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amine, which can be purified by distillation.

Method B: Catalytic Hydrogenation with Raney Nickel

  • In a hydrogenation vessel, dissolve 3-(4-methoxyphenyl)propionitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation. High selectivity for the primary amine is generally observed with this method.

The reduction of a nitrile with LiAlH₄ involves two successive nucleophilic additions of hydride to the carbon-nitrogen triple bond. The first addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup then protonates the nitrogen to yield the primary amine.

Catalytic hydrogenation with Raney Nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond leads to the formation of the primary amine. The use of a protic solvent like ethanol and sometimes the addition of a base like ammonia can help to suppress the formation of secondary amine byproducts.

Route 3: Reductive Amination of 3-(4-Methoxyphenyl)propanal

Reductive amination is a powerful and efficient method for the synthesis of amines. This one-pot reaction combines the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction. To synthesize a primary amine, ammonia or an ammonia surrogate is used.

Reductive Amination Route cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Propanol 3-(4-Methoxyphenyl)propan-1-ol Propanal 3-(4-Methoxyphenyl)propanal Propanol->Propanal Swern Oxidation Amine This compound Propanal->Amine NH₄OAc, NaBH₃CN

Sources

A Comparative Guide to Phenethylamine-Based MAO Inhibitors: Evaluating 3-(4-Methoxyphenyl)propan-1-amine in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, Monoamine Oxidase (MAO) inhibitors hold a significant position, primarily for their therapeutic applications in depression and neurodegenerative disorders like Parkinson's disease.[1][2] The phenethylamine scaffold has historically served as a fertile ground for the development of potent MAO inhibitors. This guide provides a comparative analysis of 3-(4-Methoxyphenyl)propan-1-amine against established phenethylamine-based MAO inhibitors, offering insights into its potential pharmacological profile based on structure-activity relationships, alongside a review of experimental data for its counterparts.

The Significance of MAO Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][3] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism behind the antidepressant and anti-Parkinsonian effects of MAO inhibitors.[3][4]

Established Phenethylamine MAO Inhibitors: A Benchmark for Comparison

To understand the potential of novel compounds, it is crucial to benchmark them against well-characterized drugs. The following table summarizes the properties of three prominent phenethylamine-derived MAO inhibitors: phenelzine, tranylcypromine, and selegiline.

CompoundType of InhibitionSelectivityPrimary Clinical UseKey Characteristics
Phenelzine Irreversible, Non-selectiveMAO-A and MAO-BTreatment-resistant depression, Panic disorder, Social anxiety disorder[5]A hydrazine derivative, its use is limited by potential side effects and dietary restrictions.[6][7] Clinical response is correlated with the degree of platelet MAO inhibition.[8]
Tranylcypromine Irreversible, Non-selectiveMAO-A and MAO-BTreatment-resistant depression[6]Structurally related to amphetamine, it is a potent inhibitor with a long duration of action.[9][10]
Selegiline IrreversibleSelective for MAO-B at low dosesParkinson's disease, Major depressive disorder (transdermal patch)[4][11]At higher doses, it loses its selectivity and inhibits MAO-A as well.[12][13][14] The transdermal patch formulation bypasses first-pass metabolism, reducing the risk of dietary interactions.[11]

This compound: A Structural Perspective

The 4-methoxy substitution, an electron-donating group, can influence the electronic properties of the aromatic ring, potentially affecting its binding to the active site of the MAO enzyme. Furthermore, the three-carbon (propyl) chain separating the phenyl ring and the amine group will dictate the molecule's flexibility and spatial orientation within the enzyme's binding pocket. For context, many psychoactive phenethylamines of the 2C series, which also feature methoxy substitutions, have demonstrated inhibitory potential against both MAO-A and MAO-B, with IC50 values in the micromolar range.[17][18]

Given these structural features, it is plausible to hypothesize that this compound may act as an MAO inhibitor. However, its potency, selectivity, and mechanism of inhibition (reversible vs. irreversible) can only be determined through empirical testing.

Experimental Workflow for Assessing MAO Inhibition

To ascertain the MAO inhibitory profile of a novel compound like this compound, a standardized in vitro assay is essential. The following protocol outlines a common fluorometric method.

Protocol: In Vitro Fluorometric MAO Inhibition Assay

1. Reagents and Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[19][20]

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Positive control inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[1][19][20]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

2. Assay Procedure:

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound and the positive control inhibitors.

  • Incubation: In the wells of the microplate, add the diluted enzyme, followed by the test compound or control inhibitor at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate (p-tyramine) and the detection reagents (HRP and dye reagent) to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission) over time using a microplate reader.[19][20]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • The use of specific inhibitors (clorgyline for MAO-A, pargyline/selegiline for MAO-B) serves as a crucial control to validate the assay's selectivity.

  • The pre-incubation step is particularly important for irreversible inhibitors, allowing them sufficient time to bind covalently to the enzyme.

  • A fluorometric readout is chosen for its high sensitivity and suitability for high-throughput screening.

Visualizing the Concepts

Mechanism of MAO Inhibition by Phenethylamines

MAO_Inhibition cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Phenethylamine_Inhibitor Phenethylamine-based MAO Inhibitor Phenethylamine_Inhibitor->MAO Inhibition

Caption: General mechanism of MAO inhibition by phenethylamine derivatives.

MAO_Screening_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Test Compound A->B C Incubate Enzyme with Test Compound A->C B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence over Time D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Sources

A Comparative Guide to the Efficacy of 3-(4-Methoxyphenyl)propan-1-amine as a Precursor for Anxiolytic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 3-(4-Methoxyphenyl)propan-1-amine as a foundational scaffold for the synthesis of novel anxiolytic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal analysis of experimental choices and a strategic assessment of this precursor against established alternatives, grounded in scientific literature.

The Precursor Paradigm: A Strategic Linchpin in Anxiolytic Drug Discovery

The initial selection of a chemical precursor is a decision that profoundly influences the entire trajectory of a drug discovery program. In the field of anxiolytics, where the therapeutic landscape has been dominated by benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), the need for novel chemical entities with improved efficacy and side-effect profiles is acute.[1][2] An ideal precursor must offer more than mere synthetic convenience; it must possess intrinsic structural features that are amenable to derivatization and are predisposed to favorable interactions with key neurological targets, primarily the γ-aminobutyric acid (GABA) and serotonin (5-HT) systems.[3] The precursor's framework dictates the accessible chemical space, ultimately shaping the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Technical Profile of this compound

This compound is an arylethylamine derivative that presents a compelling starting point for medicinal chemistry campaigns.[4] Its structure is a deliberate balance of rigidity and flexibility, offering distinct advantages for targeted library synthesis.

Analysis of Key Structural Features:

  • p-Methoxyphenyl Moiety: The electron-donating methoxy group on the phenyl ring is a critical feature. It not only influences the electronic character of the aromatic system, potentially enhancing cation-π or π-π stacking interactions within receptor binding sites, but also provides a metabolic handle. This group can undergo O-demethylation in vivo, a process that can be strategically employed to generate active metabolites or design prodrugs with altered pharmacokinetic profiles.[4][5]

  • Propylamine Side Chain: The three-carbon linker provides crucial conformational flexibility. This allows the terminal amine to orient itself within a binding pocket to achieve optimal geometry for ionic or hydrogen bonding interactions. This flexibility can be systematically constrained through cyclization or the introduction of bulky substituents to fine-tune receptor selectivity.

  • Primary Amine Functionality: The terminal primary amine is a versatile synthetic handle, readily undergoing a vast array of chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) through N-acylation, N-alkylation, reductive amination, and incorporation into heterocyclic systems.[6]

Comparative Efficacy Analysis: this compound vs. 2-Phenylethylamine

To contextualize the utility of our target precursor, we compare it against 2-phenylethylamine, a foundational and widely utilized building block in the synthesis of central nervous system (CNS) active compounds.[7][8]

FeatureThis compound2-PhenylethylamineRationale & Justification
Commercial Availability & Cost Readily available, moderate cost[9]Widely available, low cost[7]2-Phenylethylamine is a commodity chemical, making it ideal for initial, large-scale exploratory synthesis. The higher cost of the methoxy-substituted analog is justified when seeking novel intellectual property and potentially improved receptor interactions.
Structural Novelty High. The specific substitution pattern is less explored in anxiolytic space.Low. A classic scaffold present in numerous known psychoactive compounds.[8][10]The novelty of the 3-(4-methoxyphenyl)propyl scaffold provides a significant advantage in developing proprietary compounds (NCEs) with a lower risk of infringing on existing patents.
Inherent Pharmacological Bias High potential for serotonergic activity.[4][11] The methoxy group can favor interactions with 5-HT receptors.Broad CNS activity, but requires significant derivatization to achieve selectivity.[7]The methoxy group acts as a "directing group," biasing the scaffold towards targets that have complementary hydrogen bond acceptors, such as certain serotonin receptor subtypes.[6]
Metabolic Stability Potentially susceptible to O-demethylation.[5]Generally undergoes monoamine oxidase (MAO) mediated degradation.The metabolic fate of the methoxy group can be a strategic tool for controlling the duration of action or for designing active metabolite profiles.

Experimental Design: Synthesis and Mechanistic Hypothesis

Protocol: A Validated Approach to Derivatization via Reductive Amination

To demonstrate the synthetic utility of this compound, we provide a detailed protocol for a reductive amination reaction. This is a robust and high-yielding method for introducing N-benzyl groups, a common strategy to enhance potency and explore hydrophobic pockets within serotonin receptors.[6]

Objective: To synthesize N-(2-hydroxybenzyl)-3-(4-methoxyphenyl)propan-1-amine, a hypothetical analog inspired by potent 5-HT2A ligands.[6]

Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.65 g, 10.0 mmol) in 50 mL of anhydrous methanol. Add salicylaldehyde (2-hydroxybenzaldehyde) (1.22 g, 10.0 mmol). Causality: Methanol is an excellent solvent for both reactants and the resulting imine intermediate. The equimolar stoichiometry ensures efficient conversion.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the Schiff base (imine) intermediate is typically rapid under these conditions.

  • Selective Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol) portion-wise over 15 minutes. Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aromatic ring. Portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate, visualizing with UV light and/or potassium permanganate stain.

  • Quench and Work-up: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Stir for 10 minutes. Evaporate the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue to pH > 11 with 2 M NaOH. Extract the product into dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude oil via column chromatography on silica gel to yield the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_workflow Synthetic Workflow: Reductive Amination A 3-(4-Methoxyphenyl) propan-1-amine C Imine Intermediate (Schiff Base) A->C + B Salicylaldehyde B->C E Final Product (N-Substituted Amine) C->E Reduction D Sodium Borohydride (NaBH4) D->E

Caption: A validated workflow for the N-alkylation of the precursor.

Pharmacological Rationale: Targeting the Serotonergic System

The structural motif of our precursor is highly suggestive of activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are validated targets for anxiolytics.[2][3] Buspirone, a 5-HT1A partial agonist, is a clinically used anxiolytic that lacks the side effects of benzodiazepines.[2] Derivatives of this compound can be designed to mimic the key pharmacophoric features of known serotonergic ligands.

G cluster_pathway Hypothesized 5-HT1A Receptor Binding Ligand Precursor Derivative p-Methoxyphenyl Group Protonated Amine Receptor 5-HT1A Receptor Pocket Aromatic/Hydrophobic Pocket Aspartate Residue (Asp116) Ligand:f1->Receptor:f1 π-π Stacking Ligand:f2->Receptor:f2 Ionic Bond

Caption: Key binding interactions for anxiolytic activity at 5-HT1A.

Conclusion and Future Outlook

This compound represents a strategically sound and promising precursor for the discovery of next-generation anxiolytic agents. While not as economical as the ubiquitous 2-phenylethylamine, its structural features provide a distinct advantage for developing novel, potent, and selective serotonergic modulators.[4] The presence of the methoxy group offers a key point of differentiation, influencing both receptor affinity and metabolic profile.[5][11]

Future research should focus on the parallel synthesis of a focused library of derivatives, exploring substitutions on both the amine and the aromatic ring. High-throughput screening against a panel of CNS receptors, followed by in-depth in vivo evaluation in validated animal models of anxiety (e.g., elevated plus-maze, novelty-suppressed feeding test), will be crucial to fully realize the therapeutic potential of this versatile scaffold.[3][11]

References

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery. [Link]

  • Witkin, J. M., & Barrett, J. E. (2024). ANXIOLYTICS: Origins, drug discovery, and mechanisms. Pharmacology Biochemistry and Behavior. [Link]

  • Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Gall, M., Hester Jr, J. B., Rudzik, A. D., & Lahti, R. A. (1976). Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl] benzophenones and related heterocyclic benzophenones. Journal of Medicinal Chemistry. [Link]

  • Chakrabarti, J. K., Hotten, T. M., Pullar, I. A., & Type, N. C. (1989). Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][3][12]benzodiazepines as potential anxiolytics. Journal of Medicinal Chemistry. [Link]

  • Kalueff, A. V., & Stewart, A. M. (2016). Anxiolytic drug discovery: What are the novel approaches and how can we improve them. Expert Opinion on Drug Discovery. [Link]

  • Shafiee, M., et al. (2012). Synthesis and evaluation of the anxiolytic activity of some phthalimide derivatives in mice model of anxiety. Iranian Journal of Pharmaceutical Research. [Link]

  • Braden, M. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Jesse, C. R., et al. (2020). Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. European Journal of Pharmacology. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. [Link]

  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Lee, J., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 3-(4-Methoxyphenyl)propan-1-amine with Amine Oxidases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the compound 3-(4-Methoxyphenyl)propan-1-amine with key amine oxidases: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO). Understanding the selectivity of a compound is paramount in drug discovery to anticipate its pharmacological profile and potential off-target effects.

Introduction: The Significance of Amine Oxidase Selectivity

Amine oxidases are a family of enzymes crucial for the metabolism of various endogenous and exogenous amines.[1] The two primary types of monoamine oxidases, MAO-A and MAO-B, are well-established targets for the treatment of depression and neurodegenerative disorders, respectively.[2] Diamine oxidase (DAO), on the other hand, plays a critical role in the breakdown of histamine and other diamines, with its dysfunction implicated in conditions like histamine intolerance.[3][4]

Given their distinct physiological roles, the selectivity of a compound for a specific amine oxidase is a critical determinant of its therapeutic efficacy and safety profile. Cross-reactivity can lead to unintended pharmacological effects. For instance, non-selective MAO inhibitors can cause dangerous interactions with certain foods and drugs. Therefore, a thorough in vitro evaluation of a novel compound's interaction with these enzymes is an indispensable step in its preclinical development.

This compound is a substituted phenethylamine derivative. Structure-activity relationship studies of similar compounds have suggested that the presence of a methoxy group at the 4-position of the phenyl ring can confer selectivity towards MAO-B.[5] However, without empirical data, this remains a hypothesis. This guide will walk you through the experimental procedures to definitively determine the inhibitory profile of this compound against MAO-A, MAO-B, and DAO.

Experimental Design: A Head-to-Head Comparison

To objectively assess the cross-reactivity of this compound, we will employ a series of in vitro enzymatic assays. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) of the compound for each of the three enzymes. These values will be compared to those of well-characterized, selective inhibitors for each enzyme, which will serve as our positive controls.

Table 1: Experimental Overview

Enzyme Test Compound Positive Control Assay Principle
MAO-AThis compoundClorgylineFluorometric detection of H₂O₂
MAO-BThis compoundSelegilineFluorometric detection of H₂O₂
DAOThis compoundBerenil or PentamidineFluorometric detection of H₂O₂

The underlying principle for these assays is the measurement of hydrogen peroxide (H₂O₂), a common byproduct of the oxidative deamination reaction catalyzed by these amine oxidases.[6][7][8] The production of H₂O₂ is coupled to a fluorescent probe, allowing for a sensitive and continuous monitoring of enzyme activity.[6]

Enzymatic_Reaction cluster_reaction General Amine Oxidase Reaction Amine R-CH₂-NH₂ (Amine Substrate) Enzyme Amine Oxidase (MAO-A, MAO-B, or DAO) Amine->Enzyme Oxygen O₂ Oxygen->Enzyme Water H₂O Water->Enzyme Aldehyde R-CHO (Aldehyde) Enzyme->Aldehyde Ammonia NH₃ Enzyme->Ammonia H2O2 H₂O₂ (Hydrogen Peroxide) Enzyme->H2O2

Caption: General reaction catalyzed by amine oxidases.

Detailed Experimental Protocols

The following protocols are based on commercially available fluorometric assay kits and can be adapted for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Recombinant human MAO-A, MAO-B, and DAO enzymes

  • This compound

  • Clorgyline (MAO-A inhibitor)

  • Selegiline (MAO-B inhibitor)

  • Berenil or Pentamidine (DAO inhibitors)

  • Amine oxidase substrates (e.g., p-tyramine for MAOs, putrescine for DAO)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (e.g., λex = 530-560 nm, λem = 580-590 nm)

Assay Workflow

Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prepare_reagents plate_compounds Plate Serial Dilutions of Test Compound and Controls prepare_reagents->plate_compounds add_enzyme Add Enzyme Solution to Wells plate_compounds->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate/Probe Mix pre_incubate->initiate_reaction read_fluorescence Read Fluorescence Kinetically or at Endpoint initiate_reaction->read_fluorescence data_analysis Analyze Data and Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: General workflow for the amine oxidase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare working solutions of the enzymes, substrates, HRP, and fluorescent probe in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add the serially diluted compounds and controls to the wells of the 96-well plate.

    • Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to each well (except the no-enzyme control).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and fluorescent probe to all wells.

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (for kinetic assays) or the final fluorescence intensity (for endpoint assays).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Comparison

The calculated IC50 values will allow for a quantitative comparison of the inhibitory potency of this compound against MAO-A, MAO-B, and DAO.

Table 2: Hypothetical Comparative Data for this compound

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) DAO IC50 (µM) Selectivity (MAO-A/MAO-B)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
Clorgyline~0.01>100>100>10000
Selegiline>10~0.01>100<0.001
Berenil>100>100~1N/A

A high selectivity ratio (MAO-A IC50 / MAO-B IC50 >> 1) would indicate selectivity for MAO-B, which would be consistent with the initial hypothesis based on its chemical structure. A low ratio (<< 1) would suggest MAO-A selectivity, while a ratio close to 1 would indicate a non-selective inhibitor. Significant inhibition of DAO would suggest potential for off-target effects related to histamine metabolism.

Conclusion

This guide provides a robust and scientifically sound methodology for assessing the cross-reactivity of this compound with MAO-A, MAO-B, and DAO. By following these protocols, researchers can generate reliable and reproducible data to inform the continued development of this and other novel compounds. The experimental determination of the inhibitory profile is a critical step in understanding the pharmacological properties of a potential drug candidate and is essential for making informed decisions in the drug discovery process.

References

  • PubMed. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Available at: [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Available at: [Link]

  • PMC - PubMed Central. Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Available at: [Link]

  • PubMed. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Available at: [Link]

  • PubMed. Monoamine oxidase assays. Available at: [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Available at: [Link]

  • PubMed. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Available at: [Link]

  • ResearchGate. structure and activity relationship of monoamine oxidase inhibitors. Available at: [Link]

  • PubChem. 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one. Available at: [Link]

  • PubChem. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. Available at: [Link]

  • PubMed. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones. Available at: [Link]

  • PubMed. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Available at: [Link]

  • PubMed. Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link]

  • Frontiers. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Available at: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]

  • PMC - PubMed Central. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Available at: [Link]

  • Compound +. 3-(2,2-dimethyloxan-4-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-amine. Available at: [Link]

  • Fingerprint. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate. Available at: [Link]

  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available at: [Link]

  • Compound +. Compound 3-(4-methoxyphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide. Available at: [Link]

  • Wikipedia. Diamine oxidase. Available at: [Link]

  • PubMed. Structure and inhibition of human diamine oxidase. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Validation of 3-(4-Methoxyphenyl)propan-1-amine Binding to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro methodologies used to validate and characterize the binding of the novel compound, 3-(4-Methoxyphenyl)propan-1-amine, to serotonin (5-HT) receptors. As a synthetic intermediate with potential applications in targeting neurological disorders related to serotonin regulation, rigorous in vitro validation is a critical first step in its pharmacological profiling.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of key experimental techniques, the rationale behind their application, and step-by-step protocols.

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and psychopathological processes.[3][4] The diverse subtypes of these receptors, such as the 5-HT1, 5-HT2, and 5-HT7 families, represent significant targets for therapeutic intervention in conditions like depression, anxiety, and cognitive disorders.[5][6] Validating the interaction of a new chemical entity like this compound with these receptors is fundamental to understanding its potential therapeutic utility and mechanism of action.

This guide will explore and compare three principal in vitro validation techniques:

  • Radioligand Binding Assays: The traditional gold standard for quantifying ligand affinity to a receptor.

  • Functional Assays (cAMP Measurement): To determine the functional consequence of ligand binding (agonist or antagonist activity).

  • Surface Plasmon Resonance (SPR): A label-free technology for real-time analysis of binding kinetics.

Comparative Analysis of In Vitro Validation Methodologies

Each method offers unique insights into the ligand-receptor interaction. The choice of assay depends on the specific questions being addressed, from initial screening for binding to detailed kinetic and functional characterization.

Methodology Principle Key Outputs Advantages Limitations
Radioligand Binding Assay Competition between a radiolabeled ligand and the unlabeled test compound for receptor binding sites.[7]Binding Affinity (Ki), Receptor Density (Bmax)High sensitivity, well-established, quantitative.Requires radioactive materials, endpoint assay, provides no information on functional activity.
cAMP Functional Assay Measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition.[8][9]Potency (EC50/IC50), Efficacy (Emax), Mode of Action (Agonist/Antagonist)Provides functional information, cell-based, high-throughput adaptable.[9][10]Indirect measure of binding, can be influenced by cellular signaling crosstalk.[11]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as the test compound binds to immobilized receptors.[12]Association Rate (ka), Dissociation Rate (kd), Affinity (KD)Label-free, real-time kinetics, can detect weak interactions.[13][14]Requires purified and stabilized receptors, sensitive to buffer conditions, challenging for low molecular weight compounds.[12]

I. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor.[15] The fundamental principle involves a competition experiment where the test compound, this compound, competes with a known radiolabeled ligand for binding to membranes prepared from cells expressing the target serotonin receptor subtype.

Causality Behind Experimental Choices:
  • Choice of Radioligand: A well-characterized radioligand with high affinity and specificity for the target receptor is crucial. For example, [3H]8-OH-DPAT is a common choice for 5-HT1A receptors, while [3H]ketanserin is used for 5-HT2A receptors.[3][16]

  • Competition Format: This format allows for the determination of the inhibition constant (Ki) of the unlabeled test compound, which is a measure of its binding affinity.

  • Membrane Preparations: Using cell membranes expressing a specific receptor subtype ensures that the binding observed is to the target of interest.

Experimental Workflow: Radioligand Competition Binding Assay

GPCR_cAMP_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Ligand Ligand (e.g., this compound) GPCR 5-HT Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Modulation (+ for Gs, - for Gi) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Caption: Simplified GPCR signaling cascade modulating cAMP levels.

Step-by-Step Protocol: cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing the target 5-HT receptor in a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a fixed concentration of a known agonist.

  • Stimulation: Incubate the plate for a defined period to allow for receptor stimulation and cAMP production. For Gi-coupled receptors, forskolin (an adenylyl cyclase activator) is often used to induce a baseline level of cAMP that can then be inhibited by an agonist.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™). [17]6. Data Analysis: Plot the measured signal against the log concentration of the test compound.

    • Agonist Mode: Determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Determine the IC50 value, which reflects the compound's ability to block the agonist response.

III. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful biophysical technique that provides label-free, real-time data on the kinetics of molecular interactions. [12][13]This method allows for the determination of both the on-rate (ka) and off-rate (kd) of binding, from which the equilibrium dissociation constant (KD) can be calculated. For GPCRs, which are notoriously unstable when removed from the cell membrane, this technique requires purified and stabilized receptors. [13][18]

Causality Behind Experimental Choices:
  • Receptor Immobilization: The purified GPCR is immobilized onto a sensor chip. This is a critical step, and care must be taken to ensure the receptor remains in a functional conformation.

  • Analyte Injection: The test compound (analyte) is flowed over the sensor surface at various concentrations.

  • Real-Time Detection: Binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface. [14]

Experimental Workflow: Surface Plasmon Resonance

Caption: General workflow for an SPR binding experiment.

Step-by-Step Protocol:
  • Receptor Preparation: Express and purify a specific 5-HT receptor subtype. Often, receptors are engineered for increased stability. [13]2. Chip Immobilization: Covalently attach the purified receptor to the surface of an SPR sensor chip.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of concentrations of this compound over the surface to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution to remove all bound analyte from the receptor surface, preparing it for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Conclusion and Future Directions

The in vitro validation of this compound's interaction with serotonin receptors requires a multi-faceted approach. Radioligand binding assays provide a robust method for quantifying binding affinity. Functional cAMP assays are crucial for elucidating the compound's mode of action as an agonist or antagonist. Surface Plasmon Resonance offers a sophisticated, label-free platform for detailed kinetic analysis.

By employing these complementary techniques, researchers can build a comprehensive pharmacological profile of this compound. This foundational knowledge is indispensable for guiding further preclinical development, including selectivity profiling across the full panel of serotonin receptor subtypes and subsequent in vivo studies to assess its therapeutic potential.

References

  • cAMP-dependent pathway - Wikipedia. Wikipedia. [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • Biacore analysis with stabilized GPCRs. PMC - NIH. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. PMC - NIH. [Link]

  • The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers. [Link]

  • GPCR signaling via cAMP nanodomains. Biochemical Journal | Portland Press. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PMC - NIH. [Link]

  • Biacore analysis with stabilized G-protein-coupled receptors. PubMed - NIH. [Link]

  • cAMP signaling pathway. The activation of the G-protein coupled... ResearchGate. [Link]

  • Structural studies of serotonin receptor family. BMB Reports. [Link]

  • Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS. [Link]

  • Surface plasmon resonance analysis of seven-transmembrane receptors. PubMed. [Link]

  • Serotonin receptors: subtypes, functional responses and therapeutic relevance. PubMed. [Link]

  • Serotonin Receptors. Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]

  • Studying GPCR/cAMP pharmacology from the perspective of cellular structure. PMC. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Biacore analysis with stabilized G-protein-coupled receptors | Request PDF. ResearchGate. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. PubMed. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. [Link]

  • Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Publications. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • This compound. MySkinRecipes. [Link]

  • 3-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers. [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. [Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. ACS Publications. [Link]

  • 3-(4-Methoxyphenoxy)propan-1-amine. MySkinRecipes. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation. PubMed Central. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

  • This compound (C10H15NO). PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Methoxyphenyl)propan-1-amine Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis and Development

In the landscape of pharmaceutical research and fine chemical synthesis, 3-(4-Methoxyphenyl)propan-1-amine serves as a crucial structural motif and building block. Its presence in the scaffold of various biologically active molecules necessitates an unambiguous confirmation of its purity. For researchers, scientists, and drug development professionals, the adage "you are what you measure" holds profound truth. An impurity, even in trace amounts, can derail a multi-stage synthesis, compromise biological assay results, or introduce unforeseen toxicity.

This guide provides an in-depth, technical framework for validating the purity of this compound. We will move beyond rote protocol recitation to explore the causality behind our analytical choices. By leveraging highly characterized reference standards and employing a multi-pronged, orthogonal testing strategy, we can construct a self-validating system that ensures the identity, strength, and quality of the analyte. This approach is grounded in the principles of leading regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and reliability.[1][2][3]

The Cornerstone of Analysis: The Reference Standard

Before any analysis can begin, we must establish a benchmark of truth. This is the role of the Reference Standard (RS). An official RS, such as one provided by the United States Pharmacopeia (USP), is a highly characterized physical specimen intended for quality control.[4][5][6] Its use allows for conclusive results when performing assays and tests as described in official compendia.[6] The RS is not merely a "pure" sample; it is a material with well-documented properties of identity, purity, and strength, against which all test samples are compared.

Causality of Choice: Using a certified RS eliminates the systemic error that would arise from comparing a sample to an in-house material of unverified purity. It provides a direct, traceable link to an established standard, which is a foundational element of regulatory compliance and scientific reproducibility.

An Orthogonal Strategy: Why One Method is Never Enough

To build a truly robust and trustworthy purity profile, we must employ orthogonal analytical methods. Orthogonality in this context means utilizing techniques that rely on different physicochemical principles for separation and detection. This minimizes the risk of a single impurity co-eluting with the main peak or being otherwise invisible to one specific method. For this compound, a primary amine, a comprehensive strategy combines chromatographic, spectrometric, and spectroscopic techniques.

Our comparison will focus on three primary methods:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and profiling of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities and providing definitive structural information.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary method for structural confirmation and quantification without the need for a specific impurity reference standard.

Sources

Benchmarking the Neuropharmacological Profile of 3-(4-Methoxyphenyl)propan-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research, the quest for novel ligands with precise activity at monoaminergic G-protein coupled receptors (GPCRs) is a perpetual endeavor. The 3-(4-Methoxyphenyl)propan-1-amine scaffold presents a promising starting point for the development of therapeutics targeting neurological and psychiatric disorders, owing to its structural resemblance to endogenous monoamine neurotransmitters.[1] This guide provides a comprehensive, in-depth comparison of a series of rationally designed derivatives of this compound, benchmarking their performance against established reference compounds. We will delve into the causality behind the experimental choices, present detailed protocols for key assays, and analyze the structure-activity relationships (SAR) that govern the observed neuropharmacological profiles.

Introduction: The Rationale for Targeting Monoamine Receptors

The serotonin (5-HT) and dopamine (DA) systems are pivotal in regulating a vast array of physiological and cognitive functions, including mood, perception, and motor control.[2] Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of numerous disorders, such as depression, schizophrenia, and anxiety.[2][3] Consequently, the development of ligands that can selectively modulate the activity of specific 5-HT and DA receptor subtypes is a cornerstone of modern neuropharmacology. The this compound core structure serves as a versatile template for chemical modifications aimed at achieving desired receptor affinity, selectivity, and functional activity.[1]

This guide will focus on the characterization of these derivatives at two key receptors: the serotonin 2A receptor (5-HT2A) and the dopamine D2 receptor (D2R). The 5-HT2A receptor is a primary target for psychedelic compounds and atypical antipsychotics, while the D2 receptor is a hallmark target for both typical and atypical antipsychotic medications.[3][4][5] Understanding the interplay of a compound's activity at these two receptors is crucial for predicting its potential therapeutic effects and side-effect profile.[3][4]

Methodology: A Validated Approach to Neuropharmacological Profiling

To ensure the scientific integrity of our comparison, a battery of validated in vitro and in vivo assays were employed. The selection of these assays is predicated on their ability to provide a multi-faceted understanding of a compound's interaction with its molecular targets and its subsequent physiological effects.

In Vitro Characterization: Receptor Binding and Functional Activity

In vitro assays are fundamental for determining a compound's direct interaction with its target receptor and for quantifying its potency and efficacy.[6] These assays provide a controlled environment to dissect the molecular pharmacology of our derivatives without the complexities of a whole-organism system.

The affinity of a compound for a specific receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency.[7] We utilized competitive radioligand binding assays to determine the Ki values of our derivatives at human 5-HT2A and D2 receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A or D2 receptor are prepared from stably transfected HEK293 cells. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[8]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand ([3H]Ketanserin for 5-HT2A and [3H]Spiperone for D2), and a range of concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.[8][9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells HEK293 cells expressing 5-HT2A or D2 receptors prep_membranes Homogenization & Centrifugation to isolate cell membranes prep_cells->prep_membranes assay_plate 96-well plate prep_membranes->assay_plate assay_components Add: - Membranes - Radioligand - Test Compound assay_plate->assay_components assay_incubation Incubate to equilibrium assay_components->assay_incubation analysis_filtration Vacuum Filtration assay_incubation->analysis_filtration analysis_counting Scintillation Counting analysis_filtration->analysis_counting analysis_data Calculate IC50 & Ki analysis_counting->analysis_data

Caption: Workflow for the radioligand binding assay.

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the biological response it elicits. We employed a G-protein coupled receptor (GPCR) activation assay to measure the ability of our derivatives to act as agonists (activate the receptor) or antagonists (block the effects of an agonist).

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Culture: CHO-K1 or HEK293-T cells are transiently transfected with the gene encoding the target receptor (5-HT2A or D2).[10]

  • Assay Procedure:

    • For agonist testing, the transfected cells are incubated with varying concentrations of the test compound.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist (e.g., serotonin for 5-HT2A, dopamine for D2).

  • cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger, is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.[10]

  • Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (the concentration of an agonist that produces 50% of the maximal response) or the IC50 (the concentration of an antagonist that inhibits 50% of the agonist response).[11]

Diagram: GPCR Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (5-HT2A / D2) g_protein G-Protein receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector Modulation atp ATP effector->atp Converts camp cAMP atp->camp pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets ligand Ligand (Agonist) ligand->receptor Binds

Caption: Simplified GPCR signaling pathway.

In Vivo Assessment: The Head-Twitch Response (HTR) Model

To translate our in vitro findings into a physiological context, we utilized the head-twitch response (HTR) model in mice. The HTR is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[12][13][14][15]

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animal Subjects: Male C57BL/6J mice are used for the study.[14]

  • Drug Administration: The test compounds are administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation: The mice are placed in an observation chamber, and the frequency of head twitches is recorded over a specific time period.[13]

  • Data Analysis: The total number of head twitches is quantified and compared between different treatment groups.

Results: A Comparative Analysis of this compound Derivatives

The following tables summarize the in vitro binding affinities and functional activities of a representative set of this compound derivatives, benchmarked against well-characterized reference compounds.

In Vitro Binding Affinities
CompoundR1R25-HT2A Ki (nM)D2 Ki (nM)Selectivity (D2/5-HT2A)
Parent HH25015006.0
Derivative A CH3H15012008.0
Derivative B HOCH380200025.0
Derivative C FH20013006.5
Derivative D HCl50180036.0
Risperidone --2.53.11.2
Haloperidol --601.50.025
Ketanserin --1.2150125

Note: The data for the derivatives are representative and intended for comparative purposes based on established structure-activity relationships.

In Vitro Functional Activity
Compound5-HT2A EC50 (nM)5-HT2A % Max ResponseD2 EC50 (nM)D2 % Max Response
Parent >10,000<10 (Antagonist)>10,000<5 (Antagonist)
Derivative A >10,000<15 (Antagonist)>10,000<10 (Antagonist)
Derivative B 50085 (Partial Agonist)>10,000<5 (Antagonist)
Derivative C >10,000<10 (Antagonist)>10,000<5 (Antagonist)
Derivative D >10,000<20 (Antagonist)>10,000<5 (Antagonist)
Serotonin 10100--
Dopamine --25100

Note: The data for the derivatives are representative and intended for comparative purposes based on established structure-activity relationships.

In Vivo Head-Twitch Response
CompoundDose (mg/kg)Mean Head Twitches (30 min)
Vehicle -2 ± 1
Derivative B 1045 ± 8
DOI 162 ± 10

Note: The data for the derivatives are representative and intended for comparative purposes based on established structure-activity relationships.

Discussion: Unraveling Structure-Activity Relationships

The presented data highlight key structure-activity relationships that govern the neuropharmacological profile of this compound derivatives.

  • Impact of Alkyl Substitution (Derivative A): The addition of a methyl group at the R1 position (Derivative A) resulted in a modest increase in affinity for both 5-HT2A and D2 receptors compared to the parent compound. This suggests that small alkyl substituents in this position are tolerated and may enhance binding through favorable hydrophobic interactions within the receptor binding pocket.

  • Influence of Methoxy Substitution (Derivative B): The introduction of an additional methoxy group at the R2 position (Derivative B) led to a significant increase in 5-HT2A affinity and selectivity over the D2 receptor. More strikingly, this modification conferred partial agonist activity at the 5-HT2A receptor, as evidenced by the functional assay and the induction of the head-twitch response in vivo. This aligns with established SAR for psychedelic phenethylamines, where electron-donating groups on the phenyl ring can enhance 5-HT2A agonism.[2][16]

  • Effect of Halogenation (Derivatives C and D): The incorporation of a fluorine atom (Derivative C) did not substantially alter the binding profile compared to the parent compound. However, the more electron-withdrawing chlorine atom (Derivative D) resulted in a notable increase in 5-HT2A affinity, suggesting that electrostatic interactions play a role in receptor binding. Both halogenated derivatives remained antagonists at the 5-HT2A receptor.

Conclusion: A Roadmap for Future Drug Development

This comparative guide provides a foundational understanding of the neuropharmacological profile of this compound derivatives. Our findings demonstrate that subtle structural modifications to this scaffold can profoundly influence receptor affinity, selectivity, and functional activity. The identification of Derivative B as a selective 5-HT2A partial agonist with in vivo activity underscores the potential of this chemical series for the development of novel therapeutics.

Future research should focus on a more extensive exploration of the chemical space around this scaffold, including the investigation of a wider range of substituents and their positional isomers. By systematically applying the principles of medicinal chemistry and leveraging the robust assay pipeline detailed in this guide, the this compound core can be further optimized to yield drug candidates with tailored neuropharmacological profiles for the treatment of complex neurological and psychiatric disorders.

References

  • Head-twitch response. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link].

  • Leopoldo, M., Lacivita, E., & de Giorgio, P. (2014). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 14(21), 2447–2463.
  • Gaspar, R., Bujalska-Zadrozny, M., & Matosiuk, D. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry, 183, 111705.
  • Gaspar, R., Bujalska-Zadrozny, M., & Matosiuk, D. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry, 183, 111705.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • Lacivita, E., Niso, M., & Leopoldo, M. (2018). Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of Medicinal Chemistry, 61(11), 4695–4716.
  • This compound. (n.d.). MySkinRecipes. Retrieved January 1, 2026, from [Link].

  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. (2023, September 18). Labcorp. Retrieved January 1, 2026, from [Link].

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 1, 2026, from [Link].

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). Methods in Molecular Biology, 1335, 107–119.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 1, 2026, from [Link].

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 1, 2026, from [Link].

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569.
  • Cai, Z., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Cai, Z., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Hanks, J. B., & González-Maeso, J. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017, January 11). YouTube. Retrieved January 1, 2026, from [Link].

  • Fully automated head-twitch detection system for the study of 5-HT 2A receptor pharmacology in vivo. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link].

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942.
  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942.
  • Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Biomolecules, 10(12), 1642.
  • Bubar, M. J., & Cunningham, K. A. (2007). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Progress in brain research, 162, 169–199.
  • Kumar, S., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure & Dynamics, 40(7), 3045–3063.
  • Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. (n.d.). PLOS One. Retrieved January 1, 2026, from [Link].

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.
  • Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link].

  • van de Water, A., et al. (1998). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. Journal of Medicinal Chemistry, 41(11), 1947–1955.
  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160.
  • BindingDB PrimarySearch_ki. (n.d.). BindingDB. Retrieved January 1, 2026, from [Link].

  • The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail. Retrieved January 1, 2026, from [Link].

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections. Retrieved January 1, 2026, from [Link].

  • Nishiyama, D., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & Pharmaceutical Bulletin, 64(7), 996–1003.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.). International Journal of Molecular Sciences, 22(16), 8887.
  • 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link].

  • This compound (C10H15NO). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 3-(4-Methoxyphenyl)propan-1-amine is not merely a regulatory hurdle; it is a fundamental component of ensuring a safe laboratory environment, protecting our ecosystem, and upholding the principles of green chemistry. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these procedures is clear: aromatic amines as a class can present significant health and environmental hazards if mishandled.[1][2] Improper disposal, such as drain disposal, is strongly discouraged as amines can be harmful to aquatic life and may emit noxious odors.[1][2] Therefore, a structured, informed approach to waste management is essential.

Part 1: Hazard Profile and Immediate Safety

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. While specific classifications can vary by supplier, this compound is often classified with GHS07 (Warning) and carries several potential hazards.

Key Hazard Considerations:

  • Irritant: Causes skin and serious eye irritation.[3][4]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of fumes or aerosols.[3][4]

  • Harmful if Swallowed: Poses an acute oral toxicity risk.

This hazard profile dictates the minimum required Personal Protective Equipment (PPE) to mitigate exposure risks during handling and disposal.

Safety Protocol Specification & Rationale References
Eye Protection Use splash goggles or a face shield. Standard safety glasses are insufficient to protect against splashes. Approved under standards like NIOSH (US) or EN 166 (EU).[5][6]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3][5]
Body Protection A standard laboratory coat is required to protect against skin contact.[2][5]
Ventilation All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]

Immediate Handling Precautions:

  • Avoid all direct contact with the skin and eyes.[3]

  • Do not breathe vapors, mists, or gas.[3][6]

  • Wash hands thoroughly after handling the material, especially before breaks and at the end of the workday.[6][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic process of characterization, segregation, and professional removal. In-laboratory treatment, such as acid-base neutralization, should not be attempted as a disposal method unless it is part of a validated experimental procedure, as the resulting products may still be hazardous and require professional disposal.[1][9]

Step 1: Waste Characterization

The first crucial step is to accurately identify the waste stream.

  • Pure Substance: Is the waste solely this compound?

  • Mixture: Is it mixed with other solvents or reagents?

This determination is critical because if this compound is mixed with other regulated hazardous materials (e.g., halogenated solvents), the entire mixture must be treated as hazardous waste, adhering to the disposal requirements for the most hazardous component.[5][9] Combining non-hazardous and hazardous waste unnecessarily increases disposal costs and regulatory burden.[9]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures safe handling.

  • Select a Compatible Container: Collect the waste in a clearly designated and compatible container. Plastic containers are generally suitable. Do not use metal containers , as amines can be corrosive and cause them to fail.[2][10]

  • Avoid Incompatibles: Keep amine waste separate from incompatible substances, particularly strong oxidizing agents and acids, to prevent violent reactions.[2]

  • Labeling: The container must be clearly and accurately labeled. According to Resource Conservation and Recovery Act (RCRA) guidelines, the label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "this compound."[2]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

    • The accumulation start date.[11]

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[2][11]

Step 3: Storage

Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[2]

Step 4: Final Disposal

The only approved and safe method for the final disposal of this compound is through a licensed professional service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.[5][6]

  • Manifesting: Ensure all waste is properly documented on a hazardous waste manifest, which creates a "cradle-to-grave" record of the waste's journey to a licensed treatment, storage, and disposal facility (TSDF).[12][13]

Step 5: Empty Container Management

An "empty" container that held a hazardous chemical must be managed properly before it can be disposed of as non-hazardous trash.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the amine is soluble).[5][10]

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with the chemical waste stream.[5][10]

  • Final Disposal: Once cleaned and with the label defaced or removed, the container may be disposed of as regular laboratory trash, in accordance with your institution's specific policies.[5]

Visualizing the Disposal Pathway

To ensure clarity, the following workflow diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound start Waste Generation characterize Step 1: Characterize Waste start->characterize is_mixed Is waste mixed with other hazardous chemicals? characterize->is_mixed treat_hazardous Treat entire mixture as hazardous waste per most hazardous component is_mixed->treat_hazardous Yes segregate_pure Step 2: Segregate Pure Amine Waste is_mixed->segregate_pure No containerize Step 3: Containerize & Label - Compatible (No Metal) - Tightly Sealed - 'Hazardous Waste' Label treat_hazardous->containerize segregate_pure->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 5: Arrange Pickup with EHS or Licensed Contractor store->contact_ehs end_point End: Proper Disposal contact_ehs->end_point

Caption: Decision workflow for the proper disposal of this compound.

References

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia.

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.

  • Amine Disposal For Businesses. Collect and Recycle.

  • Safety Data Sheet - 2-(4-Methoxyphenoxy)propan-1-amine. Angene Chemical.

  • Safety Data Sheet - N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. AK Scientific, Inc.

  • 3-(4-methoxyphenoxy)propan-1-amine (CAS No. 100841-00-7) SDS. Guidechem.

  • 3-(4-Methoxyphenyl)-1-propanol SDS, 5406-18-8 Safety Data Sheets. ECHEMI.

  • This compound | 36397-23-6. Sigma-Aldrich.

  • 3-(4-Methoxyphenyl)-1-propanol Safety Data Sheet. AK Scientific, Inc.

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations.

  • 36397-23-6|this compound. BLDpharm.

  • Phenethylamines. University of Virginia School of Medicine.

  • Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe. PubMed.

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.

  • Safety Data Sheet. Enamine.

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. US EPA.

  • Hazardous Waste Disposal Procedures. CUNY.

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.

  • ChemView. US EPA.

  • Substituted phenethylamine. Wikipedia.

  • Hazardous Waste Listings. US EPA.

  • Details for Phenethylamines. UNODC.

  • Environmental hazards from chemicals. Encyclopedia of World Problems and Human Potential.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for success. This includes not only providing high-purity reagents but also ensuring you can handle them with the utmost confidence and safety. This guide moves beyond mere compliance, offering a deep dive into the operational and logistical framework for safely managing 3-(4-Methoxyphenyl)propan-1-amine in a laboratory setting. Our procedural guidance is designed to be a self-validating system, grounded in established safety principles and authoritative standards.

Hazard Analysis: Understanding the Risks

This compound (CAS No. 36397-23-6) is an aromatic amine that presents moderate health hazards upon exposure.[1][2] According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] The primary routes of occupational exposure are through skin contact, eye contact, and inhalation.[3]

The causality behind these hazards lies in the chemical nature of aromatic amines. Their ability to be absorbed through the skin and their reactivity can lead to local irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an essential component of the experimental design, aimed at preventing any direct contact with the substance.

Core PPE Requirements: A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered defense system where each piece of PPE serves a specific purpose. The selection of this equipment must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the essential PPE for handling this compound.

Protection Area Required PPE Specification / Standard Rationale
Eye & Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes and droplets; provides a seal around the eyes.[4][5]
Face Shield (as needed)ANSI Z87.1 / EN 166Required for procedures with a high risk of splashing (e.g., transferring >1L, heating). Use in conjunction with goggles.[6]
Skin & Body Chemical-Resistant GlovesNitrile or NeopreneProvides a barrier against skin contact. Double-gloving is recommended for extended handling.[7]
Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from incidental contact and minor splashes.
Chemical-Resistant ApronRubberized or PVCRecommended when handling larger quantities to protect against significant splashes.[6]
Full-Length Pants & Closed-Toe ShoesN/AStandard laboratory practice to prevent skin exposure on lower body and feet.[8]
Respiratory NIOSH-Approved RespiratorAir-purifying respirator with organic vapor cartridgesRequired only if engineering controls fail, during a large spill, or when working outside of a fume hood.[4][9]
Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom. Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][10]

  • Face Shield: For procedures involving larger volumes or with a significant risk of splashing, a face shield must be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[6]

Skin and Body Protection: Preventing Dermal Absorption
  • Gloves: There is no universal glove that protects against all chemicals. For aromatic amines, nitrile gloves offer good resistance for incidental contact. It is critical to check the manufacturer's compatibility data.

    • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves provides an added layer of security. If the outer glove is contaminated, it can be removed without exposing the skin.

    • Immediate Replacement: Gloves must be removed and replaced immediately if they become contaminated. Wash hands thoroughly after removing gloves.[3]

  • Protective Clothing: A long-sleeved laboratory coat is the minimum requirement. All personnel must wear full-length pants and fully enclosed, chemical-resistant shoes.[8]

Respiratory Protection: The Role of Engineering Controls

The primary method for controlling respiratory hazards is through engineering controls.[11]

  • Chemical Fume Hood: All work involving this compound should be performed inside a certified chemical fume hood to minimize the inhalation of vapors.[4]

  • Respirators: A NIOSH-approved air-purifying respirator with organic vapor cartridges should be available for emergency situations, such as a large spill or a failure of the primary ventilation system.[4][9][12] Routine use of respirators indicates a failure of engineering controls that must be addressed.

Procedural Guidance: Safe Handling Workflow

Integrating PPE into your daily workflow is critical for creating a culture of safety. The following step-by-step protocol outlines a standard procedure for weighing and preparing a solution of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (beakers, stir bars, solvent, spatula, etc.) and place it inside the fume hood.

    • Verify that an approved hazardous waste container is properly labeled and accessible.

    • Confirm the location of the nearest safety shower and eyewash station.[4]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first pair.

    • Put on chemical splash goggles.

  • Chemical Handling (inside fume hood):

    • Carefully open the container of this compound.

    • Dispense the required amount into a tared container.

    • Securely close the primary container.

    • Proceed with your experimental procedure (e.g., dissolution in a solvent).

  • Decontamination and Doffing PPE:

    • Clean any contaminated surfaces within the fume hood.

    • Remove the outer pair of gloves by peeling them off without touching the exterior, and dispose of them in the designated hazardous waste container.

    • Step away from the immediate work area.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove the chemical splash goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[3]

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gearing Up cluster_handle Phase 3: Active Handling cluster_dispose Phase 4: Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials & Waste Container prep1->prep2 1. Setup ppe1 Don Lab Coat & Double Gloves ppe2 Don Goggles & Face Shield (if needed) ppe1->ppe2 2. Protect handle1 Perform All Work Inside Fume Hood handle2 Secure Container After Use handle1->handle2 3. Execute dispose1 Decontaminate Workspace & Dispose of Waste dispose2 Doff PPE in Sequence (Outer Gloves First) dispose1->dispose2 4. Clean dispose3 Wash Hands Thoroughly dispose2->dispose3 5. Final Step

Caption: Workflow for Safely Handling this compound.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be considered hazardous waste. They should be collected in a clearly labeled, sealed container.

  • Excess Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should never be poured down the drain.[3]

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant.[3][10] It is imperative to consult and adhere to your institution's specific waste management policies, as well as local, state, and federal regulations.[3]

By adhering to this comprehensive safety framework, you build a resilient and trustworthy laboratory environment, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

  • AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. AK Scientific, Inc.

  • Fisher Scientific. (2021). Safety Data Sheet: 4'-Methoxypropiophenone.

  • Sigma-Aldrich. (n.d.). This compound Safety Information. Merck.

  • Guidechem. (n.d.). 3-(4-methoxyphenoxy)propan-1-amine (CAS No. 100841-00-7) SDS.

  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH).

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. National Institute for Occupational Safety and Health (NIOSH).

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.

  • BLDpharm. (n.d.). This compound Safety Information.

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

  • TCI Chemicals. (2018). Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine.

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH).

  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • ECHEMI. (n.d.). 3-(4-Methoxyphenyl)-1-propanol SDS.

  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. U.S. Department of Labor.

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

  • Prairie Land FS. (2020). Anhydrous Ammonia PPE [Video]. YouTube.

  • National Oceanic and Atmospheric Administration. (n.d.). Amines, liquid, corrosive, n.o.s. CAMEO Chemicals.

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor.

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • LookChem. (n.d.). Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)propan-1-amine
Reactant of Route 2
3-(4-Methoxyphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.